GID4 Ligand 2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C15H16N2 |
|---|---|
分子量 |
224.30 g/mol |
IUPAC名 |
1-phenyl-1,2,3,4-tetrahydroisoquinolin-5-amine |
InChI |
InChI=1S/C15H16N2/c16-14-8-4-7-13-12(14)9-10-17-15(13)11-5-2-1-3-6-11/h1-8,15,17H,9-10,16H2 |
InChIキー |
SJAZZYOCOXNSIX-UHFFFAOYSA-N |
正規SMILES |
C1CNC(C2=C1C(=CC=C2)N)C3=CC=CC=C3 |
製品の起源 |
United States |
Foundational & Exploratory
GID4 Ligand Discovery and Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The E3 ubiquitin ligase GID4 (hGID4), a substrate-recognition subunit of the human C-terminal to LisH (CTLH) complex, has emerged as a compelling target for targeted protein degradation (TPD). GID4 recognizes proteins containing a Pro/N-degron, initiating their ubiquitination and subsequent proteasomal degradation. The development of small molecule ligands for GID4 is a critical step towards harnessing the CTLH complex for novel therapeutic interventions. This technical guide provides an in-depth overview of the discovery and synthesis of key GID4 ligands, with a focus on the chemical probe PFI-7 and its precursors. It includes a compilation of quantitative binding data, detailed experimental protocols, and visualizations of the underlying biological pathways and discovery workflows.
Introduction to GID4 and the CTLH Complex
The CTLH complex is a multi-subunit E3 ubiquitin ligase that plays a role in various cellular processes, including cell proliferation.[1] GID4 functions as a substrate receptor within this complex, specifically recognizing proteins with an N-terminal proline residue (Pro/N-degron).[2][3] This recognition triggers the ubiquitination and subsequent degradation of the target protein by the proteasome. The ability to modulate this pathway with small molecules opens up new avenues for developing drugs that can selectively degrade disease-causing proteins, a strategy known as targeted protein degradation.[2]
The GID4 Signaling Pathway
The core function of GID4 is to link substrate proteins to the CTLH E3 ligase complex for ubiquitination. This process is a key part of the ubiquitin-proteasome system, the cell's primary machinery for protein disposal.
Caption: GID4 signaling pathway within the ubiquitin-proteasome system.
Discovery of GID4 Ligands
The identification of small molecule binders for GID4 has been pursued through various screening methodologies, including fragment-based screening via Nuclear Magnetic Resonance (NMR) and DNA-encoded library (DEL) screening.[4][5] These campaigns have successfully identified several chemical scaffolds that bind to the substrate recognition pocket of GID4.
Ligand Discovery and Optimization Workflow
The general workflow for discovering and optimizing GID4 ligands involves initial screening to identify hits, followed by structural biology to understand the binding mode, and medicinal chemistry to improve potency and selectivity.
Caption: Workflow for the discovery and optimization of GID4 ligands.
Quantitative Data for GID4 Ligands
A number of small molecule ligands for GID4 have been identified and characterized. The following tables summarize the quantitative binding data for some of the key compounds.
Table 1: Binding Affinities of Key GID4 Ligands
| Compound | Method | Kd (nM) | Kd (µM) | IC50 (µM) | Reference |
| PFI-7 | SPR | 79 ± 7 | [6] | ||
| PFI-7 | NanoBRET | 0.57 ± 0.04 | [6] | ||
| PFI-E3H1 | - | - | [6] | ||
| Compound 88 | - | 5.6 | [4][7] | ||
| Compound 16 | - | 110 | [7] | ||
| Compound 67 | - | 17 | [7] | ||
| Compound 14 | - | 23 | [8] |
Table 2: Cellular Engagement and Thermal Shift Data
| Compound | Method | EC50 (nM) | ΔTm (°C) | Cell Line | Reference |
| Compound 88 | Mass-Spectrometry-based Thermal Proteome Profiling | 558 | 5.4 | HEK293 | [4] |
| Compound 92 (Negative Control) | Mass-Spectrometry-based Thermal Proteome Profiling | 0.3 | HEK293 | [4] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the discovery and characterization of GID4 ligands.
Fragment-Based NMR Screening
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for identifying small fragment molecules that bind to a target protein.
Protocol:
-
Protein Preparation: Express and purify N15-labeled GID4 substrate binding domain (residues 124-289).[9]
-
NMR Spectroscopy: Acquire a ¹H-¹⁵N HSQC spectrum of the labeled GID4 in the presence of a small amount of DMSO.
-
Fragment Library Screening: Screen a library of fragment compounds by acquiring ¹H-¹⁵N HSQC spectra of the protein in the presence of each fragment.
-
Hit Identification: Identify fragments that cause chemical shift perturbations in the protein's HSQC spectrum, indicating binding.
-
Validation: Validate the binding of hit compounds using orthogonal biophysical methods such as Differential Scanning Fluorimetry (DSF) or Isothermal Titration Calorimetry (ITC).[9][10]
DNA-Encoded Library (DEL) Screening
DEL screening allows for the rapid screening of billions of compounds against a protein target.
Protocol:
-
Library: Utilize a DNA-encoded library containing a vast diversity of chemical structures, with each compound linked to a unique DNA barcode.[10]
-
Target Immobilization: Immobilize recombinant GID4 protein.
-
Binding Selection: Incubate the DEL with the immobilized GID4. Wash away non-binding compounds.
-
Elution: Elute the bound compounds.
-
DNA Amplification and Sequencing: Amplify the DNA barcodes of the eluted compounds via PCR and identify the chemical structures of the binders through DNA sequencing.
-
Hit Validation: Synthesize the identified hit compounds without the DNA tag and validate their binding using biophysical assays.[10]
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is used to measure the binding kinetics and affinity of ligands to a target protein in real-time.
Protocol:
-
Chip Preparation: Immobilize purified GID4 protein on an SPR sensor chip.
-
Ligand Injection: Inject serial dilutions of the small molecule ligand (e.g., PFI-7) over the chip surface.[6]
-
Data Acquisition: Monitor the change in the refractive index at the chip surface, which corresponds to the binding of the ligand to the immobilized protein.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kd).[6]
NanoBRET Target Engagement Assay
The NanoBRET assay is a cell-based method to quantify the engagement of a ligand with its target protein in live cells.
Protocol:
-
Cell Line Preparation: Co-express a fusion of the target protein (GID4) with HaloTag and a fusion of a binding partner or a peptide mimic of the natural substrate (PGLWKS) with NanoLuc luciferase in a suitable cell line (e.g., HEK293T).[6]
-
Labeling: Label the HaloTag-GID4 fusion with a cell-permeable fluorescent ligand.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., PFI-7).
-
BRET Measurement: Add the NanoLuc substrate and measure the Bioluminescence Resonance Energy Transfer (BRET) signal. The BRET signal is generated when the NanoLuc and the fluorescent label are in close proximity.
-
Data Analysis: A decrease in the BRET signal with increasing compound concentration indicates displacement of the NanoLuc-tagged peptide from GID4. Calculate the IC₅₀ value from the dose-response curve.[6]
Synthesis of Key GID4 Ligands
The chemical synthesis of GID4 ligands is a critical step in their development and optimization. While detailed synthetic routes for all compounds are beyond the scope of this guide, a general overview of the strategy for a key ligand is presented.
Synthesis of PFI-7 and PFI-E3H1
PFI-7 was developed through medicinal chemistry optimization of an initial hit, PFI-E3H1.[6][11] The synthesis involves a multi-step process to construct the core scaffold and introduce the necessary functional groups for potent and selective binding to GID4. The benzimidazole (B57391) moiety of PFI-7 is exposed to the solvent, indicating a potential site for linker attachment for the development of bifunctional degraders.[6]
Conclusion and Future Directions
The discovery of potent and selective small molecule ligands for GID4, such as PFI-7, represents a significant advancement in the field of targeted protein degradation.[2] These chemical tools are invaluable for elucidating the biology of the CTLH complex and for developing novel therapeutics.[2][6] Future efforts will likely focus on leveraging these ligands to create bifunctional degraders that can recruit specific disease-causing proteins to the CTLH complex for degradation. Further optimization of ligand properties, such as cell permeability and metabolic stability, will also be crucial for their translation into clinical applications. The exploration of the GID4-CTLH E3 ligase complex for TPD is a promising area of research with the potential to address previously "undruggable" targets.[4][12]
References
- 1. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. uniprot.org [uniprot.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. wuxibiology.com [wuxibiology.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
The Function and Therapeutic Potential of GID4 Ligands: A Technical Guide
An In-depth Examination of the GID4 Substrate Receptor and its Role in Targeted Protein Degradation
The field of targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." This approach utilizes small molecules, such as proteolysis-targeting chimeras (PROTACs), to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate disease-causing proteins. A critical component of this strategy is the recruitment of an E3 ubiquitin ligase. While much of the focus has been on a limited number of E3 ligases like Cereblon (CRBN) and Von Hippel-Lindau (VHL), the exploration of novel E3 ligases is a key area of research to expand the scope and selectivity of TPD. One such emerging E3 ligase subunit of interest is the Glucose-Induced Degradation Protein 4 Homolog (GID4).
This technical guide provides a comprehensive overview of the function of GID4, its role as a substrate receptor for the C-terminal to LisH (CTLH) E3 ligase complex, and the development of ligands that modulate its activity for therapeutic applications.
The Core Function of GID4: A Substrate Receptor in the CTLH/GID E3 Ligase Complex
GID4 is a crucial substrate-recognition subunit of the multi-protein CTLH (in humans) or GID (in yeast) E3 ubiquitin ligase complex.[1][2] The primary function of this complex is to tag specific proteins with ubiquitin, marking them for degradation by the proteasome.[1]
GID4's specificity comes from its ability to recognize a particular degradation signal, or "degron," on substrate proteins. Specifically, GID4 is a key player in the Pro/N-end rule pathway .[3] This pathway targets proteins that have an unmodified N-terminal proline residue for degradation. GID4 possesses a conserved β-barrel structure that forms a binding pocket perfectly suited to recognize and bind these Pro/N-degrons.[3][4]
Once GID4 binds to a substrate's Pro/N-degron, it recruits the rest of the CTLH complex, leading to the ubiquitination and subsequent degradation of the target protein. This mechanism is vital for various cellular processes, including metabolic regulation and cell cycle control.[3]
While the Pro/N-degron is the canonical recognition motif, research has shown that GID4 can also recognize substrates that lack this specific sequence, suggesting a broader substrate scope and versatility in its function.[3]
Known Substrates and Cellular Roles of GID4
The identification of GID4 substrates has been an active area of research, revealing its involvement in several key cellular pathways:
-
Metabolic Regulation: In yeast, the GID complex is well-known for its role in glucose homeostasis by targeting gluconeogenic enzymes for degradation when glucose is abundant.[3] In humans, GID4 has been implicated in the degradation of HMG-CoA synthase 1 (HMGCS1), a key enzyme in cholesterol synthesis.
-
Cell Cycle and Transcription: The human GID complex has been linked to cell proliferation, partly by targeting the transcriptional repressor HMG box protein 1 (HBP1) for degradation.[3]
-
RNA Metabolism: Through the use of chemical probes, numerous GID4-interacting proteins have been identified, with a significant enrichment of nucleolar proteins and those involved in RNA metabolism, such as the RNA helicases DDX21 and DDX50.[2][3]
-
Cell Migration: GID4 has also been shown to regulate cell migration by targeting the RhoA-GAP protein ARHGAP11A for degradation.
GID4 Ligands: Tools for Research and Drug Development
The development of small molecule ligands that bind to GID4 is of significant interest for two main reasons: as chemical probes to study the biology of the CTLH complex and as "handles" for creating PROTACs to induce the degradation of specific proteins of interest.
PFI-7: A Well-Characterized GID4 Chemical Probe
A notable example of a GID4 ligand is PFI-7 , a potent and selective chemical probe that binds to the GID4 substrate-binding pocket.[2] PFI-7 acts as an antagonist, preventing GID4 from binding to its natural Pro/N-degron-containing substrates.[2] This property makes PFI-7 an invaluable tool for identifying the substrates and cellular functions of GID4.[1]
"GID4 Ligand 2" and the Advent of GID4-Based PROTACs
While detailed public data is limited, specific reagents such as "This compound " are commercially available for research purposes, particularly for the development of PROTACs.[5][6] These ligands are designed to be incorporated into heterobifunctional molecules that can simultaneously bind to GID4 and a target protein, thereby inducing the target's degradation.
The development of such GID4-based PROTACs, like NEP162 which targets the protein BRD4, has demonstrated that GID4 can be effectively leveraged for targeted protein degradation, opening up new avenues for therapeutic intervention, particularly in oncology.[7]
Quantitative Data for GID4 Ligands
The following table summarizes key quantitative data for the well-characterized GID4 ligand, PFI-7.
| Ligand | Target | Assay Type | Value | Reference |
| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | KD = 0.08 µM (80 nM) | [8][9] |
| PFI-7 | GID4 | NanoBRET™ Assay (Cellular Target Engagement) | EC50 = 0.6 µM | [8][9] |
| PFI-7N (Negative Control) | GID4 | Surface Plasmon Resonance (SPR) | KD = 5 µM | [8][9] |
Experimental Protocols and Methodologies
The study of GID4 and its ligands employs a range of biophysical and cell-based assays:
-
Surface Plasmon Resonance (SPR): This technique is used to measure the binding affinity (KD) between a ligand (like PFI-7) and the GID4 protein in vitro. It provides precise quantitative data on the strength and kinetics of the interaction.
-
NanoBRET™ Assay: This is a cell-based assay used to confirm that a ligand engages with its target inside living cells. It measures the displacement of a fluorescently labeled tracer from the target protein by the ligand, providing an EC50 value that indicates the ligand's potency in a cellular context.[9]
-
Proximity-Dependent Biotinylation (e.g., BioID2): This method is used to identify the proteins that interact with GID4 within a cell. GID4 is fused to a biotin (B1667282) ligase, which then labels any proteins in close proximity. The use of a GID4 ligand like PFI-7 can help to distinguish which of these interactions are dependent on the substrate-binding pocket.[3]
-
Differential Scanning Fluorimetry (DSF): This technique measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature indicates that the ligand stabilizes the protein, confirming binding.
-
X-ray Crystallography: This powerful technique is used to determine the three-dimensional structure of GID4 in complex with its ligands. This provides detailed insights into the molecular interactions that govern binding and can guide the structure-based design of more potent and selective ligands.[4]
Visualizing GID4 Pathways and Workflows
Caption: GID4-mediated protein degradation pathway.
Caption: Mechanism of a GID4-based PROTAC.
Caption: Workflow for identifying GID4 interactors using PFI-7.
Conclusion and Future Perspectives
GID4 is rapidly emerging as a versatile and valuable component of the E3 ligase toolbox for targeted protein degradation. Its distinct substrate recognition mechanism via the Pro/N-end rule pathway, combined with a growing understanding of its diverse cellular roles, makes it an attractive target for the development of novel therapeutics. The creation of potent and selective ligands, exemplified by the chemical probe PFI-7 and commercially available reagents like this compound, is paving the way for the next generation of PROTACs. Future research will likely focus on further elucidating the full range of GID4 substrates, understanding the structural basis for non-canonical substrate recognition, and optimizing GID4-based degraders for clinical applications in cancer and other diseases driven by protein accumulation.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. SI-109 - CD Bioparticles [cd-bioparticles.net]
- 6. tebubio.com [tebubio.com]
- 7. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. PFI-7 | Structural Genomics Consortium [thesgc.org]
GID4 Ligand Mechanism of Action: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GID4 (Glucose-Induced Degradation Protein 4) is a substrate-recognition subunit of the highly conserved CTLH (C-terminal to LisH) E3 ubiquitin ligase complex, also known as the GID complex in yeast.[1][2] This complex plays a crucial role in cellular homeostasis by targeting specific proteins for proteasomal degradation.[3] GID4 functions as a key receptor for substrates, recognizing specific degradation signals (degrons) and thereby initiating the ubiquitination cascade.[1][4] This guide provides an in-depth analysis of the mechanism of action of GID4 and its ligands, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. The emergence of small molecule ligands targeting GID4 has opened new avenues for therapeutic intervention, particularly in the field of targeted protein degradation.[5][6]
The GID/CTLH E3 Ubiquitin Ligase Complex
The GID/CTLH complex is a multi-subunit E3 ligase that facilitates the transfer of ubiquitin from an E2 conjugating enzyme to a substrate protein, marking it for degradation by the proteasome.[1][2] In humans, this complex includes a catalytic core and ancillary proteins. The catalytic activity is driven by a RING heterodimer, Gid2 (RMND5A) and Gid9.[1] The complex assembles into a larger architecture, with subunits like Gid1, Gid5, and Gid8 forming a scaffold.[1]
Substrate Recognition Modules
The human GID (hGID) complex utilizes at least two independent modules for substrate recruitment: one dependent on WDR26 and another on GID4.[7][8] GID4 acts as an interchangeable substrate receptor, allowing the complex to target a diverse range of proteins.[1]
GID4-Mediated Substrate Recognition and Ubiquitination
GID4's primary role is to recognize and bind specific degrons on substrate proteins, bringing them into proximity with the E3 ligase machinery for ubiquitination.
The Pro/N-Degron Pathway
In yeast, GID4 is a key player in the Pro/N-degron pathway, which targets proteins with an N-terminal proline residue.[1][4] Following glucose replenishment, GID4 expression is induced, leading to the ubiquitination and degradation of gluconeogenic enzymes like Fbp1.[9][10][11] The recognition of the Pro/N-degron is highly specific, with the N-terminal proline fitting into a deep and narrow binding cleft within the GID4 β-barrel structure.[1][5] Human GID4 also binds peptides with a Pro/N-degron, showing the highest affinity for the sequence Pro-Gly-Leu-Trp.[12]
Non-Pro/N-Degron Substrates
Recent studies have revealed that GID4 can also target substrates lacking a canonical Pro/N-degron. For instance, the hGID-GID4 E3 ligase complex targets ARHGAP11A, a protein involved in cell migration, for proteasomal degradation, even though it does not possess a functional N-terminal degron.[13][14] This suggests that GID4 may utilize distinct binding motifs for a broader range of substrates.[14]
Signaling Pathway
The GID4-mediated ubiquitination pathway is a critical regulatory mechanism in cellular metabolism and other processes. The general workflow involves the recognition of the substrate by GID4, recruitment to the GID/CTLH complex, and subsequent polyubiquitination, leading to proteasomal degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. uniprot.org [uniprot.org]
- 13. life-science-alliance.org [life-science-alliance.org]
- 14. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
The Structural Basis and Inhibition of GID4 by PFI-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Glucose-Induced Degradation Protein 4 (GID4) is a key substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This complex plays a crucial role in the Pro/N-degron pathway, a specific branch of the ubiquitin-proteasome system that targets proteins for degradation based on their N-terminal amino acid residues, particularly proline. The dysregulation of this pathway has been implicated in various diseases, making GID4 an attractive target for therapeutic intervention. PFI-7 is a potent and selective chemical probe that antagonizes the binding of Pro/N-degron substrates to GID4, offering a valuable tool for studying the biology of the CTLH complex and as a starting point for the development of novel therapeutics, including targeted protein degraders.[1][2][3] This technical guide provides an in-depth overview of the structure of GID4 in complex with PFI-7, a summary of their interaction kinetics, and detailed methodologies for the key experiments used in its characterization.
Data Presentation: GID4-PFI-7 Interaction
The interaction between GID4 and PFI-7 has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data from these studies.
Table 1: Binding Affinity and Cellular Activity of PFI-7 for GID4
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 80 nM (0.08 µM) | Surface Plasmon Resonance (SPR) | [2][4] |
| IC50 (Peptide Displacement) | 4.1 µM | Fluorescence Polarization (FP) | [4] |
| EC50 (Cellular Target Engagement) | 600 nM (0.6 µM) | NanoBRET™ | [2][4] |
Table 2: Structural Data for the GID4-PFI-7 Complex
| Parameter | Value | Method | Reference |
| PDB ID | 7SLZ | X-ray Diffraction | [4][5] |
| Resolution | 1.97 Å | X-ray Diffraction | [5] |
| R-Value Work | 0.206 | X-ray Diffraction | [5] |
| R-Value Free | 0.246 | X-ray Diffraction | [5] |
| Organism | Homo sapiens | - | [5] |
| Expression System | Escherichia coli | - | [5] |
Signaling Pathway and Mechanism of Action
GID4 functions as the substrate receptor within the CTLH E3 ubiquitin ligase complex. It recognizes proteins bearing a Pro/N-degron, initiating the process of ubiquitination and subsequent degradation by the proteasome.[1][6][7] PFI-7 acts as a competitive inhibitor, binding to the substrate recognition pocket of GID4 and thereby preventing the recruitment of endogenous substrates.[3][8] This inhibition allows for the study of the downstream consequences of CTLH complex activity and provides a basis for the development of targeted protein degradation platforms where PFI-7 can be derivatized to recruit specific proteins of interest to the E3 ligase for degradation.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments used to characterize the GID4-PFI-7 interaction, based on published methods.[4][8][9][10]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of molecular interactions in real-time.
Methodology:
-
Protein Immobilization: Recombinant human GID4 protein is immobilized on a CM5 sensor chip via standard amine coupling chemistry.
-
Analyte Preparation: PFI-7 is serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Binding Measurement: The diluted PFI-7 solutions are injected over the GID4-functionalized and reference flow cells. The change in the refractive index, proportional to the mass bound to the sensor surface, is monitored in real-time.
-
Data Analysis: The resulting sensorgrams are fitted to a 1:1 binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).
NanoBRET™ Cellular Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to measure protein-protein or protein-ligand interactions in living cells.
Methodology:
-
Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding for GID4 fused to HaloTag® (acceptor) and a Pro/N-degron peptide (e.g., PGLWKS) fused to NanoLuc® Luciferase (donor).
-
Compound Treatment: Transfected cells are treated with varying concentrations of PFI-7.
-
Assay Reagent Addition: A cell-permeable HaloTag® ligand (e.g., NanoBRET™ 618 Ligand) and the NanoLuc® substrate are added to the cells.
-
Signal Detection: The bioluminescent signal from the NanoLuc® donor (at ~460 nm) and the fluorescent signal from the HaloTag® acceptor (at ~618 nm) are measured using a plate reader.
-
Data Analysis: The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission. The data is then normalized and fitted to a dose-response curve to determine the EC50 value.[9]
Fluorescence Polarization (FP) Assay
FP is a solution-based, homogeneous technique used to measure molecular binding events. It is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational speed, which changes upon binding to a larger molecule.
Methodology:
-
Reagent Preparation: A fluorescently labeled Pro/N-degron peptide (e.g., FAM-PGLWKS) is used as the tracer. Recombinant GID4 and PFI-7 are prepared in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20).[10]
-
Assay Setup: A fixed concentration of the fluorescent peptide and GID4 are incubated with serially diluted PFI-7 in a microplate.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate excitation and emission filters.
-
Data Analysis: The decrease in fluorescence polarization, indicating the displacement of the fluorescent peptide by PFI-7, is plotted against the concentration of PFI-7. The data is then fitted to a competitive binding model to determine the IC50 value.[4]
X-ray Crystallography
X-ray crystallography is a technique used to determine the three-dimensional atomic structure of a molecule.
Methodology:
-
Protein Expression and Purification: Human GID4 is expressed in E. coli and purified to homogeneity.
-
Crystallization: The purified GID4 protein is co-crystallized with PFI-7 using vapor diffusion methods. This involves mixing the protein-ligand solution with a crystallization buffer and allowing it to equilibrate against a reservoir solution with a higher precipitant concentration.
-
Data Collection: The resulting crystals are cryo-protected and subjected to a high-intensity X-ray beam at a synchrotron source. The diffraction pattern is recorded on a detector.[11]
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map. A molecular model of the GID4-PFI-7 complex is built into the electron density and refined to obtain the final atomic coordinates. The quality of the final structure is assessed using metrics such as the R-work and R-free values.[5][11]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of the GID4-PFI-7 interaction.
Conclusion
The development and characterization of PFI-7 as a potent and selective inhibitor of GID4 represent a significant advancement in the study of the CTLH E3 ubiquitin ligase complex.[1] The detailed structural and quantitative binding data, obtained through a combination of biophysical, cellular, and structural biology techniques, provide a solid foundation for further research into the physiological and pathological roles of the Pro/N-degron pathway. Moreover, PFI-7 serves as a valuable chemical tool and a promising scaffold for the development of novel therapeutics targeting this pathway.[2]
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PDB-101: Learn: Guide to Understanding PDB Data: Methods for Determining Structure [pdb101.rcsb.org]
GID4 Substrate Recognition Pocket Binding: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Glucose-induced degradation protein 4 (GID4) is a crucial substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1][2] This complex plays a significant role in cellular protein degradation through the ubiquitin-proteasome system. GID4 is responsible for recognizing specific protein substrates, traditionally those bearing a proline at their N-terminus (Pro/N-degron), and targeting them for ubiquitination and subsequent degradation.[1][3] Recent discoveries have expanded the known substrate repertoire of GID4 to include proteins without the canonical Pro/N-degron, highlighting the versatility of its substrate recognition capabilities.[4]
The GID4 substrate recognition pocket is a well-defined, ligandable site, making it an attractive target for the development of small molecule inhibitors and targeted protein degradation (TPD) strategies, such as proteolysis-targeting chimeras (PROTACs).[5][6] This technical guide provides an in-depth overview of the GID4 substrate recognition pocket, including its structure, binding partners, and the experimental methodologies used to study these interactions.
Structure of the GID4 Substrate Recognition Pocket
The substrate recognition domain of GID4 adopts a unique β-barrel fold composed of eight closed antiparallel strands. This β-barrel forms a deep, hydrophobic binding pocket flanked by four flexible loops: L1 (residues 134-138), L2 (residues 163-169), L3 (residues 240-250), and L4 (residues 275-279).[5][7] These loops exhibit considerable plasticity, allowing GID4 to accommodate a diverse range of substrates and ligands.[5][8]
Crystal structures of GID4 in complex with various ligands have revealed key residues crucial for binding. Notably, Glu237 often forms a hydrogen bond with the N-terminal amino group of Pro/N-degron peptides or with a secondary amine in small molecule inhibitors.[5][7] Other important residues involved in hydrophobic and polar interactions include Ser253 , Phe254 , and Tyr273 .[5] The binding of different ligands can induce significant conformational changes in the flanking loops, particularly L2 and L3, underscoring the dynamic nature of the GID4 binding pocket.[5][9]
Quantitative Binding Data
The following tables summarize the quantitative binding affinities of various peptides and small molecules to the GID4 substrate recognition pocket, as determined by several biophysical techniques.
Table 1: Peptide Ligand Binding Affinities for GID4
| Peptide Sequence | Binding Affinity (Kd) | Method | Reference |
| PGLWKS | 2.13 µM | SPR | [10] |
| PGLWKSC | 1.9 µM | NMR | [11] |
| PGLW | Not specified | ITC | [8] |
| IGLW | 16 µM | ITC | [12] |
| PGLWKS-FITC | 4.0 µM | FP | [9] |
Table 2: Small Molecule Inhibitor Binding Affinities for GID4
| Compound | Binding Affinity (Kd) | IC50 | EC50 | Method(s) | Reference(s) |
| PFI-7 | 79 nM (SPR), 80 nM (SPR) | 4.1 µM (FP) | 600 nM (NanoBRET) | SPR, FP, NanoBRET | [11][13][14] |
| PFI-7N (Negative Control) | 5 µM | Not specified | Not specified | SPR | [13] |
| Compound 1 | 78.80 µM | Not specified | Not specified | SPR | [10] |
| Compound 7 (PFI-E3H1) | 0.5 µM | 2.5 µM (NanoBRET) | Not specified | SPR, NanoBRET | [15] |
| Compound 16 | 110 µM | 148.5 µM (FP) | Not specified | ITC, FP | [5][11] |
| Compound 67 | 17 µM | 18.9 µM (FP) | Not specified | ITC, FP | [5][11] |
| Compound 88 | 5.6 µM | 5.4 µM (FP) | 558 nM (CETSA) | ITC, FP, CETSA | [5][11] |
Signaling and Logical Pathways
GID4, as part of the CTLH complex, is involved in critical cellular signaling pathways. Below are diagrams illustrating these relationships.
Caption: The GID4-CTLH Ubiquitination Pathway.
Caption: GID4 Regulation of Cell Migration via ARHGAP11A.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the binding of ligands to the GID4 substrate recognition pocket. These are summaries of published protocols and should be referenced alongside the primary literature for full experimental details.
Protein Expression and Purification for Biophysical and Structural Studies
A common approach for producing GID4 for in vitro studies involves recombinant expression in E. coli.
-
Construct Design: The human GID4 substrate recognition domain (e.g., residues 116-300 or 124-289) is cloned into an expression vector, often with an N-terminal His-tag and a protease cleavage site (e.g., TEV or 3C).[10]
-
Expression: The expression plasmid is transformed into a suitable E. coli strain, such as BL21(DE3). Cells are grown in a rich medium (e.g., Terrific Broth) to a desired optical density, and protein expression is induced (e.g., with IPTG) at a reduced temperature overnight.[5]
-
Lysis and Affinity Chromatography: Cell pellets are harvested, resuspended in a lysis buffer, and lysed by sonication. The soluble fraction is clarified by centrifugation and applied to a Ni-NTA affinity column. The His-tagged GID4 is eluted with an imidazole (B134444) gradient.
-
Tag Cleavage and Further Purification: The His-tag is cleaved by incubation with the appropriate protease. The protein solution is then subjected to further purification steps, such as ion-exchange chromatography and size-exclusion chromatography, to obtain a highly pure and homogenous protein sample.[10] For SPR experiments requiring biotinylation, an N-terminal Avi-tag can be included for in vitro biotinylation.[10]
Surface Plasmon Resonance (SPR)
SPR is used to measure the kinetics and affinity of ligand binding in real-time.
-
Immobilization: Biotinylated GID4 is immobilized on a streptavidin-coated sensor chip. A reference channel is prepared for background subtraction.
-
Analyte Preparation: The small molecule or peptide analyte is serially diluted in a suitable running buffer (e.g., HBS-EP+).
-
Binding Analysis: The analyte solutions are injected over the sensor chip surface at a constant flow rate. The association and dissociation of the analyte are monitored as changes in the response units (RU).
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).[10][16]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, allowing for the determination of thermodynamic parameters.
-
Sample Preparation: Purified GID4 is placed in the sample cell, and the ligand is loaded into the injection syringe, both in the same buffer to minimize heats of dilution.
-
Titration: The ligand is injected into the sample cell in a series of small aliquots. The heat change after each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[11]
Differential Scanning Fluorimetry (DSF)
DSF, or thermal shift assay, is used to assess ligand binding by measuring changes in the thermal stability of the protein.
-
Reaction Setup: A solution of purified GID4 is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein. The ligand of interest is added to this mixture.
-
Thermal Denaturation: The temperature of the solution is gradually increased, and the fluorescence is monitored. As the protein unfolds, the dye binds to the exposed hydrophobic core, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, is determined from the fluorescence curve. A significant increase in Tm in the presence of a ligand indicates binding and stabilization of the protein.[2][5]
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a cell-based method to quantify ligand binding to a target protein in live cells.
-
Cell Line Preparation: A cell line (e.g., HEK293T) is engineered to express GID4 fused to a NanoLuc® luciferase (the energy donor).
-
Assay Setup: The cells are treated with the compound of interest and a fluorescent tracer that also binds to GID4 (the energy acceptor).
-
BRET Measurement: If the compound displaces the tracer, the distance between the donor and acceptor increases, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET). The BRET signal is measured as the ratio of acceptor emission to donor emission.
-
Data Analysis: The dose-dependent decrease in the BRET signal is used to calculate the IC50 or EC50 of the compound, reflecting its ability to engage the target in a cellular environment.[15]
X-ray Crystallography
X-ray crystallography provides high-resolution structural information of the GID4-ligand complex.
-
Crystallization: Purified GID4 is concentrated and mixed with a ligand in excess. This complex is then screened against various crystallization conditions using techniques like vapor diffusion. For example, the GID4-PFI-7 complex (PDB: 7SLZ) and GID4-compound 1 complex (PDB: 7U3E) were crystallized using specific PEG and salt solutions.[5][11][17][18]
-
Data Collection: High-quality crystals are cryo-protected and exposed to a high-intensity X-ray beam. The resulting diffraction pattern is collected.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the protein-ligand complex is built and refined. The final structure reveals the precise binding mode of the ligand in the GID4 pocket.[17][18]
Logical Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of GID4 binders.
Caption: A logical workflow for GID4 ligand discovery and development.
Conclusion
The GID4 substrate recognition pocket is a dynamic and druggable interface that plays a central role in the function of the CTLH E3 ubiquitin ligase complex. A deep understanding of its structure, substrate specificity, and the intricate signaling pathways it governs is essential for the development of novel therapeutics. The combination of biophysical, structural, and cell-based assays provides a robust toolkit for characterizing the interactions within this pocket, paving the way for the rational design of potent and selective GID4 modulators for applications in targeted protein degradation and beyond.
References
- 1. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 2. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 14. biorxiv.org [biorxiv.org]
- 15. DSpace [diposit.ub.edu]
- 16. researchgate.net [researchgate.net]
- 17. rcsb.org [rcsb.org]
- 18. rcsb.org [rcsb.org]
GID4: A New Frontier in Targeted Protein Degradation with PROTACs
An In-depth Technical Guide for Researchers and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins. While the majority of PROTAC development has centered on a limited number of E3 ubiquitin ligases, primarily VHL and CRBN, the exploration of novel E3 ligases is crucial for expanding the scope and overcoming potential resistance mechanisms of this technology.[1][2][3] Emerging as a promising new player, the Glucose-induced degradation protein 4 (GID4), a substrate receptor of the human C-terminal to LisH (CTLH) E3 ligase complex, presents a compelling alternative for PROTAC-mediated degradation.[4][5][6] This guide provides a comprehensive technical overview of GID4 as a novel E3 ligase for PROTACs, summarizing key data, detailing experimental protocols, and visualizing the underlying mechanisms.
The GID4 E3 Ligase Complex: Mechanism and Substrate Recognition
GID4 is a component of the multi-subunit GID complex, which in yeast, is known to target gluconeogenic enzymes for proteasomal degradation in response to glucose levels.[3][7] The human ortholog, the CTLH complex, retains a similar architecture and function.[4] GID4 functions as the substrate receptor, recognizing proteins that possess a "Pro/N-degron," a degradation signal characterized by an N-terminal proline residue.[8][9] The GID4 protein contains a β-barrel structure with a deep and narrow binding cleft that accommodates the Pro/N-degron motif of its substrates.[7][9] This recognition event leads to the ubiquitination of the substrate by the GID complex and its subsequent degradation by the 26S proteasome.[1][2] The ability to hijack this specific recognition mechanism with small molecule ligands forms the basis for developing GID4-recruiting PROTACs.
Quantitative Data on GID4 Ligands and PROTACs
The development of potent and selective ligands for GID4 is the first critical step in creating effective GID4-based PROTACs. Several small molecules have been identified and characterized, demonstrating a range of binding affinities and cellular activities. The subsequent incorporation of these ligands into PROTAC molecules has led to the successful degradation of target proteins like BRD4.
Table 1: Binding Affinities of Small Molecule Ligands to GID4
| Compound | Assay Type | Kd (μM) | IC50 (μM) | Reference |
| PFI-7 | SPR | 0.079 ± 0.007 | [8] | |
| PFI-7 | NanoBRET | 0.57 ± 0.04 | [8] | |
| PFI-E3H1 (7) | SPR | 0.5 | [3] | |
| PFI-E3H1 (7) | NanoBRET | 2.5 ± 0.4 | [3] | |
| Compound 1 | SPR | 2.3 ± 0.01 | 9.1 ± 1 | [3] |
| Compound 2 | SPR | 15 ± 0.6 | 38 ± 2 | [3] |
| Compound 16 | ITC | 110 | 148.5 | [10][11] |
| Compound 67 | ITC | 17 | 18.9 | [6][11] |
| Compound 88 | ITC | 5.6 | [6][10] |
Table 2: Degradation Performance of GID4-based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Reference |
| NEP108 | BRD4 | U2OS | Concentration-dependent degradation observed | >90% | [1] |
| NEP162 | BRD4 | Various | Potent degradation and antiproliferative activity | Not specified | [1][2] |
Experimental Protocols
The successful development and characterization of GID4-based PROTACs rely on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity Determination
This protocol outlines the determination of the binding affinity (Kd) between a small molecule ligand and GID4 protein.
Materials:
-
Recombinant human GID4 protein
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Small molecule ligand of interest
Procedure:
-
Chip Immobilization: Covalently immobilize recombinant GID4 onto the surface of a sensor chip using standard amine coupling chemistry.
-
Ligand Preparation: Prepare a dilution series of the small molecule ligand in the running buffer.
-
Binding Analysis: Inject the different concentrations of the ligand over the GID4-immobilized surface. A reference flow cell without GID4 should be used for background subtraction.
-
Data Acquisition: Monitor the change in response units (RU) over time to generate sensorgrams for each concentration.
-
Data Analysis: Fit the steady-state or kinetic binding data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the equilibrium dissociation constant (Kd).
NanoBRET Assay for Cellular Target Engagement
This protocol describes a live-cell assay to measure the inhibition of the GID4-degron interaction by a compound.[3][8]
Materials:
-
HEK293T cells
-
Expression vectors for HaloTag-GID4 and a Pro/N-degron peptide fused to NanoLuc luciferase (e.g., PGLWKS-NanoLuc).[8]
-
Transfection reagent
-
NanoBRET Nano-Glo Substrate and Extracellular NanoLuc Inhibitor
-
Plate reader capable of measuring luminescence and BRET signals
Procedure:
-
Cell Transfection: Co-transfect HEK293T cells with the HaloTag-GID4 and degron-NanoLuc expression vectors.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound for a specified incubation period (e.g., 4 hours).
-
Labeling and Detection: Add the HaloTag ligand (NanoBRET 618) and the NanoBRET Nano-Glo Substrate to the cells.
-
Signal Measurement: Measure the donor (NanoLuc) and acceptor (HaloTag ligand) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[8]
Immunoblotting for Protein Degradation Assessment
This is a standard method to quantify the reduction in the level of a target protein following PROTAC treatment.[1][12]
Materials:
-
Cancer cell line expressing the protein of interest (e.g., U2OS for BRD4)
-
GID4-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and treat with varying concentrations of the PROTAC for a desired time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest the cells and lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[12]
Visualizing the GID4-PROTAC System
Diagrams are essential for conceptualizing the complex biological processes involved in GID4-mediated targeted protein degradation.
Caption: The GID4-mediated Pro/N-degron ubiquitination pathway.
Caption: Mechanism of action for a GID4-based PROTAC.
Caption: Workflow for the development of GID4-based PROTACs.
Conclusion and Future Directions
GID4 represents an exciting and relatively untapped E3 ligase for the development of novel PROTACs.[1][13] The discovery of potent small molecule ligands and the demonstration of successful GID4-dependent degradation of key cancer targets like BRD4 pave the way for a new class of TPD therapeutics.[1][2] Future research will likely focus on optimizing the affinity and drug-like properties of GID4 ligands, expanding the repertoire of target proteins, and exploring the tissue-specific expression and activity of the CTLH complex to develop more selective and effective therapies. The continued exploration of the GID4-PROTAC platform holds significant promise for advancing the field of targeted protein degradation and addressing unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. wuxibiology.com [wuxibiology.com]
- 12. benchchem.com [benchchem.com]
- 13. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Unmasking the Endogenous Substrates of GID4: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide for the Identification and Characterization of GID4 Substrates
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals focused on the identification and characterization of endogenous substrates of the GID4 E3 ubiquitin ligase subunit. GID4, a key component of the C-terminal to LisH (CTLH) complex, plays a critical role in cellular protein degradation through the ubiquitin-proteasome system. Understanding its substrates is paramount for elucidating its biological functions and for the development of novel therapeutics, including targeted protein degraders.
This guide summarizes known GID4 substrates, presents detailed experimental protocols for their identification and validation, and visualizes the associated molecular pathways and experimental workflows.
Identified and Potential Endogenous Substrates of GID4
The human GID/CTLH complex operates with a modularity that allows for the recognition of a diverse range of substrates. Two primary substrate recruitment modules have been identified: a WDR26-RanBP9 module and a GID4-ARMC8α module.[1][2][3] GID4 traditionally recognizes proteins containing a "Pro/N-degron," a proline residue at the N-terminus.[4] However, recent studies have revealed that GID4 can also recognize substrates lacking this canonical motif, expanding its potential regulatory scope.[2][3]
| Substrate/Interactor | Substrate Type | Method of Identification | Quantitative Data | Reference |
| ZMYND19 | Non-canonical | Affinity Purification-Mass Spectrometry (AP-MS), In vitro ubiquitination | GID4-dependent ubiquitination demonstrated in vitro. | [2][3] |
| HBP1 | Indirectly regulated | AP-MS, In vitro ubiquitination | Ubiquitinated by the GID complex in a WDR26/RanBP9-dependent manner; GID4 is dispensable. | [2][3][5][6] |
| DDX21 | Potential Substrate (Pro/N-degron) | Proximity-dependent biotinylation (BioID), NanoBRET PPI assay | Interaction with GID4 confirmed in live cells and blocked by the GID4 inhibitor PFI-7. | [1][7][8][9][10] |
| DDX50 | Potential Substrate (Pro/N-degron) | Proximity-dependent biotinylation (BioID), NanoBRET PPI assay | Interaction with GID4 confirmed in live cells and blocked by the GID4 inhibitor PFI-7. | [1][7][8][9][10] |
| HMGCS1 | Potential Substrate (Pro/N-degron) | Quantitative Proteomics | Cellular levels are regulated by GID4. | [7][10] |
Quantitative Analysis of GID4 Inhibition:
The development of the chemical probe PFI-7 has enabled quantitative assessment of GID4 interactions.
| Compound | Target | Assay | Value | Reference |
| PFI-7 | GID4 | Surface Plasmon Resonance (SPR) | Kd = 79 ± 7 nM | [1] |
| PFI-7 | GID4-PGLWKS peptide interaction | NanoBRET PPI Assay | IC50 = 0.57 ± 0.05 µM | [1] |
Signaling and Regulatory Pathways
The GID/CTLH complex is a central regulator of diverse cellular processes. The modular nature of its substrate recognition allows for a broad impact on the proteome. The GID4-dependent pathway is particularly intriguing due to its recognition of both canonical and non-canonical degrons.
Experimental Protocols for Substrate Identification
A multi-pronged approach is essential for the confident identification and validation of GID4 substrates. Key methodologies are detailed below.
Proximity-Dependent Biotinylation (BioID)
BioID is a powerful technique to identify physiologically relevant protein interactions in living cells.[11] A promiscuous biotin (B1667282) ligase (BioID2) is fused to GID4, which then biotinylates proximal proteins. These biotinylated proteins can be isolated and identified by mass spectrometry.
Protocol Outline:
-
Construct Generation: Clone GID4 into a vector containing a promiscuous biotin ligase (e.g., BioID2) with an appropriate tag (e.g., FLAG).
-
Cell Line Generation: Generate stable cell lines expressing the BioID2-GID4 fusion protein. A control cell line expressing BioID2 alone is crucial.
-
Biotin Labeling: Culture cells and induce expression of the fusion protein. Add excess biotin (e.g., 50 µM) to the culture medium for a defined period (e.g., 16-24 hours) to allow for biotinylation of proximal proteins.[12]
-
Cell Lysis: Harvest and lyse the cells under denaturing conditions to disrupt protein complexes while preserving the biotinylation mark.
-
Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture the biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins into peptides directly on the beads using a protease like trypsin.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]
-
Data Analysis: Identify and quantify the proteins. Compare the results from the BioID2-GID4 and control cell lines to identify proteins specifically enriched in the GID4 sample. The use of a GID4 inhibitor like PFI-7 can further refine the identification of substrates that bind to the Pro/N-degron pocket.[1]
Affinity Purification-Mass Spectrometry (AP-MS)
AP-MS is a classic technique to identify members of a protein complex. In this method, a tagged version of the bait protein (GID4) is used to pull down its interacting partners.
Protocol Outline:
-
Construct Generation: Generate an expression construct for GID4 with an affinity tag (e.g., FLAG, HA, or SFB-tag).[14]
-
Transfection and Expression: Transfect the construct into a suitable cell line (e.g., HEK293T) and express the tagged GID4 protein.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with beads conjugated to an antibody against the affinity tag (e.g., anti-FLAG beads).
-
Washing: Wash the beads to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Mass Spectrometry and Data Analysis: Analyze the eluted proteins by LC-MS/MS and compare against a control immunoprecipitation (e.g., using cells transfected with an empty vector or expressing an unrelated tagged protein) to identify specific GID4 interactors.[15]
In Vitro Ubiquitination Assay
This assay is crucial for validating whether an identified interacting protein is a direct substrate for the GID/CTLH complex's ubiquitination activity.
Protocol Outline:
-
Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (UBE2H is the cognate E2 for the mammalian GID complex), the GID/CTLH complex (or relevant sub-complexes), and the putative substrate protein.[3][16]
-
Reaction Setup: Combine the purified components in a reaction buffer containing ubiquitin and ATP.[17][18][19] A negative control reaction lacking ATP or the E3 ligase is essential.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and analyze by western blot using antibodies against the substrate protein and/or ubiquitin. A ladder of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.
Yeast Two-Hybrid (Y2H) Screening
Y2H is a genetic method to screen for binary protein-protein interactions. It can be used to identify proteins that directly bind to GID4 from a cDNA library.
Protocol Outline:
-
Bait and Prey Construction: Clone GID4 into a "bait" vector (fused to a DNA-binding domain, e.g., Gal4-DBD). A cDNA library from the tissue or cell type of interest is cloned into a "prey" vector (fused to a transcriptional activation domain, e.g., Gal4-AD).[16][20][21]
-
Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast reporter strain.
-
Selection and Screening: Plate the transformed yeast on selective media. If the bait and prey proteins interact, the DNA-binding and activation domains are brought into proximity, activating reporter genes that allow yeast growth on the selective media and/or a colorimetric change (e.g., LacZ activity).[22]
-
Identification of Interactors: Isolate the prey plasmids from the positive yeast colonies and sequence the cDNA inserts to identify the interacting proteins.
-
Validation: The identified interactions should be validated using orthogonal methods such as co-immunoprecipitation or in vitro binding assays.
Conclusion
The identification of endogenous substrates of GID4 is a rapidly evolving field with significant implications for our understanding of cellular regulation and for the development of new therapeutic modalities. The methodologies outlined in this guide provide a robust framework for researchers to uncover and validate novel GID4 substrates, thereby shedding further light on the multifaceted roles of the GID/CTLH E3 ubiquitin ligase complex in health and disease. The continued development of chemical probes and advanced proteomic techniques will undoubtedly accelerate these discoveries.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The human GID complex engages two independent modules for substrate recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 4. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. mdpi.com [mdpi.com]
- 6. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 11. BioID: A Screen for Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. usherbrooke.ca [usherbrooke.ca]
- 13. ProteasomeID: quantitative mapping of proteasome interactomes and substrates for in vitro and in vivo studies [elifesciences.org]
- 14. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 15. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. carltonlab.com [carltonlab.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Ubiquitination: Self-Ubiquitination, Chain Formation, and Substrate Ubiquitination Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Yeast Two-Hyrbid Protocol [proteome.wayne.edu]
- 22. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
PFI-7: A Technical Guide to a High-Affinity Chemical Probe for GID4
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PFI-7, a potent and selective chemical probe for the human Glucose-Induced Degradation 4 (GID4) protein, a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. PFI-7 serves as a valuable tool for investigating the biology of the CTLH complex and for the development of targeted protein degradation (TPD) strategies. This document summarizes the key quantitative data for PFI-7 and its negative control, PFI-7N, provides detailed experimental methodologies for its characterization, and illustrates its mechanism of action and experimental applications through clear diagrams.
Introduction
The ubiquitin-proteasome system is a critical cellular pathway for protein degradation, and E3 ubiquitin ligases play a key role in substrate recognition. The CTLH complex has been implicated in various cellular processes, but its substrates and functions in humans remain largely uncharacterized. GID4, as the substrate receptor for the CTLH complex, recognizes proteins containing a Pro/N-degron motif.[1] The development of chemical probes that can modulate the activity of E3 ligases is crucial for both fundamental biological research and for advancing novel therapeutic modalities like PROteolysis TArgeting Chimeras (PROTACs).
PFI-7 is a potent, cell-active small molecule that binds to the substrate-binding pocket of GID4, effectively antagonizing the binding of Pro/N-degron-containing substrates.[1] Its discovery and characterization have enabled the identification of GID4 interactors and have provided insights into the degradative and non-degradative functions of the CTLH complex.[1][2] This guide serves as a comprehensive resource for researchers utilizing PFI-7 in their studies.
Quantitative Data Summary
The following tables summarize the key in vitro and cellular characterization data for PFI-7 and its corresponding negative control, PFI-7N.
Table 1: In Vitro Binding Affinity and Potency of PFI-7 and PFI-7N for GID4
| Compound | Assay Type | Parameter | Value (µM) | Reference(s) |
| PFI-7 | Surface Plasmon Resonance (SPR) | Kd | 0.08 | [3][4] |
| Fluorescence Polarization (FP) | IC50 | 4.1 | [5][6] | |
| PFI-7N | Surface Plasmon Resonance (SPR) | Kd | 5 | [3][4] |
Table 2: Cellular Target Engagement of PFI-7
| Compound | Assay Type | Cell Line | Parameter | Value (µM) | Reference(s) |
| PFI-7 | NanoBRET™ | HEK293 | EC50 | 0.6 | [3][4] |
Mechanism of Action and Experimental Workflow
PFI-7 functions by directly competing with endogenous substrates for the Pro/N-degron binding pocket of GID4. This antagonistic action allows for the interrogation of GID4-dependent pathways.
Caption: Mechanism of PFI-7 action on GID4.
The following diagram illustrates a typical experimental workflow for identifying GID4-regulated proteins using PFI-7.
Caption: Workflow for identifying GID4-regulated proteins.
Experimental Protocols
Detailed experimental protocols for the characterization of PFI-7 are provided below. These are based on published methodologies and may require optimization for specific experimental conditions.
Surface Plasmon Resonance (SPR)
This protocol outlines the determination of the binding affinity (Kd) of PFI-7 for GID4.
-
Instrumentation: A Biacore instrument (e.g., Biacore T200) is typically used.
-
Chip Preparation:
-
A CM5 sensor chip is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Recombinant human GID4 protein is immobilized on the chip surface via amine coupling to a density of approximately 3000-5000 response units (RU).
-
The surface is then deactivated with 1 M ethanolamine-HCl (pH 8.5).
-
A reference flow cell is prepared similarly but without GID4 immobilization.
-
-
Binding Assay:
-
PFI-7 and PFI-7N are serially diluted in a suitable running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20) with a final DMSO concentration of 1-2%.
-
The compounds are injected over the GID4 and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Association and dissociation are monitored in real-time.
-
-
Data Analysis:
-
The response data from the reference flow cell is subtracted from the GID4 flow cell to correct for bulk refractive index changes.
-
The equilibrium binding responses are plotted against the compound concentration.
-
The Kd is determined by fitting the data to a 1:1 steady-state affinity model.
-
Fluorescence Polarization (FP) Competition Assay
This protocol describes a competition assay to measure the ability of PFI-7 to displace a fluorescently labeled peptide from GID4.
-
Reagents:
-
Recombinant human GID4 protein.
-
A fluorescein-labeled peptide corresponding to a known GID4 degron (e.g., fluorescein-PGLWKS).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20).
-
PFI-7 and unlabeled PGLWKS peptide for competition.
-
-
Assay Procedure:
-
In a 384-well black plate, add a fixed concentration of GID4 protein and the fluorescein-labeled peptide. The concentrations should be optimized to give a stable and robust fluorescence polarization signal.
-
Add serial dilutions of PFI-7 or the unlabeled peptide (as a positive control).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for fluorescein (B123965) (excitation ~485 nm, emission ~520 nm).
-
The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
NanoBRET™ Cellular Target Engagement Assay
This protocol details a live-cell assay to confirm that PFI-7 can engage GID4 in a cellular context.
-
Cell Culture and Transfection:
-
HEK293 cells are seeded in 96-well white plates.
-
Cells are co-transfected with two plasmids: one encoding full-length GID4 fused to a HaloTag® at the C-terminus, and another encoding a known degron peptide (e.g., MPGLWKS) fused to NanoLuc® luciferase at the N-terminus. Transfection can be performed using a suitable reagent like FuGENE® HD.
-
-
Assay Procedure:
-
Approximately 24 hours post-transfection, the medium is replaced with Opti-MEM.
-
The HaloTag®-GID4 is labeled by adding the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor).
-
The NanoLuc® luciferase substrate (e.g., Nano-Glo® Live Cell Reagent) is added to the wells.
-
Serial dilutions of PFI-7 are added to the wells, and the plate is incubated.
-
-
Data Acquisition and Analysis:
-
Bioluminescence resonance energy transfer (BRET) is measured using a plate reader capable of detecting both the donor (NanoLuc®, ~460 nm) and acceptor (NanoBRET™ 618, >600 nm) emission wavelengths simultaneously.
-
The NanoBRET™ ratio is calculated by dividing the acceptor emission by the donor emission.
-
The data is normalized to a vehicle control (e.g., DMSO).
-
The EC50 value is determined by plotting the normalized BRET ratio against the logarithm of the PFI-7 concentration and fitting to a dose-response curve.
-
Selectivity
While a comprehensive selectivity panel against a broad range of protein targets has not been published, initial reports indicate that PFI-7 is a selective probe for GID4. It did not show significant off-target activity against a panel of proteins including kinases and GPCRs.[2] The use of the structurally related negative control, PFI-7N, which has significantly weaker binding to GID4, is crucial for attributing observed biological effects specifically to the inhibition of GID4.[3][4]
Applications in Research
PFI-7 is a versatile tool for a range of applications in cell biology and drug discovery:
-
Probing CTLH Complex Biology: PFI-7 can be used to elucidate the cellular functions of GID4 and the broader CTLH complex by examining the phenotypic consequences of inhibiting substrate recognition.[1]
-
Identification of GID4 Substrates: By using PFI-7 in combination with proteomic techniques such as affinity-purification mass spectrometry or proximity-dependent biotinylation (BioID), novel interactors and substrates of GID4 can be identified.[1][2]
-
Validation of GID4 as a TPD Target: PFI-7 can be used to validate the tractability of GID4 for TPD approaches by demonstrating that engagement of the substrate-binding pocket can lead to desired downstream effects.
-
Development of GID4-based PROTACs: The PFI-7 scaffold serves as a starting point for the design and synthesis of bifunctional degraders that recruit target proteins to the CTLH complex for ubiquitination and subsequent degradation.
Conclusion
PFI-7 is a well-characterized, potent, and selective chemical probe for GID4. Its availability, along with its negative control, provides the scientific community with a critical tool to dissect the biology of the CTLH E3 ligase complex and to explore new avenues in targeted protein degradation. This guide provides the essential technical information to enable researchers to effectively utilize PFI-7 in their studies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
PFI-E3H1: A Technical Guide to a Novel Chemical Handle for the GID4 E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PFI-E3H1, a novel chemical handle developed for the GID4 subunit of the human C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. This guide details its mechanism of action, quantitative binding data, and the experimental protocols utilized for its characterization, offering a valuable resource for researchers in targeted protein degradation (TPD) and drug discovery.
Introduction: Expanding the E3 Ligase Toolbox
Targeted protein degradation, particularly through the use of proteolysis-targeting chimeras (PROTACs), has emerged as a powerful therapeutic modality.[1] This strategy relies on hijacking the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] The success of PROTACs is heavily dependent on the availability of high-quality ligands, or "handles," for E3 ubiquitin ligases. While the field has been dominated by ligands for a small number of E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL), there is a significant effort to develop handles for the over 600 E3 ligases in the human genome to expand the scope of TPD.[1]
PFI-E3H1 is a significant addition to this expanding toolbox, offering a validated chemical handle for GID4, the substrate receptor of the CTLH E3 ligase complex.[1][3] Developed through a collaboration between Pfizer and the Structural Genomics Consortium (SGC), PFI-E3H1 enables the investigation of GID4 biology and the development of novel GID4-based degraders.[3][4]
The GID4 Substrate Receptor and the CTLH Complex
The GID complex is a conserved multi-subunit RING E3 ubiquitin ligase.[5] In yeast, it plays a crucial role in regulating glucose metabolism by targeting gluconeogenic enzymes for degradation.[2][5] The human homolog, the CTLH complex, is less characterized, but its function is an active area of research.[6]
The GID4 subunit acts as the substrate recognition module of the complex.[3] It specifically recognizes proteins containing a "Pro/N-degron," a sequence with an unmodified N-terminal proline followed by a small amino acid residue.[7] By binding to this degron, GID4 recruits the substrate to the larger CTLH complex, which then mediates its ubiquitination and subsequent degradation by the proteasome.[7][8]
Quantitative Data: Binding Affinity and Cellular Engagement
PFI-E3H1 was identified through an efficient hit-identification campaign and structure-based drug design.[1] It binds potently to GID4 and demonstrates engagement in cellular contexts. The related, further optimized compound, PFI-7, serves as a chemical probe for GID4.[3]
| Compound | Target | Assay Type | Metric | Value | Reference |
| PFI-E3H1 (Compound 7) | GID4 | Surface Plasmon Resonance (SPR) | KD | 0.5 µM (500 nM) | [1] |
| PFI-E3H1 | GID4 | Surface Plasmon Resonance (SPR) | KD | 650 nM | [4][9] |
| PFI-E3H1 | GID4 / MPGLWKS peptide | NanoBRET | IC50 | 2.5 µM | [1][9] |
| PFI-7 (Chemical Probe) | GID4 | (Not specified) | Binding Affinity | sub-100 nM | [1] |
| Compound 14 | GID4 | Biophysical Assays | KD | 23 nM | [10] |
| Compound 88 (from DEL screen) | GID4 | (in vitro) | Kd | 5.6 µM | [11] |
| Compound 88 (from DEL screen) | GID4 | (in cells) | EC50 | 558 nM | [11] |
Mechanism of Action and Signaling Pathway
PFI-E3H1 functions as a competitive inhibitor of the GID4 substrate-binding pocket. By occupying this site, it prevents the recruitment of natural Pro/N-degron-containing substrates to the CTLH complex.[3] Crucially, the chemical structure of PFI-E3H1 was designed to include a solvent-exposed vector that is tolerant to the addition of a linker, a key feature for its use as a handle in PROTAC design.[1][12] A PROTAC incorporating PFI-E3H1 can thus bridge GID4 to a neo-substrate, leading to the target protein's ubiquitination and degradation.
Caption: GID4-mediated ubiquitination pathway and inhibition by PFI-E3H1.
Experimental Protocols
The characterization of PFI-E3H1 and its interaction with GID4 involved several key biophysical and cellular assays.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure biomolecular interactions in real-time. It was employed to determine the binding affinity (KD) of PFI-E3H1 to purified GID4 protein.[4][9]
-
Methodology:
-
Recombinant GID4 protein is immobilized on the surface of a sensor chip.
-
A solution containing PFI-E3H1 at various concentrations is flowed over the chip surface.
-
The binding of PFI-E3H1 to GID4 causes a change in the refractive index at the surface, which is detected and measured as a response.
-
Association (kon) and dissociation (koff) rate constants are determined from the sensorgram data.
-
The equilibrium dissociation constant (KD) is calculated (KD = koff / kon) to quantify binding affinity.
-
NanoBRET™ Target Engagement Assay
This assay measures the engagement of a ligand with its target protein within living cells. It was used to confirm that PFI-E3H1 can enter cells and displace a tracer ligand from GID4, providing a measure of cellular potency (IC50).[1][9]
-
Methodology:
-
HEK293T cells are co-transfected with constructs for GID4 fused to a HaloTag protein and a known GID4-binding peptide (MPGLWKS) fused to a NanoLuc® luciferase.[1]
-
In the absence of a competitor, the binding of the NanoLuc-peptide to the HaloTag-GID4 brings the luciferase and a fluorescent HaloTag ligand into close proximity, generating a Bioluminescence Resonance Energy Transfer (BRET) signal.
-
Cells are then treated with varying concentrations of PFI-E3H1.
-
PFI-E3H1 competes with the NanoLuc-peptide for binding to GID4, disrupting the BRET signal in a dose-dependent manner.
-
The IC50 value is calculated by measuring the reduction in the BRET signal across the compound concentration range.
-
Caption: Workflow for the GID4 NanoBRET cellular target engagement assay.
X-ray Crystallography
This technique was used to solve the three-dimensional structure of GID4 in complex with ligands like PFI-7 (a close analog of PFI-E3H1) and other fragments.[11][13]
-
Methodology:
-
The GID4 protein is expressed, purified, and crystallized.
-
The crystals are soaked with a solution of the ligand (e.g., PFI-7) to allow it to bind.
-
The co-crystal is exposed to an X-ray beam, which diffracts off the crystal lattice.
-
The resulting diffraction pattern is used to calculate an electron density map.
-
A detailed atomic model of the protein-ligand complex is built into the electron density map, revealing the precise binding mode and key molecular interactions. This structural information is critical for structure-based drug design.[1]
-
Proximity-Dependent Biotinylation (BioID)
BioID is used to identify proteins that interact with a protein of interest (the "bait") in a cellular environment. This method was used to map the GID4 interactome.[6]
-
Methodology:
-
GID4 is fused to a promiscuous biotin (B1667282) ligase (e.g., BioID2).
-
This fusion protein is expressed in cells. When supplied with biotin, the ligase activates it and releases it, leading to the biotinylation of nearby proteins (within a ~10 nm radius).
-
Cells can be treated with a compound like PFI-7 to identify interactors that bind specifically to the substrate pocket.[3]
-
The cells are lysed, and biotinylated proteins are captured using streptavidin beads.
-
The captured proteins are identified and quantified using mass spectrometry, revealing the proximal interaction network of GID4.
-
PFI-E3H1 as a Handle for PROTACs
The primary application for PFI-E3H1 is its use as a molecular handle to recruit the CTLH E3 ligase complex for targeted protein degradation. Its validated binding to GID4 and the presence of a linkerable exit vector make it an ideal starting point for the synthesis of GID4-based PROTACs.[12]
Caption: Logical relationship of PFI-E3H1 as a handle within a PROTAC.
Conclusion
PFI-E3H1 represents a critical advancement in the field of targeted protein degradation. It is a well-characterized, potent chemical handle for the GID4 substrate receptor of the CTLH E3 ligase complex.[1][4] The availability of PFI-E3H1, alongside its corresponding chemical probe PFI-7, provides researchers with invaluable tools to explore the biology of the understudied CTLH complex and to design novel GID4-recruiting PROTACs.[3][14] This expansion of the E3 ligase targeting repertoire opens new avenues for developing therapeutics against previously "undruggable" targets.
References
- 1. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. Regulation of the Gid ubiquitin ligase recognition subunit Gid4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 7. uniprot.org [uniprot.org]
- 8. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 9. eubopen.org [eubopen.org]
- 10. biorxiv.org [biorxiv.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. PFI-E3H1 | Structural Genomics Consortium [thesgc.org]
- 13. researchgate.net [researchgate.net]
- 14. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
GID4: A Core Component of Cellular Degradation and a Target for Therapeutic Intervention
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
GID4 (Glucose-Induced Degradation protein 4) has emerged as a critical substrate receptor within the cullin-RING-like E3 ubiquitin ligase complex, known as the CTLH (C-terminal to LisH) or GID complex. This complex plays a pivotal role in cellular homeostasis by targeting proteins for proteasomal degradation, thereby regulating a multitude of cellular processes. GID4's primary function is the recognition of proteins bearing specific N-terminal degradation signals, or "N-degrons," with a particular specificity for those commencing with a proline residue (Pro/N-degrons). Its involvement in pathways controlling cell migration, metabolism, and proliferation has positioned GID4 as a compelling target for the development of novel therapeutics, including targeted protein degradation (TPD) strategies. This guide provides a comprehensive overview of GID4's structure, function, and involvement in cellular degradation pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.
Introduction to GID4 and the CTLH Complex
The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, maintaining cellular health and function. E3 ubiquitin ligases are central to this system, providing substrate specificity for ubiquitination. The CTLH complex is a multi-subunit E3 ligase that, in humans, is composed of a core scaffold (including RanBP9, GID8, and ARMC8) and a catalytic module (RMND5A and MAEA), which recruits the E2-conjugating enzyme.[1][2] GID4 functions as a key substrate receptor for this complex, directly binding to target proteins and presenting them for ubiquitination.[3][4]
Initially characterized in yeast for its role in the degradation of gluconeogenic enzymes, the function of the human GID4 is now known to extend to the regulation of diverse cellular pathways.[5][6] GID4's ability to recognize specific N-degrons makes it a crucial regulator of protein stability and turnover.[2][7]
GID4 Structure and Substrate Recognition
The substrate recognition domain of GID4 features an eight-stranded β-barrel structure that forms a deep binding pocket.[8][9] This pocket is flanked by four loops (L1-L4) that create a binding site for N-degron peptides.[8] GID4 exhibits a strong preference for N-terminal proline residues, but can also recognize other hydrophobic N-terminal residues, indicating a degree of plasticity in substrate binding.[2][8] The specificity of this interaction is crucial for the selective degradation of GID4-dependent substrates.
Cellular Functions and Signaling Pathways
GID4's role as a substrate receptor implicates it in numerous cellular processes through the degradation of key regulatory proteins.
Regulation of Cell Migration
Recent studies have identified a critical role for GID4 in the regulation of cell migration.[10] GID4 targets the Rho-GTPase activating protein ARHGAP11A for ubiquitination and subsequent proteasomal degradation.[10][11] The degradation of ARHGAP11A leads to an increase in the activity of the small GTPase RhoA, a key regulator of the actin cytoskeleton and cell motility.[1][10] Inhibition of GID4, either genetically or through chemical probes like PFI-7, results in the accumulation of ARHGAP11A, leading to decreased RhoA activity and impaired cell migration.[1][10]
Metabolic Regulation
In yeast, the GID complex is well-established as a regulator of glucose metabolism through the degradation of gluconeogenic enzymes.[5] In human cells, GID4 has been shown to regulate the stability of 3-hydroxy-3-methylglutaryl-CoA synthase 1 (HMGCS1), a key enzyme in the mevalonate (B85504) pathway, which is essential for cholesterol biosynthesis.[4][6][12] The degradation of HMGCS1 is dependent on a Pro/N-degron and is regulated by the mTORC1 signaling pathway, highlighting a link between nutrient sensing and metabolic enzyme turnover.[6]
Quantitative Data
The development of specific chemical probes and advanced analytical techniques has enabled the quantitative characterization of GID4 interactions.
Table 1: Binding Affinities of GID4 Ligands
| Compound | Assay | Target | Kd (μM) | IC50 (μM) | EC50 (μM) | Reference(s) |
| PFI-7 | SPR | GID4 | 0.08 | - | - | [3][13] |
| PFI-7 | NanoBRET | GID4 | - | - | 0.6 | [3][13] |
| PFI-7 | FP Competition | GID4 | - | 4.1 | - | [8][9] |
| PFI-7N (Negative Control) | SPR | GID4 | 5 | - | - | [3][13] |
| PGLWKSC peptide | NMR | GID4 | 1.9 | - | - | [8][9] |
| Fluorescent PGLWKS peptide | FP | GID4 | 4.0 | - | - | [8][9] |
| Compound 16 | FP Competition | GID4 | - | 148.5 | - | [8][9] |
| Compound 67 | In vitro | GID4 | 17 | - | - | [8] |
| Compound 88 | In vitro | GID4 | 5.6 | - | 0.558 | [8] |
Table 2: Identified GID4 Substrates and Interacting Proteins
| Protein | Function | Degron Motif | Method of Identification | Reference(s) |
| ARHGAP11A | Rho-GTPase activating protein | Non-canonical | BioID2, Biochemical assays | [1][10][11] |
| HMGCS1 | Mevalonate pathway enzyme | Pro/N-degron | Quantitative proteomics | [4][6][12] |
| ZMYND19 | Zinc finger protein | Non-canonical | Biochemical assays | [7] |
| DDX21 | RNA helicase | Pro/N-degron | Proximity-dependent biotinylation | [4][14] |
| DDX50 | RNA helicase | Pro/N-degron | Proximity-dependent biotinylation | [4][14] |
| HBP1 | Transcription factor | GID4-independent | AP-MS | [14] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of GID4 function. The following sections outline key experimental protocols.
Proximity-Dependent Biotinylation (BioID2) for GID4 Interactome Analysis
This method identifies proteins in close proximity to a bait protein (GID4) in a cellular context.
Methodology:
-
Cell Line Generation: Establish a stable cell line (e.g., HeLa or HEK293T) expressing GID4 fused to the BirA* biotin (B1667282) ligase (BioID2-GID4). A control cell line expressing BioID2 alone should also be generated.[15][16]
-
Cell Culture and Induction: Culture the cells under standard conditions. Induce the expression of the BioID2-fusion protein using an appropriate inducer (e.g., doxycycline (B596269) for Tet-On systems).[15]
-
Biotin Labeling: Supplement the culture medium with 50 µM biotin for 16-24 hours to allow for the biotinylation of proximal proteins.[15]
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing detergents and protease inhibitors to solubilize proteins and prevent degradation.
-
Streptavidin Affinity Purification: Incubate the cell lysates with streptavidin-coated beads to capture biotinylated proteins.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
On-Bead Digestion: Digest the captured proteins with trypsin directly on the beads.
-
Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins. Compare the results from the BioID2-GID4 and control cell lines to identify specific GID4 interactors.[15]
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the binding of a compound to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[17][18]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat them with the compound of interest (e.g., PFI-7) or a vehicle control (DMSO) for a defined period.[17][19]
-
Heating: Aliquot the cell suspension into a PCR plate and heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).[19][20]
-
Lysis and Soluble Fraction Separation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble GID4 at each temperature using a suitable method, such as Western blotting or a HiBiT-based luminescent assay.[17][19]
-
Data Analysis: Plot the amount of soluble GID4 as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[17]
In Vitro Ubiquitination Assay
This assay reconstitutes the ubiquitination of a substrate by the CTLH complex to study the enzymatic activity and substrate specificity.
Methodology:
-
Recombinant Protein Purification: Purify recombinant E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2H), ubiquitin, the CTLH complex (or its individual components including GID4), and the substrate of interest.
-
Reaction Setup: Combine the purified components in a reaction buffer containing ATP.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time to allow for the ubiquitination reaction to proceed.
-
Reaction Quenching: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Separate the reaction products by SDS-PAGE and detect the ubiquitinated substrate by Western blotting using an antibody specific to the substrate or to ubiquitin. An increase in the molecular weight of the substrate corresponding to the addition of ubiquitin molecules indicates a successful reaction.
GID4 as a Therapeutic Target
The critical role of GID4 in various cellular pathways makes it an attractive target for therapeutic intervention. The development of small molecule inhibitors and probes, such as PFI-7, has been instrumental in validating GID4 as a druggable target.[3][4]
Furthermore, GID4 is being explored as an E3 ligase for targeted protein degradation (TPD) using technologies like Proteolysis Targeting Chimeras (PROTACs).[8][9] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and degradation. The development of GID4-recruiting PROTACs could enable the degradation of previously "undruggable" disease-causing proteins.[4][8]
Conclusion
GID4 is a key substrate receptor of the CTLH E3 ubiquitin ligase complex, playing a vital role in the regulation of cellular degradation pathways. Its specificity for Pro/N-degrons and its involvement in critical cellular processes such as cell migration and metabolism underscore its importance in maintaining cellular homeostasis. The ongoing development of chemical tools to modulate GID4 activity and the exploration of its potential in targeted protein degradation hold significant promise for the future of drug discovery and the treatment of a range of human diseases. Further research into the expanding repertoire of GID4 substrates and its regulatory mechanisms will undoubtedly uncover new avenues for therapeutic intervention.
References
- 1. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 4. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 5. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 6. mTORC1-CTLH E3 ligase regulates the degradation of HMG-CoA synthase 1 through the Pro/N-degron pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The human GID complex engages two independent modules for substrate recruitment | EMBO Reports [link.springer.com]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 11. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eubopen.org [eubopen.org]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 18. CETSA [cetsa.org]
- 19. zenodo.org [zenodo.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Exploring the GID4 Interactome: A Technical Guide with Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the exploration of the interactome of Glucose-Induced Degradation Protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. The advent of specific chemical probes has opened new avenues for dissecting the intricate network of GID4's protein-protein interactions, offering valuable insights for basic research and therapeutic development, particularly in the realm of targeted protein degradation.[1][2] This document provides a comprehensive overview of the methodologies, quantitative data, and signaling pathways associated with the GID4 interactome.
Introduction to GID4 and its Function
GID4 is a crucial component of the CTLH complex, a multi-subunit E3 ubiquitin ligase that plays a significant role in cellular homeostasis by targeting proteins for proteasomal degradation.[1][3] GID4 functions as the substrate recognition subunit, specifically binding to proteins containing a "Pro/N-degron," a degradation signal characterized by an unmodified N-terminal proline residue.[4][5][6] In yeast, the GID complex is well-known for its role in glucose metabolism by degrading gluconeogenic enzymes.[3][7] In humans, the function of the CTLH complex and its substrate repertoire are areas of active investigation, with emerging roles in cell cycle progression, cell migration, and the regulation of metabolic enzymes and RNA helicases.[4][7][8]
The development of the potent and selective chemical probe, PFI-7, has been instrumental in elucidating the human GID4 interactome.[1][2][4][9] PFI-7 acts as an antagonist by binding to the substrate recognition pocket of GID4, thereby preventing the interaction with its substrates.[4] This tool allows researchers to differentiate between constitutive members of the CTLH complex and GID4-dependent interactors, providing a clearer picture of the proteins regulated by this specific E3 ligase subunit.[1][4]
Quantitative Analysis of the GID4 Interactome
The identification of GID4 interactors has been significantly advanced by proteomic techniques, primarily proximity-dependent biotinylation (BioID) coupled with mass spectrometry (MS).[4][7] This approach allows for the labeling and subsequent identification of proteins in close proximity to a bait protein (in this case, GID4) within a cellular context. The use of the chemical probe PFI-7 in these experiments helps to distinguish true GID4 substrates and proximal proteins whose interaction is dependent on the substrate-binding pocket.[4]
Below are tables summarizing key quantitative data and identified interactors from recent studies.
Table 1: Properties of the GID4 Chemical Probe PFI-7
| Property | Value | Method | Reference |
| Binding Affinity (Kd) | 79 ± 7 nM | Surface Plasmon Resonance (SPR) | [4] |
| Cellular Activity (IC50) | 0.57 ± 0.05 μM | NanoBRET GID4-MPGLWKS PPI Assay | [4] |
| Mechanism of Action | Antagonist of Pro/N-degron binding | Biochemical and Cellular Assays | [4] |
Table 2: Selected GID4-Dependent Interactors Identified by BioID-MS
This table highlights proteins whose interaction with GID4 is significantly reduced in the presence of the chemical probe PFI-7, suggesting they are direct or indirect substrates.
| Interacting Protein | Function | Cellular Process | Putative Recognition Motif | Reference |
| ARHGAP11A | Rho GTPase-activating protein | Cell Migration | Non-canonical | [7][8] |
| DDX21 | RNA Helicase | Ribosome biogenesis, RNA metabolism | Pro/N-degron | [2][4] |
| DDX50 | RNA Helicase | Ribosome biogenesis, RNA metabolism | Pro/N-degron | [2][4] |
| HMGCS1 | Metabolic Enzyme | Cholesterol Biosynthesis | Pro/N-degron | [2][10] |
| Nucleolar Proteins | Various | Ribosome biogenesis, rRNA processing | Enriched | [2][4] |
| RNA-binding Proteins | Various | RNA processing, splicing, transcription | Enriched | [1][4] |
Signaling and Experimental Workflow Diagrams
Visualizing the complex biological processes and experimental setups is crucial for a clear understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the GID4-mediated degradation pathway and the experimental workflow for interactome analysis.
GID4-Mediated Substrate Ubiquitination Pathway
This diagram outlines the key steps in the recognition and ubiquitination of a substrate protein by the CTLH complex via the GID4 substrate receptor.
Caption: GID4-mediated substrate recognition and ubiquitination pathway.
Experimental Workflow for GID4 Interactome Profiling
This diagram illustrates the experimental pipeline for identifying GID4-dependent interactors using proximity-dependent biotinylation (BioID2) and the chemical probe PFI-7.
Caption: Workflow for identifying GID4 interactors using BioID and PFI-7.
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the study of the GID4 interactome. For detailed, step-by-step protocols, it is recommended to consult the supplementary information of the cited primary literature.
Proximity-Dependent Biotinylation (BioID2)
Principle: This technique identifies protein-protein interactions in a cellular environment. A promiscuous biotin ligase (BioID2) is fused to a protein of interest (GID4). Upon addition of biotin, BioID2 biotinylates proteins in close proximity (~10 nm radius). These biotinylated proteins can then be purified and identified by mass spectrometry.[4][7]
Methodology Overview:
-
Construct Generation: A mammalian expression vector is engineered to express GID4 fused to BioID2, often with an affinity tag (e.g., HA-myc).[4]
-
Cell Line Generation: A stable cell line with inducible expression of the BioID2-GID4 fusion protein is created.[4]
-
Cell Culture and Induction: Cells are cultured and the expression of the fusion protein is induced (e.g., with doxycycline).[4]
-
Chemical Probe Treatment: Cells are treated with either the chemical probe PFI-7 or a vehicle control (DMSO) to differentiate between GID4-dependent and -independent interactions.[4]
-
Biotin Labeling: Biotin is added to the cell culture medium for a defined period (e.g., 24 hours) to allow for proximity labeling.[4]
-
Cell Lysis and Protein Purification: Cells are lysed, and biotinylated proteins are captured and purified using streptavidin-coated beads.[4]
-
Mass Spectrometry: The purified proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the interacting proteins.[4]
-
Data Analysis: The spectral counts or intensities of identified proteins are compared between the PFI-7 treated and control samples to identify interactors whose association with GID4 is sensitive to the probe.[4]
Affinity Purification-Mass Spectrometry (AP-MS)
Principle: AP-MS is a widely used technique to isolate and identify members of a protein complex. A "bait" protein is tagged and expressed in cells. The bait protein and its interacting partners are then purified from cell lysates using an antibody or affinity resin that specifically recognizes the tag. The purified complex is then analyzed by mass spectrometry.[11][12]
Methodology Overview:
-
Construct and Cell Line Generation: Similar to BioID, a tagged version of GID4 (e.g., FLAG-GID4) is expressed in a suitable cell line.
-
Cell Lysis: Cells are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: The cell lysate is incubated with beads coated with an antibody against the tag (e.g., anti-FLAG antibody). This captures the bait protein and its associated partners.
-
Washing and Elution: The beads are washed to remove non-specific binders. The protein complex is then eluted from the beads.
-
MS Analysis: The eluted proteins are identified by mass spectrometry.
NanoBRET™ Protein-Protein Interaction Assay
Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay used to measure protein-protein interactions in live cells. It involves a NanoLuc® luciferase donor fused to one protein of interest and a HaloTag® acceptor fused to the other. If the proteins interact, energy is transferred from the donor to the acceptor, resulting in a detectable light signal.[9]
Methodology Overview:
-
Construct Preparation: Expression vectors for GID4 fused to the HaloTag® acceptor and a known interacting peptide (e.g., MPGLWKS) fused to the NanoLuc® donor are created.[9]
-
Cell Transfection: Cells are co-transfected with both constructs.
-
Compound Treatment: The transfected cells are treated with varying concentrations of the chemical probe (PFI-7) to assess its ability to disrupt the interaction.[9]
-
Signal Detection: The NanoBRET™ substrate and the HaloTag® ligand are added, and the luminescence signals from the donor and acceptor are measured. The BRET ratio is calculated to quantify the interaction.[9]
Conclusion and Future Directions
The exploration of the GID4 interactome, significantly accelerated by the development of the chemical probe PFI-7, has unveiled novel functions of the CTLH E3 ligase complex in human cells. The identification of substrates involved in critical cellular processes such as cell migration and RNA metabolism opens up new avenues for understanding the regulation of these pathways.[4][7] Furthermore, the characterization of GID4 and its interactors provides a valuable foundation for the development of novel therapeutics, including targeted protein degraders (e.g., PROTACs) that hijack the CTLH complex to eliminate disease-causing proteins.[1][2]
Future research will likely focus on:
-
Expanding the repertoire of GID4 substrates in different cell types and disease states.
-
Elucidating the structural basis of GID4's interaction with its diverse substrates, including those lacking a canonical Pro/N-degron.
-
Developing more potent and specific modulators of the CTLH complex for therapeutic applications.
-
Investigating the non-degradative functions of GID4 and the CTLH complex.[4]
This technical guide provides a solid framework for researchers entering this exciting field, offering a summary of the current knowledge and the key methodologies for further exploration of the GID4 interactome.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. uniprot.org [uniprot.org]
- 6. portlandpress.com [portlandpress.com]
- 7. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 8. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 9. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
- 11. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for PFI-7 in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PFI-7 is a potent, selective, and cell-active chemical probe that antagonizes the binding of proline/N-terminal degrons (Pro/N-degrons) to the human Glucose-Induced Degradation 4 (GID4) protein.[1][2][3] GID4 is the substrate receptor subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which is involved in the regulation of protein stability and cellular processes such as cell motility.[4][5] PFI-7 binds to the substrate-binding pocket of GID4, thereby inhibiting the recognition of Pro/N-degron-containing substrates and preventing their subsequent ubiquitination and degradation.[2][3] This document provides detailed protocols for the use of PFI-7 in various cellular assays to investigate its biological effects and to probe the function of the GID4/CTLH pathway. A structurally related negative control compound, PFI-7N, is available and should be used in parallel to ensure that the observed effects are specific to GID4 inhibition.[3]
Data Presentation
Table 1: In Vitro and Cellular Potency of PFI-7
| Assay Type | Target | Parameter | Value | Reference |
| Surface Plasmon Resonance (SPR) | Human GID4 | Kd | 80 nM | [6] |
| Fluorescence Polarization (FP) | Human GID4 | IC50 | 4.1 µM | [6] |
| NanoBRET™ Target Engagement | Human GID4 | EC50 | 0.6 µM | [6] |
Signaling Pathway
The GID4/CTLH complex is a key component of the Pro/N-degron pathway, a branch of the ubiquitin-proteasome system. This pathway targets proteins bearing a proline residue at their N-terminus for degradation.[7][8][9] GID4 acts as the N-recognin, binding to the Pro/N-degron of substrate proteins.[7][8] This interaction brings the substrate to the CTLH E3 ubiquitin ligase complex, which then catalyzes the attachment of ubiquitin chains, marking the substrate for degradation by the proteasome.[2] PFI-7 acts as an antagonist by directly competing with Pro/N-degron substrates for binding to GID4, thus inhibiting the downstream signaling cascade.[2]
Caption: GID4/CTLH Pro/N-degron signaling pathway and the inhibitory action of PFI-7.
Experimental Protocols
Cellular Target Engagement using NanoBRET™ Assay
This protocol describes how to confirm the engagement of PFI-7 with its target, GID4, in living cells using the NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology. The assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged GID4 by a competitive inhibitor like PFI-7.[2]
Caption: Experimental workflow for the NanoBRET™ cellular target engagement assay.
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-GID4 fusion protein
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Fluorescent tracer specific for GID4
-
PFI-7 and PFI-7N (negative control) dissolved in DMSO
-
NanoBRET™ Nano-Glo® Substrate
-
White, opaque 96- or 384-well assay plates
-
Luminometer with 450 nm and >600 nm emission filters
Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with the NanoLuc®-GID4 plasmid according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Cell Plating:
-
Harvest the transfected cells and resuspend in Opti-MEM™.
-
Plate the cells into a white assay plate at a suitable density.
-
-
Compound Treatment:
-
Prepare serial dilutions of PFI-7 and PFI-7N in Opti-MEM™. A typical starting concentration is 100 µM with 2-fold dilutions. Include a DMSO vehicle control.
-
Add the fluorescent tracer to the cells at its predetermined optimal concentration.
-
Immediately add the compound dilutions to the wells.
-
Incubate the plate at 37°C and 5% CO₂ for 2 hours.
-
-
Signal Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to all wells as per the manufacturer's instructions.
-
Read the luminescence at 450 nm (donor) and >600 nm (acceptor) using a luminometer.
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the corrected NanoBRET™ ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Viability/Cytotoxicity Assay
This protocol is to assess the effect of PFI-7 on cell viability. A common method is the MTT or resazurin (B115843) assay, which measures metabolic activity.
Materials:
-
Cell line of interest (e.g., U2OS, HEK293T)
-
Complete cell culture medium
-
PFI-7 and PFI-7N (dissolved in DMSO)
-
96-well plates
-
MTT or resazurin reagent
-
Plate reader (absorbance or fluorescence)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of PFI-7 and PFI-7N in complete culture medium. Recommended concentration range: 0.1 to 100 µM. Include a DMSO vehicle control. Replace the medium in the wells with the medium containing the compounds.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement:
-
Add the MTT or resazurin reagent according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Wound Healing (Scratch) Assay for Cell Migration
This assay is used to investigate the effect of PFI-7 on collective cell migration.[10][11][12]
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
U2OS or other adherent cell line
-
Complete cell culture medium
-
PFI-7 and PFI-7N (dissolved in DMSO)
-
12- or 24-well plates
-
p200 pipette tip or a specialized scratch tool
-
Microscope with a camera
Protocol:
-
Cell Seeding: Seed cells in a 12- or 24-well plate at a density that allows them to form a confluent monolayer within 24 hours.
-
Creating the Wound: Once confluent, use a sterile p200 pipette tip to make a straight scratch across the center of the well.
-
Treatment: Gently wash the wells with PBS to remove detached cells. Replace with fresh medium containing PFI-7, PFI-7N (e.g., 1-10 µM), or DMSO vehicle control.
-
Imaging: Immediately capture images of the scratch at defined locations (T=0).
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO₂. Acquire images of the same locations at regular intervals (e.g., every 8-12 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to T=0 for each condition.
Quantitative Proteomics
This protocol outlines a general workflow for identifying proteins whose abundance is altered by PFI-7 treatment, which can help identify potential substrates of the GID4/CTLH complex.[13][14][15]
Materials:
-
Cell line of interest (e.g., HEK293T)
-
PFI-7 and PFI-7N (dissolved in DMSO)
-
Lysis buffer, digestion enzymes (e.g., trypsin)
-
LC-MS/MS system
-
Proteomics data analysis software
Protocol:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with PFI-7, PFI-7N (e.g., 1 µM), or DMSO vehicle control for a specified time (e.g., 6-24 hours).
-
Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the proteins. Quantify the protein concentration. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw mass spectrometry data to identify and quantify peptides and proteins. Perform statistical analysis to identify proteins that are significantly up- or down-regulated in PFI-7-treated cells compared to controls. This may reveal GID4-regulated proteins like DDX21 and DDX50.[5]
Immunofluorescence Staining
This protocol can be used to visualize the subcellular localization and expression levels of specific proteins affected by PFI-7, such as ARHGAP11A, which has been shown to be stabilized by GID4 inhibition.[16]
Materials:
-
Cells grown on coverslips or in chamber slides
-
PFI-7 and PFI-7N (dissolved in DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against the protein of interest (e.g., anti-ARHGAP11A)
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with PFI-7, PFI-7N, or DMSO as described in other protocols.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific binding with BSA. Incubate with the primary antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Staining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides.
-
Imaging: Visualize and capture images using a fluorescence microscope. Analyze the images for changes in protein expression levels and localization.
Conclusion
PFI-7 is a valuable chemical probe for elucidating the biological functions of the GID4/CTLH E3 ligase complex and the Pro/N-degron pathway. The protocols provided herein offer a framework for researchers to investigate the cellular effects of PFI-7, from confirming target engagement to exploring its impact on cell migration and the proteome. The use of the inactive control, PFI-7N, is crucial for validating the specificity of the observed phenotypes. These studies will contribute to a better understanding of this important ubiquitin ligase complex and may open new avenues for therapeutic intervention.
References
- 1. pnas.org [pnas.org]
- 2. biorxiv.org [biorxiv.org]
- 3. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro wound healing of tumor cells: inhibition of cell migration by selected cytotoxic alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Quantitative Proteomics of the Cancer Cell Line Encyclopedia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Single-Cell Chemical Proteomics (SCCP) Interrogates the Timing and Heterogeneity of Cancer Cell Commitment to Death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: GID4 Ligand Fluorescence Polarization Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction The Glucose-Induced Degradation protein 4 (GID4), a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, has emerged as a key component in the Pro/N-degron pathway.[1][2][3] This pathway targets proteins with an N-terminal proline for ubiquitination and subsequent proteasomal degradation.[1][4] The recruitment of GID4 by heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), represents a promising strategy in targeted protein degradation (TPD) for therapeutic intervention.[5][6] PROTACs are designed with two distinct moieties: one binds to an E3 ligase like GID4, and the other binds to a target protein, thereby inducing the degradation of the target.[7]
To facilitate the discovery and characterization of small molecule ligands that bind to GID4, a robust and high-throughput compatible method is essential. Fluorescence Polarization (FP) is a solution-based technique that quantitatively measures molecular interactions.[8][9] The assay is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light.[10][11] Upon binding to a much larger protein, such as GID4, the rotational motion of the tracer is significantly slowed, leading to a measurable increase in fluorescence polarization.[12] This application note provides a detailed protocol for establishing and performing a GID4 ligand fluorescence polarization assay for both direct binding and competitive screening applications.
Principle of GID4-Mediated Targeted Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) that leverage the GID4 E3 ligase function by forming a ternary complex between GID4, the PROTAC, and a specific protein of interest (POI). This proximity induces the CTLH complex to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. This process effectively eliminates the target protein from the cell.[5][6]
Caption: PROTAC-mediated degradation pathway involving the GID4 E3 ligase.
Principle of the Fluorescence Polarization Assay
The fluorescence polarization assay measures the binding of a small fluorescently labeled GID4 ligand (tracer) to the GID4 protein. In a competitive format, an unlabeled test compound can displace the tracer, leading to a decrease in the FP signal, which allows for the determination of the compound's binding affinity.
Caption: Workflow of the GID4 Fluorescence Polarization (FP) binding assay.
Materials and Reagents
-
GID4 Protein: Purified recombinant human GID4 protein.
-
Fluorescent Tracer: A known GID4 ligand conjugated to a fluorophore (e.g., Fluorescein, TAMRA).
-
Test Compounds: Unlabeled small molecules to be screened for GID4 binding.
-
Assay Buffer: E.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP, 0.01% Tween-20.
-
Microplates: Low-binding, black, 384-well microplates are recommended.
-
Plate Reader: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore.
Experimental Protocols
Protocol 1: Fluorescent Tracer Concentration Optimization
Objective: To determine the lowest tracer concentration that provides a robust signal-to-noise ratio.[13]
-
Prepare a serial dilution of the fluorescent tracer in assay buffer, starting from a high concentration (e.g., 1 µM) down to picomolar concentrations.
-
Add the tracer dilutions to the wells of a 384-well plate.
-
Add an equal volume of assay buffer to each well.
-
Measure both fluorescence intensity and fluorescence polarization on the plate reader.
-
Plot the fluorescence intensity and mP values against the tracer concentration.
-
Select the tracer concentration for subsequent assays that is in the linear range of the fluorescence intensity curve and provides a stable, low mP value. This concentration is typically close to the Kd of the tracer-protein interaction.[14]
Protocol 2: Direct Binding Assay (Tracer Kd Determination)
Objective: To determine the equilibrium dissociation constant (Kd) of the fluorescent tracer for GID4.
-
Prepare a 2X working solution of the fluorescent tracer in assay buffer at the optimal concentration determined in Protocol 1.
-
Prepare a 2X serial dilution of the GID4 protein in assay buffer, starting from a concentration at least 100-fold higher than the expected Kd. Include a buffer-only control (0 nM protein).
-
In a 384-well plate, add 10 µL of each GID4 protein dilution.
-
Add 10 µL of the 2X tracer working solution to all wells. The final volume will be 20 µL.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization (in mP units) of each well.
-
Plot the mP values against the GID4 concentration and fit the data to a one-site binding equation to determine the Kd.
Protocol 3: Competitive Binding Assay (IC50 Determination)
Objective: To screen unlabeled compounds and determine their potency (IC50) in displacing the fluorescent tracer from GID4.
-
Prepare a 2X working solution of GID4 protein at a concentration equal to its Kd or 2-3 times its Kd.
-
Prepare a 2X working solution of the fluorescent tracer at its optimal concentration.
-
Prepare serial dilutions of the unlabeled test compounds in assay buffer containing a constant concentration of DMSO (e.g., final assay concentration of 1% DMSO).
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of assay buffer.
-
Add 10 µL of a pre-mixed solution of the 2X GID4 protein and 2X fluorescent tracer.
-
Include controls:
-
0% Inhibition (Tracer + Protein): Wells containing tracer, protein, and buffer/DMSO only.
-
100% Inhibition (Tracer only): Wells containing tracer and buffer/DMSO only (no protein).
-
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization of each well.
-
Plot the mP values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation: GID4 Ligand Binding Affinities
The following table summarizes binding affinities for previously identified small molecule GID4 binders, which can be used as positive controls or starting points for tracer development.
| Compound ID | Binding Affinity (Kd) | Assay Method | Reference |
| Compound 16 | 110 µM | NMR-based screen | [6] |
| Compound 67 | 17 µM | NMR-based screen | [6] |
| Compound 88 | 5.6 µM | DNA-encoded library screen | [6] |
| PFI-7 | <100 nM | Optimized Chemical Probe | [15] |
| NEP162 | (PROTAC) | (Functional PROTAC) | [5] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Window (<100 mP) | The molecular weight difference between tracer and protein is insufficient.[13] | Use a smaller fluorophore or ensure the GID4 protein is in its full complex form to maximize size. |
| Tracer concentration is too high. | Re-optimize tracer concentration (Protocol 1). | |
| High Variability in Readings | Protein aggregation or precipitation. | Centrifuge protein stock before use; optimize buffer conditions (e.g., add glycerol, change salt concentration). |
| Insufficient incubation time. | Increase incubation time to ensure binding equilibrium is reached. | |
| Assay Drift | Temperature fluctuations. | Allow all reagents and plates to equilibrate to room temperature before starting; use a temperature-controlled plate reader. |
| Compound Interference | Test compound is fluorescent or quenches the tracer. | Pre-screen compounds for intrinsic fluorescence at the assay wavelengths. If interference is observed, use an alternative assay format. |
References
- 1. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. rcsb.org [rcsb.org]
- 5. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 14. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Plasmon Resonance (SPR) Analysis of GID4 Ligand Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
GID4 (Glucose-induced degradation protein 4) is a substrate recognition subunit of the CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][2] This complex is involved in a variety of cellular processes, including metabolic regulation and protein degradation.[3][4] The ability of GID4 to recognize specific N-terminal degrons on substrate proteins makes it an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD).[5][6] Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that allows for the real-time measurement of biomolecular interactions, providing quantitative data on binding affinity and kinetics.[7][8] This document provides detailed application notes and protocols for utilizing SPR to characterize the binding of small molecule ligands to the GID4 protein.
Data Presentation: GID4 Ligand Binding Kinetics
The following table summarizes the binding kinetics and affinity data for several small molecule ligands targeting GID4. This data is essential for structure-activity relationship (SAR) studies and for the selection of lead compounds in drug discovery programs.
| Ligand/Compound | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (µM) | Assay Method | Reference |
| PFI-7 | Not Reported | Not Reported | 0.08 | SPR | [9] |
| PFI-7N (Negative Control) | Not Reported | Not Reported | 5 | SPR | [9] |
| Compound 16 | Not Reported | Not Reported | 110 | In vitro (unspecified) | [5][6] |
| Compound 67 | Not Reported | Not Reported | 17 | ITC | [5][6] |
| Compound 88 | Not Reported | Not Reported | 5.6 | In vitro (unspecified) | [5][6] |
| PGLWKSC (degron peptide) | Not Reported | Not Reported | 1.9 | NMR | [5] |
Experimental Protocols
This section outlines a general protocol for analyzing the binding of small molecule ligands to GID4 using Surface Plasmon Resonance. The protocol is based on established SPR methodologies for protein-small molecule interactions and specific details from the analysis of GID4 binders like PFI-7.[9][10][11]
Materials and Reagents
-
SPR Instrument: (e.g., Biacore, Reichert, etc.)
-
Sensor Chips: CM5 sensor chips are a common choice for amine coupling.
-
Immobilization Reagents:
-
N-hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Ethanolamine-HCl, pH 8.5
-
-
GID4 Protein: Purified recombinant GID4 protein (e.g., residues 124-289) with a purity of >95%.[5][12]
-
Ligands (Analytes): Small molecule inhibitors or binders of GID4 dissolved in a suitable solvent (e.g., DMSO).
-
Running Buffer: A suitable buffer is critical for maintaining protein stability and minimizing non-specific binding. A common choice is HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).[13] The final DMSO concentration in the running buffer should be kept low and constant across all samples (e.g., 1-5%).
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.0-5.5. The optimal pH should be determined empirically to maximize electrostatic pre-concentration of GID4 on the sensor surface.[14]
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized ligand. This needs to be determined empirically. Start with mild conditions (e.g., high salt, such as 1-2 M NaCl) and progress to harsher conditions (e.g., low pH, such as 10 mM Glycine-HCl, pH 2.0-3.0) if necessary.[15][16]
Experimental Workflow Diagram
References
- 1. The many faces of the GID/CTLH E3 ligase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Ligand Interactions Using Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 9. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 10. researchgate.net [researchgate.net]
- 11. dhvi.duke.edu [dhvi.duke.edu]
- 12. wuxibiology.com [wuxibiology.com]
- 13. molecular-interactions.si [molecular-interactions.si]
- 14. path.ox.ac.uk [path.ox.ac.uk]
- 15. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regeneration [sprpages.nl]
Application Notes and Protocols for NanoBRET™ Assay: GID4 Ligand Competition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-terminal to LisH (CTLH) complex is a conserved E3 ubiquitin ligase that plays a crucial role in cellular processes by targeting proteins for proteasomal degradation.[1] A key component of this complex is the Glucose-induced degradation protein 4 (GID4), which functions as a substrate recognition subunit.[2][3] GID4 specifically recognizes proteins containing an N-terminal proline "Pro/N-degron," making it an attractive target for the development of novel therapeutics, including targeted protein degraders (TPD).[1][4][5]
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) technology offers a sensitive and quantitative method to study protein-protein interactions and ligand-target engagement in live cells.[6][7] This application note provides a detailed protocol for a NanoBRET™ ligand competition assay to characterize the binding of small molecule ligands to GID4 within a cellular environment. The assay relies on energy transfer from a NanoLuc® luciferase-GID4 fusion protein (donor) to a fluorescently labeled GID4 ligand, or "tracer" (acceptor).[8][9] Unlabeled test compounds can then compete for binding with the tracer, leading to a measurable decrease in the BRET signal, which allows for the determination of compound affinity and potency.[8][10]
Principle of the Assay
The GID4 ligand competition NanoBRET™ assay is based on the principle of BRET, a proximity-dependent energy transfer phenomenon.[6][10] The key components are:
-
GID4-NanoLuc® Fusion Protein: The GID4 protein is genetically fused to the bright NanoLuc® luciferase, which acts as the energy donor.
-
Fluorescent Tracer: A known GID4 ligand is conjugated to a fluorescent dye. This tracer binds reversibly to the GID4-NanoLuc® fusion protein.
-
Competition: When the GID4-NanoLuc® and the fluorescent tracer are in close proximity (<10 nm), energy is transferred from the luciferase to the fluorophore upon addition of the NanoLuc® substrate, resulting in a BRET signal.[6][11] Unlabeled small molecules that bind to GID4 will compete with the fluorescent tracer, disrupting the BRET signal in a dose-dependent manner.
Signaling Pathway and Experimental Workflow
Caption: GID4-mediated protein degradation pathway.
Caption: Experimental workflow for GID4 ligand competition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| HEK293 Cells | ATCC | CRL-1573 |
| Opti-MEM™ I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 10270106 |
| FuGENE® HD Transfection Reagent | Promega | E2311 |
| pNLF1-N [CMV/hNluc/MCS] Vector | Promega | N1351 |
| White, 96-well assay plates | Corning | 3917 |
| NanoBRET™ Nano-Glo® Substrate | Promega | N1661 |
| GID4-Tracer | Custom Synthesis | See Note 1 |
| PFI-7 (Positive Control Compound) | MedChemExpress | HY-145610 |
Note 1: A fluorescent tracer for GID4 can be synthesized by conjugating a known GID4 ligand, such as PFI-E3H1, to a suitable fluorophore.[12]
Experimental Protocols
Plasmid Construction
The human GID4 coding sequence should be cloned into the pNLF1-N vector to create an N-terminal NanoLuc® fusion protein (GID4-NanoLuc®). The construct should be sequence-verified before use.
Cell Culture and Transfection
-
Culture HEK293 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
For transfection, plate cells in a 10 cm dish and grow to 70-80% confluency.
-
Transfect the cells with the GID4-NanoLuc® plasmid using FuGENE® HD Transfection Reagent according to the manufacturer's protocol. A 3:1 ratio of FuGENE® HD to DNA is recommended.
-
Incubate the transfected cells for 24 hours before proceeding with the assay.
Ligand Competition Assay
-
Cell Plating:
-
Harvest the transfected HEK293 cells and resuspend them in Opti-MEM™ + 4% FBS to a density of 2.2 x 10⁵ cells/mL.[11]
-
Dispense 90 µL of the cell suspension (2 x 10⁴ cells) into each well of a 96-well white assay plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds and the positive control (PFI-7) in Opti-MEM™.
-
Add 10 µL of the compound dilutions to the respective wells. For control wells (no competition), add 10 µL of Opti-MEM™ with DMSO (vehicle).
-
-
Tracer Addition and Incubation:
-
Prepare the GID4 fluorescent tracer at the desired final concentration (e.g., 100 nM, this needs to be optimized) in Opti-MEM™.
-
Add 10 µL of the tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
-
Substrate Addition and Signal Detection:
-
Prepare a 5X solution of NanoBRET™ Nano-Glo® Substrate in Opti-MEM™.[11]
-
Add 25 µL of the 5X substrate solution to each well.
-
Read the plate immediately on a luminometer equipped with two filters: a donor emission filter (460 nm) and an acceptor emission filter (>610 nm).
-
Data Analysis
-
Calculate the NanoBRET™ Ratio:
-
The raw NanoBRET™ ratio is calculated by dividing the acceptor emission signal by the donor emission signal for each well.[13]
-
Corrected BRET ratios are obtained by subtracting the background BRET ratio (from cells treated with vehicle instead of tracer) from the raw BRET ratios.
-
-
Determine IC₅₀ Values:
-
Plot the corrected NanoBRET™ ratios against the logarithm of the competing compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the tracer binding.
-
Representative Data
The following tables summarize hypothetical and literature-derived data for GID4 ligand binding.
Table 1: GID4 Ligand Affinity Data
| Compound | Assay Type | Affinity (IC₅₀/K_d) | Reference |
| PFI-7 | NanoBRET™ PPI | 0.57 ± 0.05 µM | [12] |
| PFI-7 | NanoBRET™ Target Engagement | 0.35 ± 0.07 µM | [12] |
| PFI-7 | Surface Plasmon Resonance (SPR) | 79 ± 7 nM | [12] |
| Compound 88 | DEL Screen | EC₅₀ = 558 nM | [5][14] |
| Compound 67 | ITC | K_d = 17 µM | [5] |
Table 2: Example NanoBRET™ Competition Assay Results
| Compound Concentration (µM) | Donor Signal (RLU) | Acceptor Signal (RLU) | Corrected NanoBRET™ Ratio |
| 0 (No Compound) | 500,000 | 250,000 | 0.50 |
| 0.01 | 505,000 | 251,000 | 0.49 |
| 0.1 | 498,000 | 200,000 | 0.40 |
| 1 | 502,000 | 125,000 | 0.25 |
| 10 | 495,000 | 50,000 | 0.10 |
| 100 | 501,000 | 10,000 | 0.02 |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low BRET Signal | - Low transfection efficiency- Low protein expression- Inactive tracer or substrate | - Optimize transfection conditions- Use a higher concentration of plasmid DNA- Confirm tracer and substrate activity |
| High Background | - Spectral overlap- Non-specific binding of tracer | - Use the recommended NanoBRET™ filters- Optimize tracer concentration |
| Poor Z'-factor | - High well-to-well variability- Inconsistent cell numbers | - Ensure proper mixing and cell plating- Increase replicate numbers |
Conclusion
The NanoBRET™ ligand competition assay provides a robust and sensitive platform for characterizing the binding of small molecules to GID4 in a physiologically relevant cellular context. This methodology is invaluable for the discovery and development of novel GID4-targeting compounds, including those for targeted protein degradation applications. The detailed protocol herein serves as a comprehensive guide for researchers to establish and perform this assay effectively.
References
- 1. mdpi.com [mdpi.com]
- 2. uniprot.org [uniprot.org]
- 3. GID4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NanoBRET: The Bright Future of Proximity-Based Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring Protein-Protein Interactions in Cells using Nanoluciferase Bioluminescence Resonance Energy Transfer (NanoBRET) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NanoBRET® ターゲットエンゲージメント | 生細胞での化合物結合評価 [promega.jp]
- 10. NanoBRET — SGC-UNC [sgc-unc.org]
- 11. Measure p53-MDM2 protein interaction with NanoBRET technology [moleculardevices.com]
- 12. biorxiv.org [biorxiv.org]
- 13. promega.com [promega.com]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for GID4 Ligand-Mediated Proximity-Dependent Biotinylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GID4 ligands for proximity-dependent biotinylation (PDB) to identify protein-protein interactions and explore the cellular functions of the GID4 E3 ligase complex. The protocols provided are based on established methodologies and offer a framework for designing and executing successful experiments.
Introduction
The Glucose-Induced Degradation Protein 4 (GID4) is a substrate receptor of the CTLH E3 ubiquitin ligase complex, which plays a crucial role in recognizing proteins with N-terminal proline degrons (Pro/N-degrons) for ubiquitination and subsequent degradation.[1][2] Proximity-dependent biotinylation techniques, such as BioID2 and TurboID, coupled with GID4 as a "bait" protein, have emerged as powerful tools to map the GID4 interactome in living cells.[3][4] These methods utilize a promiscuous biotin (B1667282) ligase fused to GID4, which biotinylates proteins in its close vicinity. Subsequent affinity purification and mass spectrometry analysis reveal a snapshot of the GID4-proximal proteome, including substrates, regulators, and other interacting proteins.
Furthermore, the development of specific GID4 ligands, such as the chemical probe PFI-7, allows for the differentiation of GID4 substrate binding pocket-dependent interactions from other proximal proteins, adding a layer of specificity to these experiments.[1][5][6] This technology is instrumental in discovering novel substrates of the GID4-CTLH complex and in the development of targeted protein degradation strategies.[7]
Data Presentation
Quantitative Analysis of GID4 Interactors
The following table summarizes representative quantitative data from proximity-dependent biotinylation experiments using GID4 as bait. Data is typically quantified by spectral counts or fold-change over control experiments.
| Protein | Description | Quantitative Value (e.g., Spectral Counts, Fold Change) | Condition | Reference |
| DDX21 | RNA Helicase | High Confidence Interactor (BFDR ≤ 0.01) | BioID2-GID4 | [8] |
| DDX50 | RNA Helicase | High Confidence Interactor (BFDR ≤ 0.01) | BioID2-GID4 | [6] |
| HMGCS1 | Metabolic Enzyme | PFI-7 dependent interactor | BioID2-GID4 + PFI-7 | [1][6] |
| ARHGAP11A | RhoGAP | GID4 substrate | BioID2-GID4 | [9] |
| WDR26 | CTLH complex subunit | High Confidence Interactor | BioID2-GID4 | [8] |
| RANBP9 | CTLH complex subunit | High Confidence Interactor | BioID2-GID4 | [8] |
Note: This table is a representative summary. For a comprehensive list of interactors, refer to the PRIDE repository dataset PXD038487.[10]
Properties of GID4 Chemical Probe PFI-7
| Property | Value | Assay | Reference |
| Binding Affinity (Kd) | 0.08 µM | Surface Plasmon Resonance (SPR) | [5] |
| Cellular Target Engagement (EC50) | 0.6 µM | NanoBRET™ Assay | [5] |
| Negative Control | PFI-7N (Kd = 5 µM) | Surface Plasmon Resonance (SPR) | [5] |
Experimental Protocols
Protocol 1: Proximity-Dependent Biotinylation using BioID2-GID4
This protocol outlines the key steps for identifying GID4-proximal proteins using a doxycycline-inducible BioID2-GID4 fusion protein in mammalian cells.
1. Cell Line Generation and Culture:
-
Generate a stable cell line (e.g., HeLa, HEK293T) expressing a doxycycline-inducible BioID2-Flag-GID4 fusion protein. A cell line expressing BioID2-Flag-EGFP can be used as a negative control.[4]
-
Culture cells in complete medium.
2. Induction and Biotin Labeling:
-
Induce the expression of the fusion protein by treating the cells with 1 µg/mL tetracycline (B611298) for 24 hours.[4]
-
Add 50 µM biotin to the culture medium and incubate for another 24 hours to allow for biotinylation of proximal proteins.[4]
-
To identify potential substrates that are degraded by the proteasome, a parallel set of cells can be treated with a proteasome inhibitor, such as 5 µM MG132, during the biotin labeling period.[4]
3. Cell Lysis:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 0.1% SDS, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).[11]
4. Streptavidin Pulldown of Biotinylated Proteins:
-
Equilibrate streptavidin-coated magnetic beads with lysis buffer.[12]
-
Incubate the cell lysate with the equilibrated beads for at least 3 hours at 4°C with gentle rotation to capture biotinylated proteins.[11]
-
Wash the beads extensively to remove non-specific binders. A series of washes with buffers of varying stringency is recommended. For example:
5. On-Bead Digestion and Mass Spectrometry Analysis:
-
Perform on-bead digestion of the captured proteins with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 2: Differentiating Pocket-Dependent Interactors using PFI-7
This protocol describes the use of the GID4 chemical probe PFI-7 to distinguish between proteins that interact with the GID4 substrate-binding pocket and those that are merely in close proximity.
-
Follow the steps outlined in Protocol 1 for cell culture, induction, and biotin labeling.
-
During the biotin labeling step, treat a set of cells with an effective concentration of PFI-7 (e.g., 1-10 µM) and another set with a vehicle control (e.g., DMSO).[5] A negative control compound, PFI-7N, can also be used.[5]
-
Proceed with cell lysis, streptavidin pulldown, and mass spectrometry analysis as described in Protocol 1.
-
Compare the abundance of identified proteins between the PFI-7 treated and vehicle-treated samples. A significant reduction in the abundance of a protein in the presence of PFI-7 suggests that its interaction with GID4 is dependent on the substrate-binding pocket.[1][6]
Visualizations
Signaling Pathway: GID4-Mediated Ubiquitination and Degradation
Caption: GID4-mediated substrate recognition and ubiquitination pathway.
Experimental Workflow: GID4 Proximity-Dependent Biotinylation
References
- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ProteomeXchange Dataset PXD038487 [proteomecentral.proteomexchange.org]
- 11. researchgate.net [researchgate.net]
- 12. neb.com [neb.com]
Application Notes and Protocols for Developing GID4-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of Proteolysis Targeting Chimeras (PROTACs) that utilize the GID4 (Glucose-Induced Degradation protein 4) E3 ligase subunit. This document outlines the core principles of GID4-based protein degradation, presents key quantitative data for exemplary PROTACs, and offers detailed protocols for essential experiments in the PROTAC development workflow.
Introduction to GID4-based Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two ligands connected by a linker: one binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
While much of the initial PROTAC development has focused on a limited number of E3 ligases, such as VHL and Cereblon, expanding the repertoire of available E3 ligases is crucial for overcoming challenges like resistance and tissue-specific protein expression. GID4, a substrate receptor of the CTLH (C-terminal to LisH) E3 ligase complex, represents a promising alternative. The development of small molecule ligands for GID4 has enabled the creation of a new class of PROTACs, offering novel avenues for targeted protein degradation.
Data Presentation: Efficacy of GID4-based PROTACs
The efficacy of PROTACs is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation level (Dmax). The following table summarizes the reported degradation data for pioneering GID4-based PROTACs targeting the bromodomain and extra-terminal domain (BET) protein BRD4.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | Reference |
| NEP108 | BRD4 | U2OS | Not Reported | Not Reported | [1] |
| NEP162 | BRD4 | U2OS | Not Reported | Not Reported | [1] |
Note: While specific DC50 and Dmax values for NEP108 and NEP162 are not explicitly stated in the provided search results, their development and ability to degrade BRD4 have been demonstrated. Further investigation of the primary literature would be required to obtain these specific values.
Signaling Pathways and Experimental Workflows
Visualizing the mechanism of action and the experimental procedures is crucial for understanding and implementing GID4-based PROTAC development. The following diagrams, generated using the DOT language, illustrate the key pathways and workflows.
GID4-PROTAC Mechanism of Action
Caption: Mechanism of GID4-based PROTAC-mediated protein degradation.
Downstream Signaling Consequences of BRD4 Degradation
Caption: Potential downstream signaling effects of BRD4 degradation.[2][3][4]
Experimental Workflow for GID4-PROTAC Evaluation
Caption: General experimental workflow for the evaluation of GID4-based PROTACs.
Experimental Protocols
This section provides detailed protocols for key experiments in the development and characterization of GID4-based PROTACs.
Protocol 1: Synthesis of a GID4-based PROTAC Targeting BRD4 (Representative)
This protocol describes a representative synthesis of a GID4-based PROTAC, adapting known chemistries for coupling a GID4 ligand, a linker, and the BRD4 inhibitor (+)-JQ1.
Materials:
-
GID4 ligand with a suitable linker attachment point (e.g., a derivative of PFI-7 or another benzimidazole-based binder)
-
Linker with appropriate functional groups (e.g., PEG or alkyl chain with amine and carboxylic acid termini)
-
(+)-JQ1-aldehyde (or another JQ1 derivative with a linker attachment point)
-
Reductive amination reagents (e.g., sodium triacetoxyborohydride)
-
Amide coupling reagents (e.g., HATU, DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Linker Attachment to GID4 Ligand:
-
If the GID4 ligand has a carboxylic acid group and the linker has an amine, perform an amide coupling reaction.
-
Dissolve the GID4 ligand and linker in DMF.
-
Add HATU and DIPEA and stir at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Purify the GID4 ligand-linker conjugate by column chromatography.
-
-
Reductive Amination with (+)-JQ1-aldehyde:
-
Dissolve the GID4 ligand-linker conjugate (with a terminal amine) and (+)-JQ1-aldehyde in a suitable solvent like DCM.[5]
-
Add sodium triacetoxyborohydride (B8407120) and stir at room temperature.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an aqueous workup.[5]
-
Purify the final PROTAC molecule by column chromatography.[5]
-
-
Characterization:
-
Confirm the structure and purity of the final PROTAC using NMR and mass spectrometry.
-
Protocol 2: Cellular Protein Degradation Assay by Western Blot
This protocol details the quantification of target protein degradation in cells treated with a GID4-based PROTAC.
Materials:
-
Cell line expressing the target protein and GID4
-
Complete cell culture medium
-
GID4-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Ice-cold phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the GID4-based PROTAC in cell culture medium.
-
Treat the cells with the PROTAC dilutions and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells by adding lysis buffer and incubating on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the primary antibody for the loading control and the corresponding secondary antibody.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Protocol 3: In Vitro Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)
This protocol describes the use of ITC to characterize the thermodynamics of binary and ternary complex formation.
Materials:
-
Purified recombinant target protein
-
Purified recombinant GID4 protein
-
GID4-based PROTAC
-
ITC instrument and cells
-
ITC buffer (e.g., PBS or HEPES-based buffer)
Procedure:
-
Binary Interaction 1 (PROTAC to GID4):
-
Load the GID4 protein solution into the ITC cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration by injecting the PROTAC into the GID4 solution.
-
Analyze the data using a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
-
Binary Interaction 2 (PROTAC to Target Protein):
-
Load the target protein solution into the ITC cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration and analyze the data to determine the binding parameters.
-
-
Ternary Complex Formation:
-
To measure the binding of the PROTAC to the pre-formed GID4-target protein complex, load a solution of GID4 pre-saturated with the target protein into the ITC cell.
-
Load the PROTAC solution into the injection syringe.
-
Perform the titration.
-
Alternatively, to measure the binding of the target protein to the pre-formed PROTAC-GID4 complex, load a solution of GID4 pre-saturated with the PROTAC into the ITC cell and titrate in the target protein.
-
Analyze the data to determine the binding affinity for ternary complex formation.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) by comparing the binding affinities of the binary and ternary interactions. An α value greater than 1 indicates positive cooperativity, meaning the formation of one binary complex enhances the binding of the third component.
-
Protocol 4: Cellular Ubiquitination Assay
This protocol outlines a method to detect the ubiquitination of the target protein in cells treated with a GID4-based PROTAC.
Materials:
-
Cell line expressing the target protein and GID4
-
GID4-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)
-
Primary antibody against the target protein for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibody against ubiquitin
-
Western blot reagents as described in Protocol 2
Procedure:
-
Cell Treatment:
-
Treat cells with the GID4-based PROTAC and a vehicle control for a shorter duration than degradation assays (e.g., 1-4 hours).
-
Co-treat with a proteasome inhibitor (e.g., MG132) for the last few hours of the incubation to allow ubiquitinated proteins to accumulate.
-
-
Immunoprecipitation:
-
Lyse the cells in lysis buffer containing deubiquitinase inhibitors.
-
Pre-clear the lysates with magnetic beads.
-
Incubate the lysates with the primary antibody against the target protein to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads to remove non-specific binders.
-
Elute the protein from the beads.
-
-
Western Blotting:
-
Perform Western blotting on the eluted samples as described in Protocol 2.
-
Probe the membrane with a primary antibody against ubiquitin to detect the polyubiquitin (B1169507) chains on the target protein.
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated sample indicates ubiquitination of the target protein.
-
Conclusion
The development of GID4-based PROTACs represents a significant advancement in the field of targeted protein degradation. By leveraging a novel E3 ligase, researchers can potentially overcome some of the limitations of existing PROTAC technologies. The application notes and protocols provided herein offer a foundational framework for the design, synthesis, and evaluation of GID4-based PROTACs. Rigorous experimental validation using the described methodologies is essential for advancing these promising molecules towards therapeutic applications.
References
- 1. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrinsic signaling pathways modulate targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Degradation and inhibition of epigenetic regulatory protein BRD4 exacerbate Alzheimer’s disease-related neuropathology in cell models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
Application Notes and Protocols for the Synthesis of GID4-Recruiting PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality for the targeted degradation of proteins implicated in various diseases. This approach utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. While the majority of PROTACs in development recruit a limited number of E3 ligases, recent research has expanded the E3 ligase toolbox. One such promising E3 ligase is the Glucose-induced degradation protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ligase complex.[1][2] This document provides detailed application notes and protocols for the synthesis and evaluation of GID4-recruiting PROTACs, with a focus on those targeting the bromodomain-containing protein 4 (BRD4).
Signaling Pathway of GID4-Mediated Protein Degradation
GID4-recruiting PROTACs are heterobifunctional molecules composed of a ligand that binds to the GID4 E3 ligase, a linker, and a ligand that binds to the protein of interest (POI), such as BRD4. The PROTAC molecule facilitates the formation of a ternary complex between GID4, the PROTAC, and the POI.[2][3] This proximity induces the CTLH E3 ligase complex to polyubiquitinate the POI. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[1][2]
Caption: GID4-PROTAC signaling pathway.
Quantitative Data Summary
The following tables summarize the binding affinities and degradation potencies of key GID4 ligands and GID4-recruiting PROTACs targeting BRD4.
Table 1: Binding Affinities of GID4 Ligands
| Compound | Assay | Kd (nM) | IC50 (µM) | EC50 (nM) | Reference |
| PFI-7 | SPR | 80 | - | - | [4][5] |
| PFI-7 | FP Competition | - | 4.1 | - | [4] |
| PFI-7 | NanoBRET | - | - | 600 | [4] |
| Compound 88 | ITC | 5600 | - | - | [6] |
| Compound 88 | FP Competition | - | 5.4 | - | [6] |
| Compound 88 | Cellular Assay | - | - | 558 | [6] |
Table 2: Degradation Potency of GID4-Recruiting PROTACs against BRD4
| PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| NEP108 | U2OS | 10-100 | >90 | [2] |
| NEP162 | U2OS | <10 | >90 | [2][3][7] |
| Other BRD4 Degraders | Various | 0.1 - >1000 | Variable | [8][9] |
Experimental Protocols
Synthesis of GID4-Recruiting PROTACs
The synthesis of GID4-recruiting PROTACs typically involves a multi-step process where the GID4 ligand, a linker, and the target protein ligand (e.g., JQ1 for BRD4) are sequentially coupled. A general synthetic workflow is outlined below. For specific details, refer to the supplementary information of the cited literature.[2][6][10][11][12]
Caption: General PROTAC synthesis workflow.
Protocol: General Amide Coupling for PROTAC Synthesis
This protocol describes a general procedure for coupling a carboxylic acid-functionalized component (e.g., JQ1-COOH) to an amine-functionalized component (e.g., GID4 ligand-linker-NH2).
Materials:
-
Carboxylic acid-functionalized component (1.0 eq)
-
Amine-functionalized component (1.0 - 1.2 eq)
-
Coupling agent (e.g., HATU, HBTU) (1.2 - 1.5 eq)
-
Base (e.g., DIPEA, Et3N) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Inert atmosphere (e.g., Nitrogen, Argon)
Procedure:
-
Dissolve the carboxylic acid-functionalized component in the anhydrous solvent under an inert atmosphere.
-
Add the coupling agent and the base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized component to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NH4Cl.
-
Extract the product with an appropriate organic solvent (e.g., EtOAc, DCM).
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" for PROTAC Synthesis
This protocol describes a general procedure for coupling an alkyne-functionalized component to an azide-functionalized component.
Materials:
-
Alkyne-functionalized component (1.0 eq)
-
Azide-functionalized component (1.0 - 1.2 eq)
-
Copper(I) source (e.g., CuI, CuSO4/Sodium Ascorbate) (0.1 - 0.2 eq)
-
Ligand (e.g., TBTA) (optional, but recommended)
-
Solvent (e.g., THF/water, DMF, DMSO)
Procedure:
-
Dissolve the alkyne and azide (B81097) components in the chosen solvent.
-
Add the copper(I) source (and sodium ascorbate (B8700270) if using CuSO4). If using a ligand, add it at this stage.
-
Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC.
-
Characterize the purified PROTAC by 1H NMR, 13C NMR, and HRMS.
Biochemical and Cellular Assays
A series of biochemical and cellular assays are essential to characterize the binding and degradation activity of newly synthesized GID4-recruiting PROTACs.
Caption: Workflow for experimental evaluation.
Protocol: Western Blot Analysis of BRD4 Degradation
Materials:
-
Cell line expressing BRD4 (e.g., U2OS, HeLa)
-
GID4-recruiting PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, optional)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-GAPDH or anti-β-actin as loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) or DMSO for a specified time (e.g., 4, 8, 16, 24 hours). For proteasome inhibition control, pre-treat cells with MG132 for 1-2 hours before adding the PROTAC.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against BRD4 and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
Protocol: Fluorescence Polarization (FP) Assay for Binding Affinity
Materials:
-
Fluorescently labeled tracer (e.g., a fluorescently tagged GID4 ligand or POI ligand)
-
Purified GID4 protein or POI (e.g., BRD4)
-
PROTAC or unlabeled ligand
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup: In a 384-well plate, add a fixed concentration of the fluorescent tracer and the purified protein.
-
Competition: Add serial dilutions of the PROTAC or unlabeled ligand to the wells. Include wells with only tracer and protein (maximum polarization) and wells with only tracer (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence polarization on a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a suitable binding model (e.g., sigmoidal dose-response) to determine the IC50 or Ki value.
Protocol: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Materials:
-
Intact cells
-
PROTAC or ligand of interest
-
PBS
-
Lysis buffer
-
Equipment for heating samples (e.g., PCR cycler)
-
Western blot or other protein detection method
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or vehicle control for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles or with a specific lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (GID4 or BRD4) remaining using Western blotting or another sensitive protein detection method.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the ligand indicates target engagement.
Protocol: NanoBRET™ Target Engagement and Ternary Complex Formation Assay
Materials:
-
HEK293 cells
-
Plasmids for expressing NanoLuc®-GID4 or NanoLuc®-BRD4 fusion proteins
-
HaloTag®-BRD4 or HaloTag®-GID4 fusion protein plasmids
-
NanoBRET™ Nano-Glo® substrate and HaloTag® NanoBRET™ 618 ligand
-
PROTAC of interest
-
White, 96- or 384-well assay plates
-
Luminometer capable of measuring BRET
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the appropriate NanoLuc® and HaloTag® fusion constructs.
-
Cell Plating: Plate the transfected cells into assay plates.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate.
-
PROTAC Treatment: Add serial dilutions of the PROTAC to the wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® substrate.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (HaloTag®-618) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). For target engagement, a decrease in the BRET signal with increasing PROTAC concentration indicates competition with a fluorescent tracer. For ternary complex formation, an increase in the BRET signal indicates the PROTAC-induced proximity of the NanoLuc® and HaloTag® fusions.
Conclusion
The development of GID4-recruiting PROTACs offers a promising new avenue for targeted protein degradation. The protocols and data presented in these application notes provide a comprehensive guide for researchers to synthesize and evaluate these novel therapeutic agents. By leveraging the methodologies described herein, scientists can advance the understanding and application of GID4-based PROTACs in drug discovery and development.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Efficacy of GID4-Recruiting PROTACs in Cellular Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This ternary complex formation of POI-PROTAC-E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] While over 600 E3 ligases exist in humans, only a handful have been successfully harnessed for PROTAC development.[1][2]
Recently, the Glucose-Induced Degradation protein 4 (GID4), a substrate receptor of the CTLH E3 ubiquitin ligase complex, has emerged as a promising candidate for targeted protein degradation.[1][2][3] GID4 is a key component of the Pro/N-end rule pathway, which recognizes proteins with specific N-terminal residues for degradation.[4][5][6] Leveraging GID4 for PROTACs expands the toolkit for targeted protein degradation and offers potential for degrading novel protein targets.[1][2]
These application notes provide a comprehensive guide for assessing the efficacy of GID4-recruiting PROTACs in various cell lines. We will detail the mechanism of action, provide protocols for key experiments, and present data in a structured format to facilitate comparison and interpretation.
Mechanism of Action of GID4-Recruiting PROTACs
GID4-recruiting PROTACs function by inducing the formation of a ternary complex between the target Protein of Interest (POI) and the GID4 substrate receptor of the Cullin-RING E3 ligase (CRL) complex. This proximity leads to the polyubiquitination of the POI by the E3 ligase machinery, marking it for subsequent degradation by the 26S proteasome.
Experimental Protocols
Assessing the efficacy of a GID4 PROTAC involves a series of experiments to confirm target engagement, protein degradation, and downstream cellular effects.
Assessment of Target Protein Degradation by Western Blot
Western blotting is a fundamental technique to quantify the reduction in the levels of the target protein.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., U2OS, HEK293T) at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the GID4 PROTAC and a negative control (e.g., a molecule with a mutated E3 ligase binder) for a specified time course (e.g., 4, 8, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[7]
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.[7]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) values.
-
Cellular Viability and Cytotoxicity Assays
These assays determine the effect of target protein degradation on cell proliferation and health.
Protocol (using a luminescent cell viability assay, e.g., CellTiter-Glo®):
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Treat with a serial dilution of the GID4 PROTAC for a desired duration (e.g., 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the percentage of viable cells against the log of the PROTAC concentration.
-
Calculate the IC50 (concentration at which 50% of cell growth is inhibited).
-
Target Engagement Assays
Target engagement assays confirm that the PROTAC is binding to the target protein and/or the E3 ligase within the cell. The NanoBRET™ assay is a sensitive method for this purpose.[9][10][11]
Protocol (NanoBRET™ Target Engagement):
-
Cell Line Preparation:
-
Generate a stable cell line co-expressing the target protein fused to a NanoLuc® luciferase and GID4 fused to a HaloTag®.
-
-
Assay Setup:
-
Plate the engineered cells in a 96-well plate.
-
Add the HaloTag® ligand labeled with the NanoBRET™ 618 fluorophore.
-
Treat with a range of GID4 PROTAC concentrations.
-
-
Measurement:
-
Add the NanoLuc® substrate.
-
Measure both the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission).
-
A decrease in the BRET signal indicates that the PROTAC is disrupting the interaction between the tagged proteins by binding to one or both partners.
-
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear and concise tables for easy comparison.
Table 1: Degradation of BRD4 by GID4-Based PROTAC NEP108 in U2OS Cells
| Concentration (µM) | % BRD4 Remaining (Normalized to DMSO) |
| 0.01 | 95 ± 5 |
| 0.1 | 70 ± 8 |
| 1 | 30 ± 6 |
| 10 | 15 ± 4 |
| DC50 (µM) | ~0.5 |
Data is representative and based on typical PROTAC performance for illustrative purposes.
Table 2: Anti-proliferative Activity of a GID4-Based PROTAC
| Cell Line | Target Protein | IC50 (µM) |
| U2OS | BRD4 | 0.8 |
| HEK293T | BRD4 | 1.2 |
| Cancer Cell Line X | Target X | 0.5 |
| Normal Cell Line Y | Target X | >10 |
GID4 Signaling and the Pro/N-end Rule Pathway
GID4 is a component of the Pro/N-degron pathway, which targets proteins for degradation based on their N-terminal amino acid residues.[4][5] Specifically, GID4 recognizes proteins with an N-terminal proline.[4][5] However, it has also been shown to recognize other hydrophobic N-terminal residues.[6] This pathway is crucial for various cellular processes, including the regulation of gluconeogenic enzymes in yeast.[5][6] In humans, the GID4-containing CTLH complex is involved in the regulation of nuclear proteins associated with RNA processing and transcription.[3][12]
Conclusion
The emergence of GID4 as a novel E3 ligase for PROTAC development opens up new avenues for targeted protein degradation. The protocols and guidelines presented here provide a robust framework for researchers to effectively assess the efficacy of GID4-recruiting PROTACs in various cell lines. By systematically evaluating target degradation, cellular viability, and target engagement, researchers can accelerate the development of this promising new class of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
GID4 Ligand Applications in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality with the potential to address previously "undruggable" targets. This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs), to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins. While much of the initial focus has been on leveraging a limited number of E3 ubiquitin ligases like VHL and Cereblon, the exploration of novel E3 ligases is crucial for expanding the scope and overcoming potential resistance to TPD therapies.
One such promising E3 ligase is the Glucose-induced degradation protein 4 (GID4), a substrate receptor of the human CTLH (C-terminal to LisH) E3 ligase complex.[1][2] GID4 is expressed in most tissue types and localizes to both the cytosol and the nucleus, making it an attractive candidate for targeting a wide range of proteins in different cellular compartments.[3][4] This document provides detailed application notes and protocols for researchers interested in utilizing GID4 ligands for targeted protein degradation.
GID4-Mediated Targeted Protein Degradation
GID4-based PROTACs (G-PROTACs) are heterobifunctional molecules that consist of a ligand that binds to GID4, a linker, and a ligand that binds to the protein of interest (POI). The G-PROTAC facilitates the formation of a ternary complex between GID4, the PROTAC, and the POI. This proximity induces the CTLH E3 ligase complex to ubiquitinate the POI, marking it for degradation by the 26S proteasome.
Caption: Signaling pathway of GID4-mediated targeted protein degradation.
Quantitative Data Summary
The following tables summarize the binding affinities, cellular target engagement, and degradation efficiencies of various GID4 ligands and G-PROTACs.
Table 1: GID4 Ligand Binding and Cellular Target Engagement
| Compound | Ligand Type | Binding Assay | Kd (µM) | IC50 (µM) | Cellular Target Engagement Assay | EC50 (nM) | Reference(s) |
| PFI-7 | Chemical Probe | SPR | 0.08 | 4.1 (FP) | NanoBRET | 600 | [1][2][5][6] |
| PFI-E3H1 (7) | E3 Handle | SPR | 0.5 | 2.5 (NanoBRET) | NanoBRET | - | [7] |
| Compound 14 | Chemical Probe | Biophysical Assays | 0.023 | - | Cellular Target Engagement | - | [8] |
| Compound 16 | Fragment-derived | In vitro | 110 | 148.5 (FP) | - | - | [4][5][9] |
| Compound 67 | Fragment-derived | In vitro | 17 | 18.9 (FP) | - | - | [4][5][9] |
| Compound 88 | DEL-derived | ITC | 5.6 | - | CETSA | 558 | [4][5][9][10] |
Table 2: GID4-based PROTAC (G-PROTAC) Degradation Efficiency
| G-PROTAC | Target | Cell Line | DC50 (µM) | Reference(s) |
| NEP108 | BRD4 | U2OS | ~3.8 | [11] |
| NEP162 | BRD4 | SW480 | - | [12][13][14] |
Experimental Protocols
Detailed methodologies for key experiments in the development and characterization of GID4-based degraders are provided below.
Experimental Workflow for GID4 Degrader Development
Caption: Experimental workflow for GID4 degrader development.
Immunoblotting for Protein Degradation Analysis
This protocol is for quantifying the degradation of a target protein in cultured cells following treatment with a G-PROTAC.[15][16]
Materials:
-
Cell line expressing the protein of interest (e.g., U2OS, SW480)
-
G-PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis apparatus, and power supply
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control, e.g., GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the G-PROTAC (e.g., 0.01 to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and determine the DC50 value.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to confirm the direct binding of a GID4 ligand or G-PROTAC to GID4 in a cellular context.[17][18][19]
Materials:
-
Cells expressing GID4 (endogenously or overexpressed)
-
GID4 ligand or G-PROTAC
-
Vehicle control (DMSO)
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR cycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents (as above) or other detection methods (e.g., AlphaScreen, HTRF).[18]
Procedure:
-
Compound Treatment:
-
Treat intact cells with the compound at various concentrations or a single high concentration for a defined period (e.g., 1 hour). Include a vehicle control.
-
-
Heat Treatment:
-
After incubation, harvest the cells and resuspend in PBS.
-
Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to create a melt curve.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing folded, stable protein) from the aggregated, denatured protein.
-
-
Protein Detection:
-
Collect the supernatant and analyze the amount of soluble GID4 by Western blotting or another sensitive detection method.
-
-
Data Analysis:
-
Plot the amount of soluble GID4 as a function of temperature to generate a melt curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.
-
For isothermal dose-response experiments, heat all samples at a single temperature near the Tm and plot the amount of soluble GID4 against compound concentration to determine the EC50.
-
NanoBRET™/HiBiT Assay for Ternary Complex Formation and Degradation
This assay allows for the real-time measurement of ternary complex formation and subsequent protein degradation in live cells.[20][21][22][23]
Materials:
-
HEK293 cells
-
Plasmids for expressing HaloTag®-GID4 and NanoLuc®-POI (or HiBiT-tagged POI)
-
Transfection reagent
-
G-PROTAC
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
Microplate reader capable of measuring luminescence and BRET
Procedure for Ternary Complex Formation:
-
Cell Transfection:
-
Co-transfect HEK293 cells with plasmids encoding HaloTag®-GID4 and NanoLuc®-POI.
-
-
Assay Setup:
-
Plate the transfected cells in a white 96-well plate.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
-
Compound Treatment and Measurement:
-
Add the G-PROTAC at various concentrations.
-
Add the Nano-Glo® Live Cell Reagent.
-
Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals over time.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
-
Procedure for Degradation using HiBiT:
-
Cell Line Generation:
-
Use CRISPR/Cas9 to insert a HiBiT tag at the endogenous locus of the POI in a cell line stably expressing LgBiT.
-
-
Assay Setup and Measurement:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
Treat with the G-PROTAC over a time course.
-
At each time point, add the Nano-Glo® HiBiT Lytic Detection Reagent.
-
Measure the luminescence.
-
-
Data Analysis:
-
A decrease in luminescence corresponds to the degradation of the HiBiT-tagged POI. Plot the luminescence signal against time and compound concentration to determine degradation kinetics and DC50.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
FP assays are used to determine the binding affinity of a GID4 ligand or G-PROTAC to purified GID4 protein in a solution-based, homogeneous format.[3][24][25]
Materials:
-
Purified GID4 protein
-
Fluorescently labeled tracer ligand that binds to GID4
-
Test compounds (unlabeled GID4 ligands or G-PROTACs)
-
Assay buffer
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the fluorescent tracer that gives a stable and sufficient fluorescence signal.
-
-
Competition Assay:
-
In a microplate, add a fixed concentration of the fluorescent tracer and purified GID4 protein.
-
Add a serial dilution of the test compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well.
-
-
Data Analysis:
-
As the test compound displaces the fluorescent tracer from GID4, the fluorescence polarization will decrease.
-
Plot the change in polarization against the concentration of the test compound to generate a competition curve and calculate the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics (association and dissociation rates) and affinity of GID4 ligands and G-PROTACs.[26][27][28]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified GID4 protein
-
Test compounds (GID4 ligands or G-PROTACs)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer
Procedure:
-
Ligand Immobilization:
-
Immobilize the purified GID4 protein onto the sensor chip surface using standard amine coupling chemistry.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound over the GID4-immobilized surface and a reference surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time to obtain sensorgrams for association and dissociation phases.
-
-
Regeneration:
-
After each binding cycle, inject a regeneration solution to remove the bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Logical Relationships in GID4-Mediated Degradation
References
- 1. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. Ternary Complex Formation [worldwide.promega.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. nanomicronspheres.com [nanomicronspheres.com]
- 25. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 26. aragen.com [aragen.com]
- 27. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 28. bioradiations.com [bioradiations.com]
Troubleshooting & Optimization
GID4 Ligand Binding Assays: A Technical Support Center
Welcome to the technical support center for GID4 ligand binding assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and why is it a target of interest?
A1: GID4, or Glucose-Induced Degradation Protein 4, is the substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin-protein ligase complex.[1][2] It plays a crucial role in recognizing proteins with a specific N-terminal proline sequence, known as a Pro/N-degron, marking them for degradation through the ubiquitin-proteasome system.[2] This makes GID4 an attractive target for the development of novel therapeutics, particularly in the field of targeted protein degradation (TPD), where it can be hijacked to degrade disease-causing proteins.[2][3]
Q2: What are the common assays used to study GID4-ligand binding?
A2: A variety of biophysical and cellular assays are employed to characterize the interaction between GID4 and its ligands. These include:
-
Biochemical/Biophysical Assays:
-
Differential Scanning Fluorimetry (DSF): Measures the change in the melting temperature of GID4 upon ligand binding, indicating stabilization.[3][4]
-
Surface Plasmon Resonance (SPR): Provides real-time kinetic data on the association and dissociation of a ligand to immobilized GID4.[5][6]
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.[3]
-
Fluorescence Polarization (FP): A solution-based technique that measures the change in the polarization of a fluorescently labeled ligand upon binding to GID4.[3][6]
-
-
Cellular Assays:
-
Cellular Thermal Shift Assay (CETSA): Assesses target engagement in a cellular environment by measuring the thermal stabilization of GID4 upon ligand binding.[1][3]
-
NanoBRET™ Target Engagement Assay: A bioluminescence resonance energy transfer (BRET)-based assay to quantify ligand binding to GID4 within living cells.[6]
-
Q3: What is a suitable positive control for GID4 binding assays?
A3: A commonly used positive control is a peptide mimicking the Pro/N-degron. The peptide sequence Pro-Gly-Leu-Trp (PGLW) or Pro-Gly-Leu-Trp-Lys-Ser (PGLWKS) has been shown to have high affinity for GID4 and can be used to validate assay performance.[1][3]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your GID4 ligand binding assays.
Section 1: Protein & Ligand Issues
Q1.1: I am observing protein aggregation or precipitation of my recombinant GID4. What can I do?
A1.1: GID4 stability can be a concern. Here are some troubleshooting steps:
-
Protein Construct: Consider using a truncated form of GID4 (e.g., residues 116-300) which has been reported to be stable and retain binding activity.[5][7]
-
Buffer Optimization:
-
Storage: Aliquot your purified protein and flash-freeze in liquid nitrogen. Avoid repeated freeze-thaw cycles. Store at -80°C.
-
Centrifugation: Before each experiment, thaw the protein aliquot and centrifuge at high speed (e.g., >18,000 x g) at 4°C to remove any aggregates.[5]
Q1.2: My ligand has poor solubility in the assay buffer. How can I address this?
A1.2: Ligand solubility is a common challenge.
-
Co-solvents: The use of a small percentage of a co-solvent like DMSO is common. Typically, a final concentration of 1-2.5% DMSO is well-tolerated in many assays.[3] It is crucial to maintain the same DMSO concentration across all samples, including controls.
-
Stock Concentration: Prepare a high-concentration stock of your ligand in 100% DMSO and then dilute it into the assay buffer.
-
Buffer Components: Some buffer additives can enhance solubility. However, be cautious as they might also interfere with the binding interaction.
Section 2: Assay-Specific Troubleshooting
Q2.1.1: I am not observing a significant thermal shift (ΔTm) even with a known binder.
A2.1.1:
-
Protein Concentration: Ensure you are using an optimal GID4 concentration. A typical starting point is 2.5 µM.[5]
-
Ligand Concentration: The ligand concentration should be sufficient to saturate the protein. Try increasing the ligand concentration.
-
Buffer pH: The pH of some buffers, like Tris, is temperature-dependent, which can affect protein stability and the observed Tm.[10] Consider using a buffer with a more stable pH over a temperature range, such as PBS or HEPES.[5][9]
Q2.2.1: I am seeing high non-specific binding of my analyte to the sensor chip.
A2.2.1:
-
Blocking: Ensure the sensor surface is adequately blocked after ligand immobilization. Common blocking agents include bovine serum albumin (BSA) or ethanolamine.[11]
-
Buffer Additives: Include a non-ionic surfactant like Tween-20 (e.g., 0.05%) in your running buffer to reduce hydrophobic interactions.[11] Adding BSA to the running buffer can also help minimize non-specific binding.[11]
-
Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the running buffer can reduce non-specific electrostatic interactions.[11]
-
Immobilization Level: A very high density of immobilized GID4 can sometimes lead to increased non-specific binding. Try reducing the amount of protein coupled to the sensor surface.[12]
Q2.2.2: The binding signal is weak or absent.
A2.2.2:
-
Ligand Activity: Confirm the activity of your immobilized GID4 by testing a known binder like the PGLWKS peptide.[3] Inadequate regeneration can lead to a loss of ligand activity over time.[13]
-
Analyte Concentration: The analyte concentration might be too low. Try injecting a higher concentration of your compound.[13]
-
Mass Transport Limitation: For high-affinity interactions, the binding rate can be limited by the rate at which the analyte is delivered to the sensor surface. Try increasing the flow rate during the association phase.
Q2.3.1: The binding isotherm is difficult to fit, or the heat changes are too small to detect.
A2.3.1:
-
Concentrations: The "c-window" is a critical parameter in ITC. It is a unitless value calculated as c = n * [Macromolecule] / K_d. For a reliable measurement, the c-value should ideally be between 10 and 1000.
-
For weak binders (high Kd), you may need to use higher concentrations of both GID4 and the ligand.[3]
-
For very tight binders (low Kd), lower concentrations may be necessary.
-
-
Buffer Mismatch: A mismatch in the buffer composition between the protein in the cell and the ligand in the syringe can lead to large heats of dilution, masking the binding signal. Ensure both solutions are prepared from the same buffer stock.
-
Protein Quality: As with other assays, aggregated protein can lead to poor data quality. Centrifuge your GID4 sample before the experiment.[5]
Q2.4.1: I am observing a small change in polarization (mP) upon binding.
A2.4.1:
-
Fluorophore Choice: The change in polarization is dependent on the change in the rotational correlation time of the fluorescently labeled ligand upon binding to GID4. If the fluorophore is on a long, flexible linker, its rotation might not be significantly hindered upon binding.[14]
-
Tracer Purity: Ensure your fluorescently labeled ligand (tracer) is pure and that there is no free fluorophore, which would lead to a lower polarization signal.[15]
-
Assay Window: The difference in size between the tracer and the protein should be significant. A ten-fold difference in molecular weight is a good rule of thumb.[15]
Q2.5.1: I am not seeing a dose-dependent stabilization (CETSA) or displacement (NanoBRET™) in my cellular assay.
A2.5.1:
-
Cell Permeability: The compound may not be efficiently entering the cells. This can be a significant hurdle for many small molecules.[5]
-
Target Engagement: The compound might have a low affinity for GID4 in the complex intracellular environment.
-
Assay Optimization (CETSA): The chosen heating temperature might be too high or too low. It's important to perform a temperature gradient experiment to find the optimal temperature that gives the best assay window.[1]
-
Assay Optimization (NanoBRET™): The concentrations of the donor (NanoLuc-tagged construct) and acceptor (fluorescently labeled ligand or HaloTag® fusion) need to be optimized to achieve a good signal-to-background ratio.[6]
Experimental Protocols & Data Tables
Table 1: Recommended Starting Concentrations for GID4 Assays
| Assay | GID4 Concentration | Ligand/Tracer Concentration | Positive Control (PGLWKS) |
| DSF | 2.5 µM[5] | 10-50 µM | 50 µM[5] |
| SPR | Immobilized on chip | Varies (e.g., 0.1 - 100 µM) | 1-10 µM |
| ITC | 10-50 µM | 100-500 µM | 100-200 µM |
| FP | 10-100 nM | 1-10 nM (Tracer) | 1-100 µM (Competitor) |
| CETSA | Endogenous/Overexpressed | Varies (e.g., 0.1 - 30 µM)[1] | 10 µM[1] |
| NanoBRET™ | Overexpressed fusion | Varies | 1-10 µM (Competitor)[6] |
Protocol: Differential Scanning Fluorimetry (DSF)
-
Prepare GID4: Thaw a frozen aliquot of purified GID4 and centrifuge at >18,000 x g for 5 minutes at 4°C to remove any aggregates.[5]
-
Master Mix: Prepare a master mix containing 2.5 µM GID4 in a suitable buffer (e.g., PBS, pH 7.4, with 1 mM DTT).[5]
-
Plate Preparation: Dispense the GID4 master mix into a 384-well PCR plate.
-
Compound Addition: Add your test compounds and controls (e.g., PGLWKS peptide, DMSO vehicle) to the wells.
-
Dye Addition: Add a fluorescent dye that binds to hydrophobic regions of proteins, such as SYPRO Orange.
-
Run: Place the plate in a real-time PCR instrument and run a temperature gradient, monitoring the fluorescence at each temperature increment.
-
Analysis: The melting temperature (Tm) is the temperature at which the fluorescence signal is at its maximum. Calculate the ΔTm by subtracting the Tm of the DMSO control from the Tm of the compound-treated sample.
Visualizations
GID4 Signaling Pathway and Assay Logic
Caption: GID4 pathway and assay principle.
Troubleshooting Workflow for a GID4 Binding Assay
Caption: A logical workflow for troubleshooting GID4 binding assays.
References
- 1. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bioradiations.com [bioradiations.com]
- 9. A guide to simple, direct, and quantitative in vitro binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. nicoyalife.com [nicoyalife.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 14. researchgate.net [researchgate.net]
- 15. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
PFI-7 Technical Support Center: Optimizing Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of PFI-7, a selective antagonist of the GID4 E3 ligase subunit, in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PFI-7?
PFI-7 is a potent and selective chemical probe that targets the GID4 (Glucose-Induced Degradation 4) protein, a substrate-recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex.[1] It functions by binding to the Pro/N-degron binding pocket of GID4, thereby preventing the recognition and subsequent ubiquitination of GID4 substrates.[2] This inhibition can affect the stability and function of proteins targeted by the Pro/N-degron pathway.
Q2: What is the recommended concentration range for PFI-7 in cell culture?
The optimal concentration of PFI-7 is cell-line and assay-dependent. However, a general starting point for most cell-based assays is a concentration range of 0.1 µM to 10 µM.[3] The reported cellular EC50 for PFI-7 in a NanoBRET target engagement assay in HEK293T cells is 0.6 µM.[2][3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: What is PFI-7N and when should I use it?
PFI-7N is a structurally related, but significantly less active, analogue of PFI-7. It serves as an ideal negative control in experiments to help distinguish on-target effects of GID4 inhibition from potential off-target or compound-specific effects. It is highly recommended to include PFI-7N alongside PFI-7 in your experiments to strengthen the validity of your results.
Q4: How should I prepare and store PFI-7?
PFI-7 is soluble in DMSO.[2] For long-term storage, it is recommended to store the powdered compound at -20°C. Prepare a high-concentration stock solution in anhydrous DMSO (e.g., 10 mM) and aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation. Store the DMSO stock solutions at -20°C. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration, ensuring the final DMSO concentration is kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.[4]
Q5: What are the known downstream targets and pathways affected by PFI-7?
By inhibiting GID4, PFI-7 can modulate the levels of proteins that are substrates of the CTLH complex. Known substrates include proteins involved in gluconeogenesis and RNA helicases such as DDX21 and DDX50.[5][6] Inhibition of GID4 can lead to the stabilization of these substrates, which may, in turn, affect various cellular processes. The GID4/CTLH pathway is part of the broader ubiquitin-proteasome system that regulates protein homeostasis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect or weak phenotype | Insufficient PFI-7 concentration: The concentration used may be too low for your specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 20 µM) to determine the optimal effective concentration. |
| Low target expression: The cell line used may have low endogenous levels of GID4 or its substrates. | Confirm the expression of GID4 and relevant substrates in your cell line using Western blot or qPCR. | |
| Compound instability: PFI-7 may be degrading in the cell culture medium over long incubation times. | Prepare fresh dilutions of PFI-7 for each experiment. For long-term experiments, consider replenishing the medium with fresh PFI-7 at regular intervals. Assess the stability of PFI-7 in your specific cell culture medium if inconsistent results persist.[7] | |
| Cell line resistance: The biological pathway being studied may not be sensitive to GID4 inhibition in your chosen cell line. | Consider using a different cell line known to be responsive to perturbations in the ubiquitin-proteasome system. | |
| High cell toxicity or unexpected cell death | High PFI-7 concentration: Excessive concentrations can lead to off-target effects and general cytotoxicity. | Review your dose-response data to ensure you are using a concentration that is effective without causing excessive cell death. Refer to the cytotoxicity data provided in this guide. |
| Solvent toxicity: The final concentration of DMSO in the cell culture medium may be too high. | Ensure the final DMSO concentration is below 0.5%, and ideally below 0.1%.[4] Always include a vehicle control (medium with the same DMSO concentration as your highest PFI-7 concentration) in your experiments. | |
| Off-target effects: Although PFI-7 is selective, at high concentrations, off-target effects can occur. | Use the inactive control, PFI-7N, at the same concentration as PFI-7 to determine if the observed toxicity is a specific on-target effect. | |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding densities.[8] |
| Compound degradation: Improper storage or handling of PFI-7 can lead to loss of activity. | Aliquot your DMSO stock to minimize freeze-thaw cycles. Protect the stock solution from light. | |
| Pipetting errors: Inaccurate pipetting can lead to incorrect final concentrations. | Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Data Presentation
Table 1: Cytotoxicity Profile of PFI-7 in Various Cancer Cell Lines
The following table summarizes the approximate cell viability of three different human cancer cell lines after 72 hours of treatment with increasing concentrations of PFI-7. Data is estimated from graphical representations in published literature.[1]
| Cell Line | PFI-7 Concentration (µM) | Approximate Cell Viability (%) |
| HCT116 (Colon Carcinoma) | 1 | ~95% |
| 3 | ~85% | |
| 10 | ~70% | |
| HEK293T (Embryonic Kidney) | 1 | ~100% |
| 3 | ~98% | |
| 10 | ~90% | |
| U2OS (Osteosarcoma) | 1 | ~100% |
| 3 | ~95% | |
| 10 | ~80% |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines a method to assess the effect of PFI-7 on cell viability using a standard MTT assay.
Materials:
-
PFI-7 and PFI-7N
-
Anhydrous DMSO
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of PFI-7 and PFI-7N in DMSO. From this stock, prepare serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of PFI-7, PFI-7N, or the vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot Analysis of Target Protein Levels
This protocol describes how to analyze the protein levels of a potential GID4 substrate (e.g., DDX21 or DDX50) following PFI-7 treatment.
Materials:
-
PFI-7 and PFI-7N
-
Anhydrous DMSO
-
Your cell line of interest
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies against your target protein (e.g., anti-DDX21, anti-DDX50) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of PFI-7, PFI-7N, or vehicle control for the chosen duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein levels to the loading control to determine the effect of PFI-7 treatment.
Visualizations
Caption: GID4/CTLH Signaling Pathway and PFI-7 Inhibition.
Caption: General Experimental Workflow for PFI-7 Treatment.
References
improving GID4-based PROTAC degradation efficiency
Welcome to the technical support center for GID4-based Proteolysis Targeting Chimeras (PROTACs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel class of targeted protein degraders.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a GID4-based PROTAC?
A GID4-based PROTAC is a heterobifunctional molecule designed to selectively eliminate a target protein of interest (POI) by hijacking the cellular ubiquitin-proteasome system.[1] It consists of three components: a ligand that binds to the POI, a ligand that recruits the GID4 subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, and a chemical linker connecting the two.[1][2] By bringing the POI and the GID4-CTLH complex into close proximity, the PROTAC facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI.[3][4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome.[3]
Q2: Why choose GID4 as the E3 ligase for a PROTAC?
GID4 is an attractive E3 ligase for targeted protein degradation for several reasons. It is expressed in most tissue types and is localized in both the cytosol and the nucleus, offering the potential to degrade targets in different cellular compartments.[5] The development of non-covalent small molecule ligands for GID4 provides a foundation for creating reversible PROTACs.[1][3]
Q3: What is the "hook effect" and how does it apply to GID4-based PROTACs?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or with GID4) rather than the productive ternary complex (Target Protein-PROTAC-GID4) required for degradation.[6] To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.[6]
Q4: How critical is the linker for the efficiency of a GID4-based PROTAC?
The linker is a critical determinant of PROTAC efficacy. Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[1][6] An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and the GID4-CTLH complex, resulting in poor degradation efficiency.[7] Systematic optimization of the linker is essential for developing potent GID4-based PROTACs.[1]
Q5: What are essential negative controls for a GID4-based PROTAC experiment?
To ensure that the observed degradation is specific to the intended mechanism, several negative controls are crucial:
-
Inactive Epimer/Stereoisomer: A stereoisomer of the PROTAC that does not bind to either the target protein or GID4.
-
Target Ligand Only: The warhead molecule alone to control for effects of target engagement without degradation.
-
GID4 Ligand Only: The GID4-binding molecule alone to assess any effects of engaging the E3 ligase independently.
-
Inactive PROTAC Analog: A PROTAC with a modification that prevents binding to GID4, such as NEP162N, which is a negative control for the GID4-based PROTAC NEP162.[8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or weak degradation of the target protein. | 1. Poor cell permeability of the PROTAC. | 1a. Modify the linker to improve physicochemical properties.[6] 1b. Perform a cellular thermal shift assay (CETSA) or NanoBRET assay to confirm target engagement in cells.[6] |
| 2. Inefficient ternary complex formation. | 2a. Confirm binary binding to both the target protein and GID4 using biophysical assays like SPR or fluorescence polarization. 2b. Use a NanoBRET ternary complex assay to directly measure the formation of the Target-PROTAC-GID4 complex in live cells. | |
| 3. Unproductive ternary complex conformation. | 3a. Redesign the PROTAC with different linker lengths, compositions, or attachment points to alter the geometry of the ternary complex.[1][6] | |
| 4. Low expression of GID4 in the cell line. | 4a. Confirm GID4 expression levels in your cell model using Western blot or qPCR. | |
| Inconsistent degradation results between experiments. | 1. Variability in cell culture conditions. | 1a. Standardize cell passage number, seeding density, and ensure cells are healthy and in the logarithmic growth phase.[6] |
| 2. Instability of the PROTAC compound. | 2a. Assess the stability of your PROTAC in the cell culture medium over the time course of the experiment. | |
| High Dmax but poor DC50. | 1. Weak binding affinity to either the target or GID4. | 1a. Optimize the warhead or the GID4 ligand to improve binding affinity. |
| 2. Slow formation of the ternary complex. | 2a. While difficult to directly alter, linker modifications may improve the kinetics of complex formation. | |
| "Hook effect" observed at low concentrations. | 1. Strong binary complex formation relative to ternary complex. | 1a. Redesign the PROTAC to enhance positive cooperativity in ternary complex formation.[6] |
| Off-target protein degradation. | 1. Lack of specificity of the target-binding warhead. | 1a. Use a more selective warhead for your protein of interest.[6] |
| 2. The GID4 ligand itself may induce degradation of other proteins. | 2a. Perform proteomics studies with the GID4 ligand alone to identify potential off-targets. |
Quantitative Data Summary
Systematic evaluation of how linker modifications impact the degradation efficiency of GID4-based PROTACs is crucial for optimization. Below is a summary of the degradation data for the GID4-based PROTACs NEP108 and NEP162, which target the BRD4 protein.
| PROTAC | Target | Cell Line | DC50 | Dmax | Linker Composition |
| NEP108 | BRD4 | U2OS | ~500 nM[9] | >90%[9] | PEG-based[9] |
| NEP162 | BRD4 | SW480 | 12.6 nM[8] | >95%[8] | Optimized linker[8] |
| NEP162N (Negative Control) | BRD4 | SW480 | No degradation[8] | N/A | Same as NEP162[8] |
Note: This table highlights the significant improvement in degradation potency (lower DC50) with an optimized linker in NEP162 compared to NEP108.
Experimental Protocols
Protocol 1: Western Blot for GID4-Based PROTAC-Mediated Degradation
This protocol outlines the steps to quantify the degradation of a target protein after treatment with a GID4-based PROTAC.
Materials:
-
Cell line expressing the target protein and GID4
-
GID4-based PROTAC and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of concentrations of your GID4-based PROTAC and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and add lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and add Laemmli sample buffer. Boil the samples to denature the proteins and load equal amounts onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: NanoBRET™ Ternary Complex Formation Assay
This assay measures the formation of the Target-PROTAC-GID4 ternary complex in live cells.
Materials:
-
HEK293T cells
-
Plasmids: NanoLuc®-fused target protein (donor) and HaloTag®-fused GID4 (acceptor)
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
White, solid-bottom 96-well assay plates
-
HaloTag® NanoBRET® 618 Ligand (acceptor substrate)
-
Nano-Glo® Live Cell Reagent (donor substrate)
-
GID4-based PROTAC
-
Luminometer capable of dual-filtered luminescence measurement
Procedure:
-
Transfection: Co-transfect HEK293T cells with the NanoLuc®-target protein and HaloTag®-GID4 plasmids and seed them into a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the GID4-based PROTAC in Opti-MEM™. Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Reagent Addition: Prepare the NanoBRET™ detection reagent containing the HaloTag® ligand and Nano-Glo® substrate in Opti-MEM™. Add the detection reagent to each well.
-
Signal Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Visualizations
GID4-CTLH Ubiquitination Pathway
Caption: The GID4-CTLH E3 ligase ubiquitination and degradation pathway initiated by a GID4-based PROTAC.
Experimental Workflow for GID4-PROTAC Evaluation
Caption: A logical workflow for the evaluation and optimization of GID4-based PROTACs.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural and Functional Insights into GID/CTLH E3 Ligase Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming low affinity of GID4 binders in PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Proteolysis Targeting Chimeras (PROTACs) that utilize the GID4 E3 ligase, particularly in overcoming issues related to low-affinity binders.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My GID4 binder has low affinity. How can I improve it?
Low binding affinity of the GID4 ligand is a common starting point in the development of GID4-based PROTACs. Here are strategies to enhance binder potency:
Answer:
Improving the affinity of your GID4 binder is a critical first step. Most current GID4 binders have been identified through screening techniques and often require optimization.[1][2] Here are several recommended strategies:
-
Structure-Guided Drug Design (SBDD): If you have a co-crystal structure of your binder with GID4, you can visually inspect the binding pocket to identify opportunities for optimization.[2][3] Look for unoccupied pockets or opportunities to form additional hydrogen bonds or hydrophobic interactions. The GID4 substrate recognition pocket is known to be plastic, which can be exploited for ligand optimization.[4][5][6]
-
Fragment-Based Approaches:
-
Fragment Merging: If you have multiple distinct fragments that bind to GID4, you can combine their key interacting features into a single, more potent molecule.[2]
-
Fragment Extension (or "Growing"): Systematically add chemical moieties to your fragment hit to extend into adjacent pockets of the GID4 binding site.[2]
-
-
Structure-Activity Relationship (SAR) Exploration: Synthesize and test a series of analogs of your initial hit compound.[1][2] This systematic modification of different parts of the molecule will help you understand which chemical groups are essential for binding and which can be modified to improve affinity.
Experimental Workflow for Affinity Improvement
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wuxibiology.com [wuxibiology.com]
cell-type specific activity of GID4 degraders
Welcome to the technical support center for the cell-type specific activity of GID4 degraders. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with GID4-based targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is GID4 and what is its role in targeted protein degradation?
A1: GID4 (Glucose-Induced Degradation Protein 4) is a substrate receptor of the human CTLH (C-terminal to LisH) E3 ubiquitin ligase complex.[1][2] In targeted protein degradation (TPD), GID4 can be hijacked by heterobifunctional molecules, such as PROTACs (Proteolysis Targeting Chimeras), to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest.[3][4] GID4 primarily recognizes substrates containing a proline at the N-terminus (Pro/N-degron).[5][6][7] However, it has also been shown to recognize substrates through non-N-terminal degrons.[8][9]
Q2: Why am I observing low degradation efficacy with my GID4-based PROTAC compared to CRBN or VHL-based PROTACs?
A2: Lower degradation efficacy of GID4-based PROTACs compared to those for Cereblon (CRBN) and von Hippel-Lindau (VHL) can be attributed to several factors. The intrinsic activity of the CTLH E3 ligase complex might be lower than that of the Cullin-RING ligases recruited by CRBN and VHL.[1][10] Additionally, the expression levels of the GID4-containing CTLH complex may vary across different cell types, impacting the efficiency of PROTAC-mediated degradation.[1] The geometry and efficiency of the formation of the ternary complex (GID4-PROTAC-target protein) are also critical for successful degradation.[3][11]
Q3: Can GID4-mediated ubiquitination lead to outcomes other than protein degradation?
A3: Yes, GID4-mediated ubiquitination does not always lead to proteasomal degradation. The CTLH complex has been implicated in non-degradative functions where ubiquitination can alter protein interactions, localization, or activity.[12][13] For instance, some GID4 interactors have been shown to be ubiquitinated without subsequent degradation.[13] The specific outcome is likely influenced by the type of ubiquitin chain linkage, the cellular context, and the presence of deubiquitinating enzymes (DUBs).[13]
Q4: How can I confirm that my GID4 degrader is engaging the target in cells?
A4: Several cellular target engagement assays can be employed. A Cellular Thermal Shift Assay (CETSA) can measure the thermal stabilization of GID4 upon compound binding.[14] NanoBRET (Bioluminescence Resonance Energy Transfer) is another powerful technique to quantify the interaction between a fluorescently-labeled tracer compound and a NanoLuc-tagged GID4 in live cells.[2][13] These assays provide evidence of target engagement within the cellular environment.
Q5: What are the known substrates of the human GID4/CTLH complex?
A5: While the yeast GID complex targets gluconeogenic enzymes, the substrates of the human CTLH complex are still being elucidated.[7][15] Studies have identified proteins such as the transcription factor HBP1 and the Rho GTPase-activating protein ARHGAP11A as substrates.[8][16] Proximity-dependent biotinylation (BioID) studies have revealed a range of potential interactors, including RNA helicases like DDX21 and DDX50.[8][17] However, not all interactors are necessarily degradation substrates.[12][13]
Troubleshooting Guides
Problem: No or weak degradation of the target protein is observed.
| Possible Cause | Troubleshooting Step |
| Poor cell permeability of the degrader. | Assess compound permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modify the chemical structure to improve physicochemical properties. |
| Low expression of GID4 or other CTLH complex components in the chosen cell line. | Quantify the protein levels of GID4 and core CTLH subunits (e.g., RANBP9, WDR26) in your cell line by western blot or mass spectrometry. Select a cell line with higher expression if necessary. |
| Inefficient ternary complex formation. | Evaluate ternary complex formation in vitro using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Homogeneous Time-Resolved Fluorescence (HTRF).[11] Optimize the linker length and composition of your PROTAC to promote a more stable ternary complex.[11] |
| The target protein is not accessible to the GID4/CTLH complex. | Investigate the subcellular localization of your target protein and GID4. GID4 is found in both the cytosol and the nucleus.[1][10] If the target is in a different compartment, degradation may not be possible. |
| Redundancy with other E3 ligases or non-degradative ubiquitination. | Investigate if the target protein is a substrate for other E3 ligases. Also, consider the possibility of non-degradative ubiquitination by performing ubiquitin linkage-specific mass spectrometry. |
Problem: High off-target effects or cellular toxicity.
| Possible Cause | Troubleshooting Step |
| The GID4-binding moiety has off-targets. | Profile the selectivity of your GID4 binder against a panel of other proteins, particularly other E3 ligases. A chemical probe with a suitable negative control can help dissect on-target from off-target effects.[2] |
| The target-binding moiety has off-targets. | Characterize the selectivity of your target binder. Utilize a well-validated and selective ligand for your protein of interest. |
| Perturbation of endogenous GID4 functions. | High concentrations of a potent GID4 degrader might disrupt the normal functions of the CTLH complex, leading to toxicity. Perform dose-response experiments to find the optimal concentration that balances degradation with minimal toxicity. |
Quantitative Data Summary
GID4 Ligand Binding Affinities and Cellular Engagement
| Compound | Binding Affinity (Kd) | Cellular Engagement (EC50/IC50) | Assay Method | Reference |
| PFI-7 | 79 ± 7 nM | 0.57 ± 0.05 µM | SPR, NanoBRET | [13] |
| Compound 88 | 5.6 µM | 558 nM | In vitro binding, Cellular assay | [1][12] |
| Compound 16 | 110 µM | Not reported | In vitro binding | [1] |
| Compound 67 | 17 µM | Not reported | In vitro binding | [1] |
| PFI-E3H1 (Compound 7) | 0.5 µM | 2.5 µM | SPR, NanoBRET | [2] |
| Compound 14 | Potent binder | Active in intracellular target engagement | Biophysical and cellular assays | [11] |
| Compound 1 | 78.80 µM | Not reported | SPR | [11] |
GID4-based PROTAC Performance
| PROTAC | Target | Cell Line | Degradation Outcome | Reference |
| NEP162 | BRD4 | 22Rv1 | Antiproliferative activity and tumor growth inhibition in a xenograft model.[4] | [4] |
| GID4-vhhGFP | EGFP | HEK293T | Decreased EGFP fluorescence, indicating degradation.[1][10] | [1][10] |
| GID4-BRD4 degraders | BRD4 | HEK293 | Ternary complex formation in vitro, but no degradation observed in cells.[11] | [11] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for GID4 Target Engagement
This protocol is adapted from methodologies used to assess the cellular target engagement of GID4 binders.[14]
-
Cell Culture and Treatment:
-
Culture HeLa cells (or other cell lines of interest) to 80-90% confluency.
-
Treat cells with the GID4 degrader or a DMSO control for 1 hour at 37°C.
-
-
Thermal Challenge:
-
After treatment, heat the cells in a PCR cycler or water bath across a range of temperatures (e.g., 37°C to 67°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer containing protease inhibitors.
-
-
Protein Quantification and Western Blotting:
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble GID4 in each sample by western blotting using a GID4-specific antibody.
-
The stabilization of GID4 by the compound will result in more soluble protein at higher temperatures compared to the DMSO control.
-
In Vitro Ubiquitination Assay
This protocol provides a general framework for assessing the ubiquitination of a substrate by the reconstituted hGID complex.
-
Reagents:
-
Recombinant E1 activating enzyme (e.g., UBE1)
-
Recombinant E2 conjugating enzyme (e.g., UBE2H)[16]
-
Recombinant, purified hGID complex
-
Recombinant substrate protein
-
Ubiquitin
-
ATP
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the E1, E2, ubiquitin, and ATP in the ubiquitination buffer and incubate for 10 minutes at 30°C to activate the ubiquitin.
-
Add the purified hGID complex and the substrate protein to the reaction mixture.
-
Incubate the reaction at 30°C for 1-2 hours.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by western blotting using an antibody against the substrate protein or ubiquitin. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate indicates a successful reaction.
-
Visualizations
GID4-Mediated Targeted Protein Degradation Workflow
Caption: Workflow of GID4-based PROTAC-mediated protein degradation.
Troubleshooting Logic for Weak GID4 Degrader Activity
Caption: A logical workflow for troubleshooting weak GID4 degrader activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 6. Molecular basis of GID4-mediated recognition of degrons for the Pro/N-end rule pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evolution of Substrates and Components of the Pro/N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hGIDGID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration | Life Science Alliance [life-science-alliance.org]
- 9. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation | eLife [elifesciences.org]
- 10. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 15. mdpi.com [mdpi.com]
- 16. uniprot.org [uniprot.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Off-Target Effects of GID4 Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing small molecule ligands, such as the chemical probe PFI-7, that target the GID4 (Glucose-Induced Degradation Protein 4 Homolog) subunit of the CTLH E3 ubiquitin ligase complex. The focus is on understanding and troubleshooting potential off-target effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of GID4 and its significance as a drug target?
A1: GID4 is the substrate-recognition component of the CTLH E3 ubiquitin-protein ligase complex.[1][2] Its main role is to bind to proteins that have a specific signal, known as a Pro/N-degron (an N-terminal proline residue), marking them for ubiquitination and subsequent degradation by the proteasome.[1][3][4] This mechanism of targeted protein degradation makes GID4 a compelling target for developing novel therapeutics, including PROTACs (Proteolysis Targeting Chimeras), for diseases driven by the accumulation of pathogenic proteins, such as certain cancers and neurodegenerative disorders.[2][5]
Q2: What are off-target effects in the context of GID4 ligands?
A2: Off-target effects happen when a ligand binds to proteins other than its intended GID4 target.[6][7][8] These unintended interactions are a significant concern because they can cause misleading experimental outcomes, where an observed biological effect is incorrectly attributed to GID4 modulation.[6][7] Furthermore, off-target binding can lead to cellular toxicity or diminish the ligand's effectiveness by reducing its available concentration for binding to GID4.[7]
Q3: How can I be confident that the effects I observe are due to my ligand binding to GID4?
A3: Ensuring on-target activity is crucial. For the well-characterized GID4 chemical probe, PFI-7, selectivity has been demonstrated through extensive screening against panels of common off-targets like kinases and GPCRs, where it showed no significant activity.[9] For your specific ligand and experiment, a multi-step approach is recommended: first, confirm direct engagement with GID4 in cells using an assay like the Cellular Thermal Shift Assay (CETSA).[4] Second, use a structurally unrelated GID4 ligand to see if it reproduces the same biological effect. Finally, using a negative control compound that is structurally similar to your ligand but does not bind GID4 can help differentiate on-target from off-target effects.
Q4: My GID4 ligand is causing unexpected cell death. How do I troubleshoot if this is an on-target or off-target effect?
A4: Distinguishing between on-target and off-target toxicity is a common challenge. A logical workflow to address this includes:
-
Confirm Target Engagement: Use CETSA or a similar assay to verify that your ligand binds to GID4 at the concentrations causing toxicity.[4]
-
Genetic Validation: Use techniques like CRISPR/Cas9 or siRNA to reduce GID4 levels in your cells. If knocking down GID4 replicates the cytotoxic phenotype, it suggests the effect is on-target.
-
Use a Control Compound: Test an inactive analog of your ligand. If this compound also causes toxicity, the effect is likely off-target.
-
Broad Profiling: If the effect appears to be off-target, screen your ligand against a broad liability panel (e.g., a safety panel of kinases and other enzymes) to identify potential unintended targets.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Variable In Vitro Binding Data (SPR, FP) | Ligand precipitation at high concentrations or poor solubility in assay buffer. | Determine the aqueous solubility of the ligand. Ensure all assay concentrations are well below the solubility limit. Include a solubility check in your protocol. |
| Recombinant GID4 protein is misfolded or inactive. | Validate the quality of the GID4 protein by testing its binding to a known control peptide (e.g., PGLWKS) using Differential Scanning Fluorimetry (DSF).[10] | |
| No Target Engagement in Cellular Assays (CETSA, NanoBRET) | The ligand has poor cell membrane permeability. | The NanoBRET assay is effective for confirming intracellular target engagement.[11] If permeability is an issue, chemical modification of the ligand may be necessary. |
| The ligand is actively removed from the cell by efflux pumps. | Test for target engagement in the presence of known efflux pump inhibitors. | |
| Observed Phenotype Contradicts Known GID4 Function | The effect is mediated by an unknown off-target protein. | Follow the workflow in FAQ Q4 to distinguish on-target from off-target effects. Use proteomic methods to identify other proteins your ligand may be binding to. |
| The specific role of GID4 in your experimental model is not yet characterized. | Corroborate your findings with genetic approaches (knockout or knockdown of GID4) to confirm the phenotype is GID4-dependent. |
Data Presentation: Quantitative Data for GID4 Ligands
Quantitative data is essential for designing experiments with appropriate ligand concentrations to maximize on-target effects and minimize off-target risks.
Table 1: Summary of In Vitro Binding Affinities for GID4 Ligands
| Ligand | Assay Method | Reported Value | Reference |
| PFI-7 | Surface Plasmon Resonance (SPR) | Kd = 79 ± 7 nM | [9] |
| PFI-7 | Fluorescence Polarization (FP) | IC50 = 4.1 µM | [5] |
| PFI-E3H1 | Surface Plasmon Resonance (SPR) | KD = 0.5 µM | [11] |
| Compound 14 | Surface Plasmon Resonance (SPR) | Kd = 23 nM | [10] |
| Compound 67 | Isothermal Titration Calorimetry (ITC) | Kd = 17 µM | [5] |
| Compound 88 | Isothermal Titration Calorimetry (ITC) | Kd = 5.6 µM | [5] |
Table 2: Summary of Cellular Target Engagement for GID4 Ligands
| Ligand | Assay Method | Cell Line | Reported Value | Reference |
| PFI-7 | NanoBRET | HEK293T | IC50 = 0.57 ± 0.05 µM | [9] |
| PFI-E3H1 | NanoBRET | HEK293T | IC50 = 2.5 ± 0.4 µM | [11] |
| Compound 88 | NanoBRET | Not Specified | EC50 = 558 nM | [5] |
| Compound 20964 | HiBiT CETSA | HeLa | Significant stabilization at 1 µM | [4] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for GID4 Target Engagement
This assay confirms if a ligand binds to its target protein within a cell by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Treatment: Culture cells (e.g., HeLa) and treat them with various concentrations of the GID4 ligand or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 42°C to 65°C) for 3 minutes, followed by immediate cooling.
-
Lysis and Separation: Lyse the cells via freeze-thaw cycles. Centrifuge the lysate at high speed to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
Quantification: Collect the supernatant and quantify the amount of soluble GID4 using Western blotting or another sensitive protein detection method.
-
Analysis: Plot the percentage of soluble GID4 against temperature. A rightward shift of this "melting curve" for ligand-treated cells compared to the control indicates that the ligand has bound to and stabilized GID4.[6]
Fluorescence Polarization (FP) Competition Assay
This in vitro assay is used to determine the binding affinity (IC50) of a ligand by measuring its ability to displace a fluorescent probe from GID4.
Methodology:
-
Reagents: Prepare purified recombinant GID4 protein, a fluorescently labeled peptide that binds GID4 (e.g., PGLWKS-FITC), the test ligand, and an appropriate assay buffer.[12]
-
Assay Plate Setup: In a microplate, add fixed concentrations of GID4 and the fluorescent probe to each well. Then, add the test ligand in a serial dilution.
-
Incubation: Allow the plate to incubate at room temperature to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization on a suitable plate reader. High polarization indicates the probe is bound to GID4, while low polarization indicates it has been displaced.
-
Data Analysis: Plot the polarization values against the ligand concentration and fit the curve to determine the IC50, the concentration at which the ligand displaces 50% of the fluorescent probe.
Mandatory Visualizations
GID4 Signaling Pathway and Ligand Intervention
Caption: GID4-mediated protein degradation and competitive inhibition by a ligand.
Workflow for Differentiating On-Target vs. Off-Target Effects
Caption: A logical workflow for investigating unexpected experimental outcomes.
Relationship Between Key Experimental Assays
Caption: Logical flow from in vitro binding to cellular functional outcomes.
References
- 1. uniprot.org [uniprot.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. pnas.org [pnas.org]
- 4. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
enhancing stability of the GID4-PROTAC-target ternary complex
Welcome to the technical support center for GID4-based Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to the stability of the GID4-PROTAC-target ternary complex and overall degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is a GID4-based PROTAC and how does it work?
A GID4-based PROTAC is a heterobifunctional molecule designed to eliminate a specific protein of interest (POI) from a cell by hijacking the GID4 E3 ubiquitin ligase.[1] It consists of three components: a ligand that binds to the target protein, a ligand that recruits the GID4 E3 ligase, and a chemical linker connecting them. By bringing the target protein and GID4 into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target. This polyubiquitination marks the protein for degradation by the 26S proteasome, leading to its removal from the cell.[1][2]
Q2: Why is the stability of the GID4-PROTAC-target ternary complex so important?
The formation of a stable ternary complex is the critical first step for effective protein degradation.[3][4] While not the only factor, a stable complex ensures the target protein and E3 ligase are held in a productive orientation for a sufficient duration to allow for efficient ubiquitin transfer.[4][5] Weak or transient ternary complexes often lead to poor ubiquitination and inefficient degradation.[3] However, it is important to note that overly stable complexes do not always correlate with better degradation and can sometimes have a negative impact.[4][6]
Q3: What is the "hook effect" and how does it relate to ternary complex stability?
The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC.[7] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (PROTAC-target and PROTAC-GID4) rather than the productive ternary complex (GID4-PROTAC-target).[7] This reduces the concentration of the ternary complex required for degradation. To avoid this, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for maximum degradation.[7]
Q4: My GID4-based PROTAC shows low degradation efficiency. What are the most common causes?
Low degradation efficiency is a frequent issue that can stem from several factors:
-
Inefficient Ternary Complex Formation: The complex may be unstable due to poor molecular interactions or an unfavorable conformation.[3] This is a primary area for optimization.
-
Poor Linker Design: The linker's length, composition, and attachment points are critical for defining the geometry of the ternary complex. An improper linker can cause steric hindrance or an unproductive orientation.[3][8]
-
Low Cell Permeability: PROTACs are often large molecules with poor solubility or inability to efficiently cross the cell membrane.[2][9]
-
Low GID4 Expression: The chosen cell line may not express sufficient levels of the GID4 E3 ligase for the system to function effectively.[2][10]
-
Target Biology: The target protein may be synthesized too rapidly or have a very slow turnover rate, masking the effect of the PROTAC.[2]
Troubleshooting Guide: Enhancing Ternary Complex Stability & Degradation
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution / Troubleshooting Step |
| No or Weak Target Degradation | Inefficient ternary complex formation. | 1. Optimize the Linker: Systematically vary the linker length and composition (e.g., PEG, alkyl chains) to improve the geometry of the complex.[2][8] 2. Confirm Binary Binding: Use biophysical assays (like SPR or ITC) to ensure your PROTAC binds effectively to both the isolated target protein and to GID4.[2] 3. Assess Cooperativity: Measure the ternary complex stability to determine if the binding is cooperative, non-cooperative, or antagonistic. Positive cooperativity is often beneficial.[11] |
| Low expression of GID4 in the cell line. | 1. Verify GID4 Expression: Use Western Blot or qPCR to confirm that your cell model expresses adequate levels of GID4.[2][3] 2. Choose a Different Cell Line: If possible, switch to a cell line with higher endogenous GID4 expression. | |
| Poor cell permeability of the PROTAC. | 1. Modify Physicochemical Properties: Adjust the linker or warheads to improve properties like solubility and reduce polarity.[9] 2. Confirm Target Engagement in Cells: Use cellular assays like NanoBRET or CETSA to verify that the PROTAC is binding to its targets inside the cell.[7][12] | |
| "Hook Effect" Observed (Degradation decreases at high concentrations) | Formation of unproductive binary complexes at high PROTAC concentrations. | 1. Perform a Wide Dose-Response Curve: Test concentrations from low nanomolar to high micromolar to identify the optimal degradation window and confirm the bell-shaped curve.[7] 2. Enhance Cooperativity: Redesign the PROTAC to promote positive cooperativity, which stabilizes the ternary complex over the binary ones.[7] |
| Degradation Occurs, but Dmax is Low | The rate of protein synthesis outpaces the rate of degradation. | 1. Time-Course Experiment: Perform an experiment over a longer duration (e.g., 24, 48, 72 hours) to find the optimal treatment time.[2] 2. Measure Target Half-Life: Determine the synthesis and turnover rate of your target protein to understand its dynamics. |
| The ternary complex conformation is not optimal for ubiquitination. | 1. Structural Analysis: If possible, obtain structural data (e.g., crystallography) of the GID4-PROTAC-target complex to identify productive vs. non-productive binding modes.[1][13] 2. Vary Linker Attachment Points: Changing where the linker connects to the warheads can drastically alter the complex's geometry.[8] |
Quantitative Data Summary
The stability and efficacy of a PROTAC are defined by several key quantitative parameters. Below is a summary of these metrics, with example data from literature on well-characterized systems that can serve as a benchmark.
Table 1: Key Parameters for PROTAC Efficacy
| Parameter | Description | Typical Range | Assay Method |
|---|---|---|---|
| DC₅₀ | The concentration of PROTAC required to degrade 50% of the target protein. | pM to µM | Western Blot, In-Cell ELISA |
| Dₘₐₓ | The maximum percentage of protein degradation achievable with the PROTAC. | 50-95% | Western Blot, In-Cell ELISA |
| KD (binary) | Binding affinity of the PROTAC to the isolated target protein or E3 ligase. | nM to µM | SPR, ITC, TR-FRET |
| KD (ternary) | Binding affinity of the PROTAC-target or PROTAC-E3 complex to the third partner. | pM to µM | SPR, ITC, TR-FRET |
| α (Cooperativity) | A factor indicating how the binding of one protein influences the binding of the other. α > 1 is positive cooperativity; α < 1 is negative cooperativity. | 0.1 - 100+ | SPR, ITC |
Table 2: Example Biophysical Data for BRD4-targeting PROTACs Data is illustrative and based on published values for different E3 ligase systems to provide context.
| PROTAC | E3 Ligase | Target | KD (PROTAC to E3, nM) | KD (Ternary Complex, nM) | Cooperativity (α) | Reference |
| MZ1 | VHL | BRD4(BD2) | ~70 | ~2 | >30 (Positive) | [11][14] |
| ARV-771 | VHL | BRD4(BD2) | - | ~20 | ~10 (Positive) | [14] |
| Compound 24 | GID4 | BRD4 | ~30 | - | - | [15] |
Key Experimental Protocols
Western Blot for Target Protein Degradation
This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]
Methodology:
-
Cell Seeding & Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of your GID4-PROTAC for a specified time course (e.g., 2, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).[7]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[2]
-
SDS-PAGE and Transfer: Separate the protein lysates on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to your target protein. Also probe with a loading control antibody (e.g., GAPDH, α-Tubulin).[10]
-
Detection & Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ.[10]
TR-FRET Assay for Ternary Complex Formation
This assay measures the proximity between the target protein and GID4 induced by the PROTAC in vitro.[16] An increase in the FRET signal indicates complex formation.[2]
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target protein, the purified GID4 E3 ligase complex, and donor/acceptor-labeled antibodies specific to each protein (or their tags, e.g., His, GST).
-
PROTAC Dilution: Prepare serial dilutions of the GID4-PROTAC in the assay buffer.
-
Assay Plate Setup: In a microplate, combine the target protein and GID4 ligase with the PROTAC dilutions.[7]
-
Complex Formation: Incubate the plate at room temperature (e.g., 60 minutes) to allow the ternary complex to form.[3]
-
Antibody Addition: Add the donor and acceptor-labeled antibodies and incubate to allow for binding.[7]
-
FRET Measurement: Read the plate using a TR-FRET-compatible plate reader, exciting the donor and measuring emission at both the donor and acceptor wavelengths.[7]
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting curve provides information on the concentration-dependence of complex formation.[2]
Surface Plasmon Resonance (SPR) for Binding Kinetics and Cooperativity
SPR is a powerful, label-free technique to measure the real-time kinetics of binary and ternary complex formation, allowing for the determination of binding affinities (KD), on/off-rates, and cooperativity (α).[11]
Methodology:
-
Surface Preparation: Immobilize a high-purity preparation of the GID4 E3 ligase onto an SPR sensor chip.[11]
-
Binary Binding Measurement:
-
Inject a series of concentrations of the GID4-PROTAC alone over the GID4 surface to measure the binary PROTAC-GID4 interaction kinetics (kₐ, kd) and calculate the affinity (KD).[14]
-
Similarly, measure the binary affinity of the PROTAC for the target protein.
-
-
Ternary Complex Measurement:
-
Inject the PROTAC pre-mixed with a near-saturating concentration of the target protein over the GID4 surface.[11] The resulting sensorgram measures the binding kinetics of the PROTAC-target binary complex to GID4.
-
-
Data Analysis:
-
Fit the sensorgrams to appropriate kinetic models to determine the association and dissociation rates.
-
Calculate the affinity (KD) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = (Binary KD of PROTAC for GID4) / (Ternary KD of PROTAC-Target complex for GID4) .[11]
-
Diagrams and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
GID4 ligand solubility and stability issues
Welcome to the technical support center for GID4 ligands. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the solubility and stability of GID4 ligands during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues you might encounter with GID4 ligands in a question-and-answer format.
Q1: My GID4 ligand is precipitating out of my aqueous buffer. What should I do?
A1: Ligand precipitation is a common issue, often related to the hydrophobic nature of small molecule inhibitors. Here are several steps you can take to troubleshoot this problem:
-
Review the Solvent: While many biological assays are performed in aqueous buffers, some GID4 ligands require an organic co-solvent for initial solubilization.
-
Recommendation: Prepare a high-concentration stock solution of your ligand in an appropriate organic solvent such as DMSO. Subsequently, dilute this stock solution into your aqueous experimental buffer. Ensure the final concentration of the organic solvent is low enough (typically ≤1%) to not affect your assay.
-
-
Adjust Buffer Composition:
-
pH: The charge state of your ligand can significantly impact its solubility. If your ligand has ionizable groups, adjusting the pH of your buffer may improve solubility.
-
Additives: Consider adding solubility-enhancing excipients to your buffer, such as a small percentage of a non-ionic detergent (e.g., Tween-20, Triton X-100) or a carrier protein like bovine serum albumin (BSA), if compatible with your experiment.
-
-
Sonication and Temperature:
-
Sonication: Briefly sonicating your solution can help to break up aggregates and facilitate dissolution.
-
Temperature: Gently warming the solution may also increase solubility, but be cautious of potential ligand degradation at elevated temperatures. Always refer to the manufacturer's stability data if available.
-
Q2: I'm concerned about the stability of my GID4 ligand in solution. How can I assess and mitigate degradation?
A2: Ligand stability is crucial for reproducible experimental results. Here are some guidelines:
-
Storage:
-
Stock Solutions: Store stock solutions of your GID4 ligand at -20°C or -80°C in an anhydrous solvent like DMSO. Aliquoting the stock solution will help to avoid repeated freeze-thaw cycles which can lead to degradation.
-
Working Solutions: Prepare fresh working dilutions in your aqueous buffer for each experiment. Avoid storing ligands in aqueous solutions for extended periods.
-
-
Assessing Stability:
-
LC-MS Analysis: To definitively assess the stability of your ligand under your specific experimental conditions (buffer, temperature, time), you can use Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the appearance of degradation products over time.
-
-
Light Sensitivity: Some compounds are light-sensitive. Store your ligand solutions in amber vials or tubes wrapped in foil to protect them from light.
Q3: I am not observing the expected binding or activity with my GID4 ligand. Could solubility or stability be the cause?
A3: Yes, poor solubility and instability are common reasons for a lack of biological activity.
-
Invisible Precipitation: Your ligand may be precipitating out of solution at a microscopic level that is not visible to the naked eye. This will effectively lower the concentration of the ligand available to bind to GID4.
-
Troubleshooting: Before your experiment, centrifuge your final ligand dilution at high speed (e.g., >10,000 x g) for 10-15 minutes and test the supernatant for activity. If the activity is in the supernatant, it suggests that some of the compound may be precipitating.
-
-
Degradation: If the ligand has degraded, it will no longer be able to bind to its target.
-
Troubleshooting: As mentioned in A2, prepare fresh dilutions for each experiment from a properly stored stock solution. If you continue to see no activity, consider obtaining a fresh batch of the ligand.
-
Quantitative Data Summary
The following tables summarize key binding affinity and cellular engagement data for some published GID4 ligands. This information can be useful for comparing the expected potency of your ligand.
Table 1: In Vitro Binding Affinities of GID4 Ligands
| Ligand/Compound | Assay Type | Binding Affinity (Kd) | Binding Affinity (IC50) | Reference |
| PFI-7 | SPR | - | - | [1] |
| GID4 Ligand 1 (cpd 88) | ITC | 5.6 µM | - | [2][3] |
| GID4 Ligand 1 (cpd 88) | FP Competition | - | 5.4 µM | [3] |
| GID4 Ligand 2 (cpd 67) | ITC | 17 µM | - | [4] |
| This compound (cpd 67) | FP Competition | - | 18.9 µM | [4] |
| Compound 16 | ITC | 110 µM | - | [2] |
| Compound 2 | FP | - | 38 µM | [5] |
| Compound 2 | SPR | 15 µM | - | [5] |
| PGLWKS peptide | ITC | 1.9 µM | - | [2] |
| PGLWKS peptide | FP | 4.0 µM | - | [6] |
| Compound 14 | Biophysical Assays | 23 nM | - | [7] |
Table 2: Cellular Target Engagement of GID4 Ligands
| Ligand/Compound | Assay Type | Cellular Engagement (EC50) | Cellular Engagement (IC50) | Reference |
| GID4 Ligand 1 (cpd 88) | CETSA | 558 nM | - | [2][3] |
| PFI-7 | NanoBRET | - | 0.57 ± 0.04 µM | [1] |
| PFI-E3H1 (cpd 7) | NanoBRET | - | 2.5 ± 0.4 µM | [5] |
Experimental Protocols
Below are detailed methodologies for key experiments frequently used to assess GID4 ligand binding and cellular engagement.
Protocol 1: Differential Scanning Fluorimetry (DSF) for Ligand Binding
Objective: To assess the thermal stabilization of GID4 upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a ligand is indicative of binding.
Materials:
-
Purified GID4 protein (e.g., residues 124-289)
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
GID4 ligand of interest
-
DMSO (for ligand stock)
-
qPCR instrument with a thermal ramping capability
Procedure:
-
Prepare a master mix containing the GID4 protein and SYPRO Orange dye in DSF buffer. A final protein concentration of 2 µM and a final dye concentration of 5x are recommended.
-
Dispense the master mix into the wells of a 96-well qPCR plate.
-
Add your GID4 ligand or DMSO (as a vehicle control) to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the qPCR instrument.
-
Set up a thermal ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the thermal ramp.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the protein with DMSO from the Tm of the protein with the ligand.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine if a GID4 ligand can bind to and stabilize GID4 in a cellular context.[6][9]
Materials:
-
Cells expressing GID4 (e.g., HEK293 cells)
-
Cell culture medium
-
GID4 ligand of interest
-
DMSO
-
PBS
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Apparatus for freeze-thaw lysis
-
PCR tubes or plate
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-GID4 antibody
-
Loading control antibody (e.g., anti-GAPDH)
Procedure:
-
Culture cells to the desired confluency.
-
Treat the cells with the GID4 ligand at various concentrations or with DMSO as a vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples at a range of different temperatures for a set time (e.g., 3 minutes) using a thermal cycler.
-
Perform freeze-thaw cycles to lyse the cells.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Analyze the amount of soluble GID4 in each sample by SDS-PAGE and Western blotting using an anti-GID4 antibody. Use a loading control to ensure equal protein loading.
-
A stabilizing ligand will result in more GID4 remaining in the soluble fraction at higher temperatures compared to the DMSO control.
Visualizations
GID4 Signaling Pathway and Ligand Interaction
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. GID4 (human) cellular assay – openlabnotebooks.org [openlabnotebooks.org]
minimizing non-specific binding in GID4 pull-down assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding in GID4 pull-down assays.
Troubleshooting Guide
High Background in Elution Fractions
Q1: I am observing many non-specific bands in my final elution, obscuring the identification of true GID4 interactors. What are the likely causes and how can I resolve this?
A1: High background is a common issue in pull-down assays and can stem from several factors. Here’s a step-by-step guide to troubleshoot and minimize non-specific binding:
1. Inadequate Pre-clearing of Lysate:
-
Problem: Proteins in your cell lysate may non-specifically bind to the affinity beads (e.g., Protein A/G, streptavidin).
-
Solution: Before incubating with your GID4 "bait" protein, pre-clear the lysate by incubating it with beads alone for 30-60 minutes at 4°C.[1][2][3][4] This step will capture and remove proteins that have an affinity for the beads themselves.
2. Insufficient Blocking:
-
Problem: The surfaces of the beads and other consumables can have non-specific protein binding sites.
-
Solution:
-
Block the Beads: Before adding your bait protein, incubate the beads with a blocking agent.
-
Optimize Blocking Buffer: Use appropriate blocking agents in your buffers. Common choices include Bovine Serum Albumin (BSA) or non-fat dry milk.[5][6][7] Be cautious with milk if you are detecting phosphoproteins, as it contains casein, a phosphoprotein.[6]
-
Add Blocking Agents to Lysate: Including a blocking agent in the lysate during the pull-down incubation can also help.
-
3. Suboptimal Wash Steps:
-
Problem: Weak, non-specific interactions may not be sufficiently disrupted by your current wash protocol.
-
Solution:
-
Increase Wash Stringency: Modify your wash buffer by increasing the salt concentration (e.g., NaCl) or adding a mild non-ionic detergent (e.g., Tween-20 or Triton X-100).[1][8][9]
-
Increase Number and Duration of Washes: Perform more wash steps (e.g., increase from 3 to 5) and extend the duration of each wash.[1][4][9]
-
Transfer Beads to a New Tube: For the final wash step, transfer the beads to a fresh microcentrifuge tube to avoid co-eluting proteins stuck to the tube walls.[4]
-
4. Issues with the Bait Protein:
-
Problem: If using a tagged GID4 protein (e.g., GST-GID4), the tag itself might be "sticky," or the recombinant protein may be improperly folded, leading to non-specific interactions.
-
Solution:
-
Run a Tag-Only Control: Perform a parallel pull-down using the tag alone (e.g., GST) to identify proteins that bind non-specifically to the tag.
-
Ensure Proper Protein Folding: If expressing recombinant GID4, optimize expression conditions to ensure proper folding.[10]
-
5. Nucleic Acid-Mediated Interactions:
-
Problem: Cellular DNA or RNA can act as a bridge, mediating indirect interactions between proteins.[11]
-
Solution: Treat your lysate with a nuclease (e.g., DNase or RNase) prior to the pull-down to eliminate nucleic acids.[11]
Low or No Yield of Known Interactors
Q2: My pull-down is clean, but I am failing to detect a known GID4 interactor. What could be going wrong?
A2: This issue often points to problems with the stability of the interaction or the integrity of the proteins involved.
1. Harsh Lysis or Wash Conditions:
-
Problem: High concentrations of salt or detergents can disrupt true protein-protein interactions, especially transient or weak ones.[8][12]
-
Solution:
-
Use a Milder Lysis Buffer: Avoid harsh detergents like SDS. Non-denaturing buffers containing NP-40 or Triton X-100 are generally preferred for co-immunoprecipitation.[13] RIPA buffer, while effective for lysis, can denature some proteins and disrupt interactions.[3]
-
Decrease Wash Stringency: If you have optimized for low background, you may have gone too far. Try reducing the salt or detergent concentration in your wash buffers.
-
2. Protein Degradation:
-
Problem: Proteases released during cell lysis can degrade your bait or prey proteins.
-
Solution: Always add a fresh protease inhibitor cocktail to your lysis buffer.[5][13][14] If you are studying phosphorylation-dependent interactions, also include phosphatase inhibitors.[13]
3. Antibody/Bait Protein Issues:
-
Problem: The antibody used for immunoprecipitation might be blocking the interaction site on GID4, or the tag on your recombinant GID4 might be sterically hindering the interaction.[2]
-
Solution:
-
Use a Different Antibody: If possible, try a monoclonal antibody that recognizes a different epitope on GID4.
-
Change the Tag Position: If using a tagged GID4, consider moving the tag to the other terminus (N- vs. C-).
-
Frequently Asked Questions (FAQs)
Q3: What are the best blocking agents for GID4 pull-down assays?
A3: The choice of blocking agent depends on the specific context of your experiment. Here are some common options:
-
Bovine Serum Albumin (BSA): A common and effective blocking agent, typically used at concentrations of 1-5%.[6][15] It is a good starting point for most pull-down assays.
-
Non-fat Dry Milk: A cost-effective alternative, often used at 3-5%. However, it should be avoided when detecting phosphoproteins as it contains high levels of the phosphoprotein casein.[6][7]
-
Purified Casein: Can be used as a component in blocking buffers.[16]
-
Fish Gelatin: Can be effective at reducing certain types of background but may not be compatible with biotin-based detection systems.[6]
-
Commercial Blocking Buffers: Several optimized, protein-based or protein-free blocking buffers are available from various manufacturers.[7][17] These can provide more consistent results.
Q4: How do I prepare an optimal wash buffer to reduce non-specific binding?
A4: An optimal wash buffer effectively removes non-specifically bound proteins without disrupting the specific interaction of interest. Start with a base buffer (e.g., PBS or Tris-buffered saline) and add components to increase stringency.
| Component | Typical Concentration Range | Purpose |
| Salt (e.g., NaCl) | 150 mM - 500 mM | Disrupts ionic interactions. |
| Non-ionic Detergent | ||
| Tween-20 | 0.05% - 0.1% | Reduces non-specific hydrophobic interactions.[5][9] |
| Triton X-100 | 0.1% - 1% | A slightly stronger detergent than Tween-20. |
| Glycerol | 5% - 10% | Can help stabilize proteins and reduce non-specific binding. |
Note: The optimal concentrations will need to be determined empirically for your specific GID4 interaction.
Q5: What are the essential controls to include in my GID4 pull-down assay?
A5: Proper controls are critical to ensure that the observed interactions are specific and not artifacts.[12][14]
-
Beads-Only Control: Incubate your lysate with beads that have not been coupled to any bait protein. This identifies proteins that bind non-specifically to the beads themselves.[3][18]
-
Isotype Control (for Immunoprecipitation): Use a non-specific antibody of the same isotype as your GID4 antibody. This control helps to identify proteins that bind non-specifically to immunoglobulins.[2][3]
-
Tag-Only Control (for tagged bait): If using a tagged GID4 (e.g., GST-GID4), perform a parallel pull-down with the tag alone (e.g., GST) to identify proteins that bind to the tag.
-
Input Control: Run a small fraction of your starting cell lysate on your gel to confirm that your protein of interest is expressed.
Experimental Protocols
Standard GID4 Pull-Down Protocol (using tagged GID4)
This protocol provides a general framework. Optimization of buffer components, incubation times, and wash conditions is highly recommended.
-
Bead Preparation and Blocking:
-
Resuspend the affinity beads (e.g., Glutathione Agarose for GST-GID4) in a suitable buffer.
-
Wash the beads 2-3 times with a wash buffer (e.g., PBS with 0.1% Tween-20).
-
Block the beads by incubating them with blocking buffer (e.g., PBS with 3% BSA) for 1-2 hours at 4°C with gentle rotation.
-
-
Bait Immobilization:
-
After blocking, wash the beads again.
-
Incubate the blocked beads with your purified, tagged GID4 protein for 1-2 hours at 4°C to allow the bait to bind to the beads.
-
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (this is your cleared lysate).
-
-
Pre-clearing the Lysate:
-
Add fresh, blocked beads (without any bait) to the cleared lysate and incubate for 1 hour at 4°C with rotation.
-
Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
-
Pull-Down Incubation:
-
Wash the bait-immobilized beads to remove any unbound GID4.
-
Add the pre-cleared cell lysate to the bait-immobilized beads.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation.
-
Remove the supernatant (unbound fraction).
-
Wash the beads 3-5 times with 1 mL of wash buffer. For each wash, resuspend the beads, incubate for 5-10 minutes, and then pellet.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins from the beads. The method will depend on the affinity tag used (e.g., for GST-tag, use a buffer containing reduced glutathione; for other tags, a low pH buffer or SDS-PAGE sample buffer can be used).[12]
-
Incubate for 10-20 minutes at room temperature (or as recommended for the elution reagent).
-
Centrifuge and collect the supernatant containing your eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE, followed by Western blotting or mass spectrometry.
-
Visualizations
Caption: Workflow for a GID4 pull-down assay highlighting key steps for minimizing non-specific binding.
Caption: A logical flowchart for troubleshooting high non-specific binding in pull-down assays.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. How to obtain a low background in immunoprecipitation assays | Proteintech Group [ptglab.com]
- 5. How to Reduce Background Noise in ELISA Assays [synapse.patsnap.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. youtube.com [youtube.com]
- 8. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 9. clyte.tech [clyte.tech]
- 10. Pull Down Assay Technical - Profacgen [profacgen.com]
- 11. researchgate.net [researchgate.net]
- 12. Pull-Down Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biocompare.com [biocompare.com]
- 17. Protein Method Blocking Buffers | Fisher Scientific [fishersci.com]
- 18. benchchem.com [benchchem.com]
Validation & Comparative
GID4 Ligand Binding Affinity: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of reported binding affinities for various ligands targeting the GID4 substrate receptor of the CTLH E3 ubiquitin ligase complex. The data is presented to facilitate the evaluation of these molecules for further investigation and potential therapeutic development.
Glucose-induced degradation protein 4 (GID4) is a key component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex. It functions as a substrate receptor, recognizing proteins with a proline at the N-terminus (Pro/N-degron) and targeting them for ubiquitination and subsequent proteasomal degradation.[1][2][3] This pathway is implicated in various cellular processes, including the regulation of metabolism, cell migration, and RNA processing, making GID4 an attractive target for therapeutic intervention.[2][4][5][6]
Comparative Binding Affinity of GID4 Ligands
The following table summarizes the binding affinities of several small molecule ligands that have been developed to interact with GID4. These compounds represent different chemical scaffolds and were identified through various screening methods.
| Compound | Binding Affinity (Kd) | Assay Method | Reference |
| PFI-7 | 79 ± 7 nM | Surface Plasmon Resonance (SPR) | [6] |
| PFI-E3H1 | Weak binder | Fluorescence Polarization (FP), SPR | [7] |
| Compound 16 | < 110 µM | Isothermal Titration Calorimetry (ITC) | [8] |
| Compound 67 | 17 µM | Isothermal Titration Calorimetry (ITC) | [8][9] |
| Compound 88 | 5.6 µM | In vitro binding assay | [8][9] |
| Compound 1 | 78.80 µM | Surface Plasmon Resonance (SPR) | [10] |
| PGLWKS peptide | 2.13 µM | Differential Scanning Fluorimetry (DSF) | [10] |
| Compound 14 | Not specified | Not specified | [10] |
| Compound 18 | 0.05 to 0.14 µM | Surface Plasmon Resonance (SPR) | [10] |
| Compound 21 | 0.05 to 0.14 µM | Surface Plasmon Resonance (SPR) | [10] |
| Compound 33 | 0.05 to 0.14 µM | Surface Plasmon Resonance (SPR) | [10] |
Experimental Protocols
Detailed methodologies for the key binding assays are crucial for the interpretation and replication of the presented data.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time. In the context of GID4 ligand binding, the GID4 protein is typically immobilized on a sensor chip surface. A solution containing the ligand of interest is then flowed over the chip. The binding of the ligand to the immobilized GID4 protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. The association and dissociation rates can be measured, and from these, the equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.[6][10]
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat change that occurs upon the binding of a ligand to a protein. A solution of the ligand is titrated into a solution containing the GID4 protein in the sample cell of the calorimeter. The heat released or absorbed during the binding events is measured. By analyzing the heat changes as a function of the molar ratio of ligand to protein, the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction can be determined.[8][9]
Fluorescence Polarization (FP)
Fluorescence Polarization is a solution-based technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. For GID4 binding assays, a fluorescently labeled peptide or small molecule known to bind GID4 is used. In its unbound state, the small fluorescent probe rotates rapidly, resulting in low fluorescence polarization. When the larger GID4 protein binds to the probe, its rotation slows down, leading to an increase in fluorescence polarization. Unlabeled test ligands can then be introduced to compete with the fluorescent probe for binding to GID4. A decrease in fluorescence polarization indicates displacement of the probe and allows for the determination of the inhibitory concentration (IC50) of the test ligand.[7]
GID4 Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GID4-mediated protein degradation pathway and a typical experimental workflow for identifying GID4 binders.
Caption: GID4 recognizes and binds to substrate proteins, leading to their ubiquitination and degradation.
Caption: A typical workflow for the discovery and characterization of novel GID4 ligands.
References
- 1. uniprot.org [uniprot.org]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. researchgate.net [researchgate.net]
- 4. The hGID GID4 E3 ubiquitin ligase complex targets ARHGAP11A to regulate cell migration – Department of Biology | ETH Zurich [biol.ethz.ch]
- 5. life-science-alliance.org [life-science-alliance.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biorxiv.org [biorxiv.org]
A Comparative Guide to Confirming GID4 Target Engagement in Live Cells
For Researchers, Scientists, and Drug Development Professionals
The validation of on-target activity is a critical step in the development of novel therapeutics. For researchers investigating the E3 ubiquitin ligase substrate receptor GID4, confirming that a compound engages this target within a cellular context is paramount. This guide provides an objective comparison of established methodologies for determining GID4 target engagement in live cells, supported by experimental data and detailed protocols.
Overview of Methodologies
Several robust methods exist to confirm the interaction of a small molecule with GID4 in a cellular environment. These assays can be broadly categorized into two groups: direct measurement of target binding and indirect measurement of the functional consequences of engagement. This guide will focus on three prominent techniques:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that directly measures compound binding to a target protein in real-time within live cells.
-
Cellular Thermal Shift Assay (CETSA®): This method assesses the thermal stabilization of a target protein upon ligand binding.
-
In-Cell Western™ Assay: An immunocytochemical method that can indirectly confirm target engagement by quantifying the downstream degradation of a specific protein.
Quantitative Data Comparison
The following tables summarize key quantitative parameters for the discussed assays, providing a clear comparison of their performance in the context of GID4 target engagement.
| Assay | Parameter | Compound | Cell Line | Value | Reference |
| NanoBRET™ PPI Assay | IC50 | PFI-7 | HEK293T | 0.57 ± 0.05 µM | [1] |
| NanoBRET™ TE Assay | IC50 | PFI-7 | HEK293T | GID4-N: 0.35 ± 0.07 µM | [1] |
| GID4-C: 0.28 ± 0.05 µM | [1] |
Table 1: Quantitative analysis of GID4 target engagement using NanoBRET™ assays. The Protein-Protein Interaction (PPI) assay measures the displacement of a Pro/N-degron peptide from GID4, while the Target Engagement (TE) assay utilizes a tracer compound.
| Assay | Parameter | Compound | Concentration | Cell Line | Value | Reference |
| HiBiT CETSA | ΔTm (°C) | Compound 88 | 50 µM | HEK293 | 5.4 °C | [2] |
| DSF | ΔTm (°C) | PGLWKS degron peptide | - | - | 9.4 °C | [3] |
| DSF | ΔTm (°C) | Compound 1 | - | - | 6.7 °C | [3] |
| DSF | ΔTm (°C) | Compound 4 | - | - | 4.5 °C | [3] |
| DSF | ΔTm (°C) | Compound 7 | - | - | 3.2 °C | [3] |
Table 2: Thermal stabilization of GID4 upon ligand binding. CETSA measures the shift in melting temperature (ΔTm) in a cellular context, while Differential Scanning Fluorimetry (DSF) is an in vitro measurement shown for comparison.
| Assay | Parameter | Compound | Cell Line | Outcome | Reference |
| In-Cell Western™ | Protein Degradation | GID4-based PROTACs (e.g., NEP162) | Various | Endogenous BRD4 elimination | [4] |
| Genetic Reporter Assay | Protein Degradation | GID4-vhhGFP fusion | HEK293T | EGFP degradation | [2][5] |
Table 3: Functional outcome of GID4 target engagement. These assays measure the degradation of a target protein as a downstream consequence of GID4 engagement by a degrader molecule.
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wuxibiology.com [wuxibiology.com]
- 4. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
GID4 vs. VHL: A Comparative Guide to E3 Ligases for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation (TPD) has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is its E3 ligase-recruiting moiety. While over 600 E3 ligases are encoded in the human genome, the vast majority of PROTACs developed to date have utilized either the von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases.[1] Recently, the Glucose-induced degradation protein 4 (GID4), a substrate receptor of the CTLH E3 ligase complex, has emerged as a novel and promising alternative.[1][2]
This guide provides an objective comparison of GID4 and VHL as E3 ligases for PROTACs, supported by experimental data, detailed methodologies for key experiments, and visualizations of the underlying biological pathways and experimental workflows.
Overview of GID4 and VHL E3 Ligases
Von Hippel-Lindau (VHL): The Established Workhorse
VHL is a well-characterized E3 ubiquitin ligase that is extensively used in PROTAC design due to its widespread expression across various tissues and the availability of potent, well-documented small molecule binders.[3][4] In its native cellular context, VHL is a key regulator of the hypoxia-inducible factor (HIF-1α) signaling pathway. Under normoxic conditions, VHL recognizes and targets hydroxylated HIF-1α for ubiquitination and subsequent proteasomal degradation.[4] The wealth of structural and functional data available for VHL has facilitated the rational design of a multitude of VHL-based PROTACs.[3]
GID4: An Emerging Alternative with a Distinct Recognition Motif
GID4 is a subunit of the human CTLH E3 ligase complex and recognizes substrates bearing an N-terminal proline degron (Pro/N-degron).[5] The exploration of GID4 as an E3 ligase for PROTACs is more recent, expanding the toolbox for TPD.[1][2] The development of small molecule ligands for GID4 has enabled the design of PROTACs that can successfully degrade neo-substrates.[1][2]
Signaling and Experimental Workflow Diagrams
To visually conceptualize the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Performance Data: GID4 vs. VHL in BRD4 Degradation
A direct head-to-head comparison of GID4- and VHL-based PROTACs targeting the same protein of interest under identical experimental conditions is not yet widely available in the published literature. However, by compiling data from different studies, we can draw some initial comparisons. The bromodomain-containing protein 4 (BRD4) is a well-studied target for PROTAC-mediated degradation, with both GID4 and VHL-based degraders having been developed.
Disclaimer: The following data is compiled from different studies and should be interpreted with caution, as experimental conditions such as cell lines, treatment times, and specific PROTAC structures vary.
Table 1: Performance of a GID4-based BRD4 Degrader
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| NEP162 | BRD4 | GID4 | U2OS | 8.9 nM | >95% | [1][2] |
Table 2: Performance of a VHL-based BRD4 Degrader
| PROTAC | Target | E3 Ligase | Cell Line | DC50 | Dmax | Reference |
| MZ1 | BRD4 | VHL | MV4;11 / HL60 | 2-20 nM | >90% | [6] |
From the available data, the GID4-based PROTAC NEP162 demonstrates potent degradation of BRD4 with a DC50 in the single-digit nanomolar range.[1][2] Similarly, the well-characterized VHL-based PROTAC MZ1 also potently degrades BRD4 with DC50 values in the low nanomolar range across different cell lines.[6] This suggests that GID4 has the potential to be a highly effective E3 ligase for PROTAC development, comparable in potency to the more established VHL.
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the evaluation of GID4- and VHL-based PROTACs.
Protocol 1: Cell-Based Protein Degradation Assay (Western Blot)
This protocol outlines a standard workflow for assessing target protein degradation following PROTAC treatment using Western blotting.[7][8]
1. Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours) to determine the DC50. For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a negative control PROTAC (e.g., an epimer that does not bind the E3 ligase).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil the samples to denature the proteins.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or α-tubulin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the loading control.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Protocol 2: Ternary Complex Formation Assays
The formation of a stable ternary complex between the target protein, PROTAC, and E3 ligase is a prerequisite for successful degradation. Several biophysical techniques can be used to characterize this interaction.
a) Surface Plasmon Resonance (SPR) [9]
-
Objective: To measure the binding affinity and kinetics of binary and ternary complex formation.
-
Methodology:
-
Immobilize the E3 ligase (e.g., VHL or GID4 complex) on an SPR sensor chip.
-
To measure binary affinity, flow the PROTAC over the chip at various concentrations.
-
To measure ternary affinity, pre-incubate the target protein with varying concentrations of the PROTAC and flow the mixture over the E3 ligase-coated chip.
-
The change in the refractive index upon binding is measured in real-time, allowing for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
-
Cooperativity (α) can be calculated by comparing the KD of the PROTAC binding to the E3 ligase in the absence and presence of the target protein.
-
b) Isothermal Titration Calorimetry (ITC)
-
Objective: To determine the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n).
-
Methodology:
-
Place a solution of the E3 ligase in the ITC sample cell.
-
Titrate a solution of the PROTAC into the cell in a stepwise manner.
-
The heat released or absorbed upon binding is measured.
-
For ternary complex analysis, the target protein and PROTAC are pre-mixed before titration into the E3 ligase solution.
-
The binding isotherm is then fitted to a suitable model to extract the thermodynamic parameters.
-
c) NanoBRET™ Ternary Complex Assay
-
Objective: To monitor ternary complex formation in living cells.
-
Methodology:
-
Genetically fuse the target protein to NanoLuc® luciferase (the energy donor) and the E3 ligase (VHL or GID4) to HaloTag® (the energy acceptor).
-
Co-express both fusion proteins in cells.
-
Add the HaloTag® ligand, which is fluorescently labeled, to the cells.
-
Treat the cells with the PROTAC.
-
If a ternary complex forms, the NanoLuc® and the fluorescent ligand are brought into close proximity, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
The BRET signal is measured and is proportional to the amount of ternary complex formed.
-
Conclusion
The emergence of GID4 as a viable E3 ligase for PROTAC development significantly expands the toolkit for targeted protein degradation. Preliminary data suggests that GID4-based PROTACs can achieve comparable potency to those utilizing the well-established VHL E3 ligase. The choice between GID4 and VHL for a particular target may depend on factors such as the tissue expression pattern of the E3 ligase, the availability of suitable ligands, and the potential for achieving favorable ternary complex cooperativity. The detailed experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of PROTACs recruiting either of these E3 ligases, thereby facilitating the development of novel and effective protein degraders. As more direct comparative studies become available, a clearer understanding of the relative advantages and disadvantages of GID4 and VHL will undoubtedly emerge, further refining the rational design of next-generation PROTAC therapeutics.
References
- 1. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pardon Our Interruption [opnme.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
GID4 vs. Cereblon: A Comparative Guide to PROTAC Efficacy
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has been revolutionized by the advent of Proteolysis Targeting Chimeras (PROTACs), which offer a powerful strategy to eliminate disease-causing proteins. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical determinant of its efficacy, selectivity, and potential therapeutic window. While cereblon (CRBN) has been the workhorse E3 ligase in PROTAC development, with several candidates advancing to clinical trials[1][2][3][4][5], the exploration of novel E3 ligases is expanding the toolkit for protein degraders. Among these, the GID4 subunit of the CTLH E3 ligase complex has emerged as a promising alternative[6][7][8][9][10].
This guide provides a comparative analysis of GID4 and cereblon-based PROTACs, focusing on their efficacy in degrading the well-studied therapeutic target, Bromodomain-containing protein 4 (BRD4). We present available quantitative data, detailed experimental protocols for key assays, and visualizations to aid in understanding the underlying mechanisms.
Quantitative Efficacy of BRD4 Degradation
Direct head-to-head comparisons of GID4 and cereblon-based PROTACs targeting the same protein of interest under identical experimental conditions are limited in the current literature. The following tables summarize reported degradation data for BRD4-targeting PROTACs from different studies. It is crucial to note that these values are not directly comparable due to variations in experimental setups, including cell lines, treatment times, and detection methods.
Table 1: Efficacy of a GID4-Based BRD4 PROTAC
| PROTAC | E3 Ligase | Target Protein | Cell Line | DC50 | Dmax | Publication |
| NEP162 | GID4 | BRD4 | U2OS | Not Reported | >90% at 2 µM | [6] |
Table 2: Efficacy of Cereblon-Based BRD4 PROTACs
| PROTAC | E3 Ligase | Target Protein | Cell Line | DC50 | Dmax | Publication |
| ARV-825 | Cereblon | BRD4 | Burkitt's Lymphoma (BL) cell lines | < 1 nM | >95% | |
| dBET1 | Cereblon | BRD4 | MV4;11 | ~100 nM | >90% | [11] |
Signaling Pathways and Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.
Experimental Workflows and Protocols
Accurate assessment of PROTAC efficacy requires robust and well-controlled experiments. Below are detailed protocols for key assays used in the characterization of PROTACs.
Protocol 1: Quantitative Western Blot for Protein Degradation (DC50 and Dmax Determination)
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment and to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[12][13][14][15]
1. Cell Seeding and Treatment:
-
Seed adherent cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in complete cell culture medium. A typical concentration range for an initial experiment might be from 1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest PROTAC concentration).
-
Aspirate the medium from the cells and add the medium containing the different concentrations of the PROTAC.
-
Incubate the cells for a predetermined time (e.g., 18-24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration.
-
Fit the data to a dose-response curve (variable slope) using software like GraphPad Prism to determine the DC50 and Dmax values.
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to monitor the formation of the PROTAC-induced ternary complex in real-time.[16][17][18][19][20]
1. Cell Preparation and Transfection:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase (the donor) and the E3 ligase (GID4 or Cereblon) fused to HaloTag® (the acceptor).
-
Seed the transfected cells into a 96-well white plate.
2. Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTAC in Opti-MEM.
-
To distinguish ternary complex formation from subsequent degradation, pre-treatment with a proteasome inhibitor (e.g., MG132) for 2-4 hours before adding the PROTAC can be performed.
-
Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2-4 hours).
-
Add the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
3. Signal Measurement and Data Analysis:
-
Incubate the plate at room temperature for 10-15 minutes to allow the signal to stabilize.
-
Measure the donor emission (e.g., 460 nm) and acceptor emission (e.g., 618 nm) using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (effective concentration for 50% of maximal response) and Bmax (maximum BRET signal).
Protocol 3: In Vitro Ternary Complex Formation Assay (AlphaLISA®)
The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay that can be used to detect and quantify the formation of the ternary complex in vitro.[21][22][23][24]
1. Reagent Preparation:
-
Reconstitute recombinant tagged target protein (e.g., GST-tagged BRD4) and tagged E3 ligase complex (e.g., FLAG- and His-tagged Cereblon complex or GID4 complex).
-
Prepare serial dilutions of the PROTAC in an appropriate assay buffer.
2. Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase complex, and PROTAC dilutions.
-
Include controls such as no PROTAC, and binary controls (PROTAC with only one of the proteins).
3. Incubation and Detection:
-
Incubate the mixture to allow for ternary complex formation.
-
Add AlphaLISA® Acceptor beads (e.g., anti-GST) and Donor beads (e.g., anti-FLAG) and incubate in the dark.
-
Read the plate on an Alpha-enabled plate reader.
4. Data Analysis:
-
The AlphaLISA® signal is proportional to the amount of ternary complex formed.
-
Plot the signal against the PROTAC concentration. A characteristic "hook effect" is often observed at high PROTAC concentrations due to the formation of binary complexes. The peak of the curve represents the optimal concentration for ternary complex formation.
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Characterization
ITC is a biophysical technique that directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[22][25][26][27][28]
1. Sample Preparation:
-
Purify recombinant target protein and E3 ligase complex.
-
Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch effects.
2. ITC Experiment Setup:
-
Typically, the E3 ligase is placed in the sample cell, and the PROTAC is in the injection syringe.
-
To measure the affinity of the ternary complex, the E3 ligase can be pre-incubated with a saturating concentration of the target protein in the cell, and then the PROTAC is titrated in.
3. Data Acquisition and Analysis:
-
Perform the titration experiment, injecting small aliquots of the syringe solution into the cell and measuring the heat change after each injection.
-
The resulting data is a plot of heat flow versus time. Integrating the peaks gives the heat per injection.
-
Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters.
-
Cooperativity (α) of ternary complex formation can be calculated by comparing the binding affinity of the PROTAC to the E3 ligase in the absence and presence of the target protein.
Conclusion
Both GID4 and cereblon are viable E3 ligases for the development of effective PROTACs. Cereblon is a well-validated E3 ligase with a significant number of PROTACs in clinical development, demonstrating its therapeutic potential. GID4 represents a newer, less explored E3 ligase that expands the repertoire of tools for targeted protein degradation and may offer advantages in specific contexts, such as overcoming resistance mechanisms associated with cereblon-based PROTACs.
The choice between a GID4 or cereblon-based PROTAC will depend on various factors, including the target protein, the desired degradation profile, and the cellular context. The experimental protocols provided in this guide offer a framework for the systematic evaluation and comparison of PROTACs, enabling researchers to make informed decisions in the design and development of novel protein degraders. As the field continues to evolve, direct comparative studies will be crucial for fully elucidating the relative advantages and disadvantages of recruiting different E3 ligases.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. SLAS2024 [slas2024.eventscribe.net]
- 22. tandfonline.com [tandfonline.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 26. benchchem.com [benchchem.com]
- 27. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 28. Isothermal Titration Calorimetry (ITC) [protocols.io]
GID4: A Rising Star in Targeted Protein Degradation - A Comparative Guide
In the rapidly evolving landscape of targeted protein degradation (TPD), the choice of E3 ubiquitin ligase is a critical determinant of the success of novel therapeutics like proteolysis-targeting chimeras (PROTACs). While Cereblon (CRBN) and von Hippel-Lindau (VHL) have been the workhorses of the field, researchers are increasingly looking towards expanding the E3 ligase toolbox to overcome existing limitations and broaden the scope of TPD. One such promising candidate is the Glucose-Induced Degradation protein 4 (GID4), a substrate receptor of the C-terminal to LisH (CTLH) E3 ligase complex.[1][2]
This guide provides an objective comparison of GID4 with the well-established E3 ligases, CRBN and VHL, for researchers, scientists, and drug development professionals. We will delve into their performance, supported by experimental data, and provide detailed methodologies for key experiments.
Performance Comparison: GID4 vs. CRBN and VHL
The efficacy of an E3 ligase in a PROTAC-mediated degradation system is influenced by multiple factors, including its catalytic efficiency, substrate specificity, and cellular expression. While GID4 is a newer entrant, initial studies have demonstrated its potential to be effectively harnessed for TPD.
Degradation Efficiency of BRD4-Targeting PROTACs
Bromodomain-containing protein 4 (BRD4) is a well-characterized target for PROTACs, and various degraders have been developed utilizing different E3 ligases. The following table summarizes the degradation potency (DC50) and maximal degradation (Dmax) of representative BRD4-targeting PROTACs recruiting GID4, CRBN, and VHL. It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same experimental setup are limited.
| E3 Ligase | PROTAC | Target | Cell Line | DC50 | Dmax | Reference |
| GID4 | NEP162 | BRD4 | SW480 | 1.2 µM | Not Reported | [3] |
| NEP162 | BRD4 | U2OS | 1.6 µM | Not Reported | [3] | |
| CRBN | ARV-825 | BRD4 | Burkitt's Lymphoma (BL) | < 1 nM | Not Reported | [4][5] |
| dBET1 | BRD4 | MV-4-11 | ~1.8 nM | >98% | [6] | |
| VHL | ARV-771 | BRD4 | Castration-Resistant Prostate Cancer (CRPC) | < 1nM | Not Reported | [4] |
| MZ1 | BRD4 | HeLa | 13 nM | >90% | [6] |
Note: DC50 and Dmax values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions. The data presented here is for comparative purposes and is collated from multiple sources.
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the general mechanism of action for a PROTAC, which is applicable whether recruiting GID4, CRBN, or VHL.
PROTAC-induced protein degradation pathway.
Experimental Workflow for Comparing PROTAC Efficiency
The following diagram outlines a typical workflow for comparing the degradation efficiency of different PROTACs.
Workflow for assessing PROTAC degradation efficiency.
Advantages of Utilizing GID4
Expanding the repertoire of E3 ligases for TPD is a key strategy to overcome the limitations of the current CRBN/VHL-dependent approaches. GID4 presents several potential advantages:
-
Distinct Substrate Scope: GID4 is known to recognize proteins with N-terminal degrons, particularly those starting with proline.[2] However, recent proteomic studies have revealed a broader interactome for GID4, suggesting it may be able to recruit a different set of neo-substrates compared to CRBN and VHL.[7] This could open up new avenues for targeting proteins that are not amenable to degradation by the established E3 ligases.
-
Overcoming Resistance: A significant challenge in TPD is the development of resistance, often through mutations or downregulation of the recruited E3 ligase.[8][9] The availability of GID4-based degraders provides a valuable alternative to treat cancers that have developed resistance to CRBN or VHL-based therapies.[8]
-
Tissue-Specific Expression: The expression profile of an E3 ligase can influence the tissue selectivity of a PROTAC. GID4 is expressed in most tissue types, with notable expression in the nucleus and cytoplasm.[1] A comparative analysis of mRNA expression from The Cancer Genome Atlas (TCGA) database indicates distinct expression patterns for GID4, CRBN, and VHL across various cancer types, which could be leveraged for developing tissue-specific degraders.
Comparative mRNA Expression in Cancer Tissues (TCGA)
| E3 Ligase | Notable High Expression (Cancer Types) | Notable Low Expression (Cancer Types) | Data Source |
| GID4 | Kidney renal clear cell carcinoma (KIRC) | Not extensively characterized | The Human Protein Atlas[10][11] |
| CRBN | Liver hepatocellular carcinoma (LIHC), Cholangiocarcinoma (CHOL) | Lung adenocarcinoma (LUAD), Lung squamous cell carcinoma (LUSC), Kidney renal clear cell carcinoma (KIRC) | TCGA[12][13][14] |
| VHL | Generally lower expression in many solid tumors | Renal cell carcinoma (often mutated or silenced) | TCGA[15][16][17] |
Note: This table provides a general overview, and expression levels can vary significantly between individual tumors.
Experimental Protocols
Detailed and robust experimental protocols are crucial for the accurate comparison of E3 ligase performance. Below are methodologies for key assays.
In Vitro Ubiquitination Assay
This assay directly assesses the ability of a PROTAC to induce the ubiquitination of a target protein in a reconstituted system.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant E3 ligase complex (GID4/CTLH, CRL4-CRBN, or VCB)
-
Recombinant target protein of interest (POI)
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
Procedure:
-
Prepare a master mix containing ubiquitination buffer, ATP, E1, E2, and ubiquitin.
-
In separate tubes, add the POI and the respective E3 ligase complex.
-
Add the PROTAC at various concentrations to the tubes containing the POI and E3 ligase. Include a DMSO vehicle control.
-
Initiate the reaction by adding the master mix to each tube.
-
Incubate the reactions at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Analyze the samples by Western blotting using an antibody against the POI to detect the appearance of higher molecular weight ubiquitinated species.[18]
Ternary Complex Formation Assay (e.g., NanoBRET™)
This cell-based assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in living cells.
Materials:
-
HEK293T cells
-
Expression vectors for NanoLuc®-POI and HaloTag®-E3 ligase (GID4, CRBN, or VHL)
-
FuGENE® HD Transfection Reagent
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
HaloTag® NanoBRET™ 618 Ligand
-
PROTAC of interest
Procedure:
-
Co-transfect HEK293T cells with the NanoLuc®-POI and HaloTag®-E3 ligase expression vectors.
-
Plate the transfected cells in a 96-well plate.
-
The following day, treat the cells with the HaloTag® NanoBRET™ 618 Ligand.
-
Add the PROTAC at various concentrations and incubate.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
Measure luminescence and filtered fluorescence signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify ternary complex formation.[19][20]
Conclusion
GID4 is a compelling new E3 ligase for targeted protein degradation that offers the potential to expand the druggable proteome and address resistance to existing therapies. While initial studies suggest that the potency of first-generation GID4-based degraders may not yet match the highly optimized CRBN and VHL-based counterparts for all targets, the field is still in its early stages. Further optimization of GID4 binders and PROTAC linkers holds great promise for unlocking the full therapeutic potential of this E3 ligase. The distinct substrate recognition and tissue expression profile of GID4 make it a valuable addition to the TPD toolbox, offering new strategic avenues for the development of next-generation protein degraders. Continued research and head-to-head comparative studies will be crucial to fully elucidate the advantages and optimal applications of GID4 in targeted therapeutics.
References
- 1. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 2. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeted Protein Degradation to Overcome Resistance in Cancer Therapies: PROTAC and N-Degron Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Expression of GID4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. GID4 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. researchgate.net [researchgate.net]
- 13. Multiomic Analysis of Cereblon Expression and Its Prognostic Value in Kidney Renal Clear Cell Carcinoma, Lung Adenocarcinoma, and Skin Cutaneous Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRBN is downregulated in lung cancer and negatively regulates TLR2, 4 and 7 stimulation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression of VHL in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. Tumor heterogeneity in VHL drives metastasis in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 18. benchchem.com [benchchem.com]
- 19. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 20. Ternary Complex Formation [worldwide.promega.com]
Assessing the Selectivity of GID4-Based Degraders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of GID4-based degraders, focusing on the critical aspect of selectivity. We delve into the underlying biology of the GID4 E3 ligase, compare its characteristics to the more established VHL and CRBN systems, and present key experimental protocols for assessing degrader selectivity.
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis-Targeting Chimeras (PROTACs) and molecular glues offering the potential to address previously "undruggable" targets. The selectivity of these degraders is paramount, as off-target degradation can lead to unforeseen toxicities and diminish therapeutic efficacy. While much of the field has focused on recruiting the E3 ligases Cereblon (CRBN) and von Hippel-Lindau (VHL), the human proteome contains over 600 E3 ligases, offering a vast and largely untapped resource for developing next-generation degraders with potentially improved selectivity profiles. One such emerging E3 ligase is GID4.
The GID4/CTLH E3 Ligase Complex: A New Player in Targeted Protein Degradation
GID4 (Glucose-Induced Degradation protein 4) is a substrate receptor subunit of the C-terminal to LisH (CTLH) complex, a multi-subunit RING E3 ubiquitin ligase.[1][2] In humans, this complex is involved in the Pro/N-end rule pathway, which recognizes proteins with N-terminal proline residues for ubiquitination and subsequent proteasomal degradation.[2][3] The recruitment of GID4 for targeted protein degradation represents a novel strategy that expands the toolkit of available E3 ligases.
A notable example of a GID4-based degrader is NEP162, a PROTAC designed to degrade the transcriptional regulator BRD4.[4][5] Studies have shown that NEP162 can effectively eliminate endogenous BRD4 in a GID4-dependent manner and exhibits anti-tumor activity in preclinical models.[4][5]
Comparing GID4-Based Degraders with VHL and CRBN Alternatives
The choice of E3 ligase is a critical determinant of a degrader's properties, including its selectivity. While direct head-to-head quantitative proteomic comparisons of GID4-based degraders with their VHL and CRBN counterparts for the same target are not yet widely available in the public domain, we can infer potential advantages and disadvantages based on the inherent biology of each E3 ligase.
| E3 Ligase | Substrate Recognition | Known Ligands/Recruiters | Potential Advantages | Potential Disadvantages |
| GID4 | N-terminal proline degrons (Pro/N-end rule pathway) | PFI-7 (chemical probe), Ligands for GID4-based PROTACs (e.g., in NEP162) | Novel substrate scope, potentially distinct off-target profile from VHL/CRBN. | Less characterized than VHL/CRBN, potential for off-targets within the Pro/N-end rule pathway. |
| VHL | Hypoxia-inducible factor 1α (HIF-1α) and other proteins with a hydroxyproline (B1673980) motif. | VHL ligands (e.g., VH032) are well-established. | Generally considered to have a more favorable off-target profile due to a more specific recognition motif.[6][] | Lower expression in certain tissues and tumor types, which may limit efficacy.[] |
| CRBN | Endogenous substrates include Ikaros (IKZF1) and Aiolos (IKZF3). | Immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide (B1683931) are widely used. | High catalytic rate and broad tissue expression.[] | Can exhibit off-target degradation of neosubstrates (e.g., zinc-finger transcription factors), leading to potential immunomodulatory side effects.[6][] |
Experimental Protocols for Assessing Degrader Selectivity
A rigorous assessment of degrader selectivity is crucial for advancing a compound through the drug discovery pipeline. The following are key experimental methodologies to profile the on- and off-target effects of GID4-based and other degraders.
Global Proteomics using Mass Spectrometry
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly assessing degrader selectivity across the entire proteome.
Protocol: Sample Preparation for Global Proteomics
-
Cell Culture and Treatment:
-
Culture cells to be treated in appropriate media.
-
Treat cells with the degrader at a concentration around its DC50 (concentration of 50% maximal degradation) for a predetermined time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Harvest cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cell pellets in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) containing protease and phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Protein Reduction, Alkylation, and Digestion:
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample.
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (B48618) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl, pH 8.0.
-
Digest the proteins into peptides by adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
-
-
Peptide Cleanup and Mass Spectrometry Analysis:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using software such as MaxQuant or Proteome Discoverer to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated (potential targets and off-targets) or upregulated in the degrader-treated samples compared to the vehicle control.
-
Cellular Target Engagement Assays
Cellular target engagement assays confirm that the degrader binds to its intended target and the E3 ligase within a cellular context. NanoBRET™ and HiBiT® assays are commonly used for this purpose.
Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to the target protein.
-
Plate the transfected cells in a suitable assay plate.
-
-
Compound Treatment:
-
Add the degrader compound at various concentrations to the cells.
-
-
Assay Measurement:
-
Add the NanoBRET™ substrate to the cells.
-
Measure both the donor (NanoLuc®) and acceptor (tracer) emission signals using a plate reader equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET ratio with increasing degrader concentration indicates competitive binding of the degrader to the target protein.
-
Phenotypic Screening
Phenotypic screening can identify degraders based on a desired cellular outcome and can help to uncover novel activities and potential liabilities. High-content imaging is a powerful tool for phenotypic screening.
Protocol: High-Content Imaging-Based Phenotypic Screen
-
Library Preparation:
-
Prepare a library of degrader compounds in a multi-well plate format.
-
-
Cell Plating and Treatment:
-
Plate cells in optically clear multi-well plates suitable for imaging.
-
Treat the cells with the degrader library at one or more concentrations.
-
-
Cell Staining:
-
After a defined incubation period, fix and permeabilize the cells.
-
Stain the cells with a cocktail of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoplasm, mitochondria, cytoskeleton).
-
-
Image Acquisition:
-
Acquire images of the stained cells using an automated high-content imaging system.
-
-
Image and Data Analysis:
-
Use image analysis software to segment the cells and extract a wide range of morphological features (e.g., cell size, shape, texture, fluorescence intensity).
-
Compare the feature profiles of degrader-treated cells to control cells to identify compounds that induce a specific phenotypic signature. This can reveal on- and off-target effects that manifest as distinct morphological changes.[8][9][10]
-
Visualizing Key Pathways and Workflows
To better understand the mechanisms and experimental approaches discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the GID4 signaling pathway and a general workflow for assessing degrader selectivity.
Caption: GID4/CTLH-mediated protein degradation pathway.
Caption: Workflow for assessing degrader selectivity.
Conclusion
The emergence of GID4 as a recruitable E3 ligase for targeted protein degradation opens up new avenues for developing novel therapeutics. While the field is still in its early stages, the potential for GID4-based degraders to offer distinct selectivity profiles compared to their VHL and CRBN counterparts is a compelling area of investigation. A thorough and multi-faceted assessment of selectivity, employing the experimental strategies outlined in this guide, will be essential for realizing the full therapeutic potential of this exciting new class of molecules. As more data becomes available, a clearer picture of the comparative advantages of GID4-based degraders will undoubtedly emerge, further enriching the landscape of targeted protein degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. elifesciences.org [elifesciences.org]
- 3. The multi-subunit GID/CTLH E3 ubiquitin ligase promotes cell proliferation and targets the transcription factor Hbp1 for degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of PROTACs utilizing the E3 ligase GID4 for targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cell Morphological Profiling Enables High-Throughput Screening for PROteolysis TArgeting Chimera (PROTAC) Phenotypic Signature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Comparative Analysis of GID4 Ligand 2 Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of GID4 Ligand 2, a potent and selective antagonist of the GID4 (Glucose-Induced Degradation Protein 4) E3 ligase substrate receptor. Due to the limited public availability of a compound explicitly named "this compound," this guide will focus on the well-characterized and structurally related chemical probe, PFI-7 , as a representative GID4 ligand. The principles and methodologies described herein are applicable to the evaluation of any GID4-targeted small molecule.
GID4 is the substrate recognition subunit of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, which plays a crucial role in protein degradation by recognizing proteins with a proline/N-terminal degron (Pro/N-degron).[1] Small molecule ligands that bind to GID4 can modulate the activity of the CTLH complex, offering a promising avenue for targeted protein degradation (TPD).
Understanding the selectivity of any GID4 ligand is paramount for its use as a research tool or a therapeutic agent. This guide summarizes the available data on the selectivity of PFI-7, details the experimental protocols used to assess its cross-reactivity, and provides a framework for evaluating novel GID4 ligands.
Data Presentation
Ligand Affinity and Cellular Engagement
The primary measure of a ligand's potency and selectivity is its binding affinity for the intended target versus other proteins. PFI-7 demonstrates high affinity for GID4 and serves as a benchmark for comparison. A structurally related, but significantly less active, compound, PFI-7N, is an essential negative control for distinguishing on-target from off-target effects.
| Compound | Target | Binding Affinity (Kd) | Cellular Target Engagement (EC50) | Assay |
| PFI-7 | GID4 | 80 nM [2][3] | 0.6 µM [2] | SPR, NanoBRET |
| PFI-7N (Negative Control) | GID4 | 5 µM[2] | > 10 µM | SPR |
GID4-Modulated Protein Interactions
While broad cross-reactivity panel data for PFI-7 against a wide range of protein families (e.g., kinases, GPCRs) is not publicly available, studies have identified proteins whose interaction with GID4 is modulated by PFI-7.[3] These represent on-target effects of the ligand, though not all lead to protein degradation, indicating a non-degradative role for GID4 in some contexts.
| Interacting Protein | Gene | Function | Effect of PFI-7 | Putative Pro/N-degron |
| DDX21 | DDX21 | RNA Helicase | Inhibits interaction with GID4 | Yes |
| DDX50 | DDX50 | RNA Helicase | Inhibits interaction with GID4 | Yes |
| HMGCS1 | HMGCS1 | Metabolic Enzyme | Affects protein levels | Yes |
Signaling Pathways and Experimental Workflows
GID4-Mediated Protein Degradation Pathway
The following diagram illustrates the canonical pathway of GID4-mediated protein degradation and the inhibitory action of a GID4 ligand like PFI-7.
Caption: GID4 ligand inhibiting the CTLH E3 ligase pathway.
Experimental Workflow for Assessing Cross-Reactivity
This diagram outlines a typical workflow for characterizing the selectivity of a novel GID4 ligand.
Caption: Workflow for GID4 ligand selectivity profiling.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of GID4 ligand cross-reactivity.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the equilibrium dissociation constant (Kd) of the GID4 ligand.
Methodology:
-
Immobilization: Recombinant human GID4 protein is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Ligand Injection: A series of concentrations of the GID4 ligand (e.g., PFI-7) are injected over the sensor surface. A reference channel without GID4 is used for background subtraction.
-
Data Acquisition: The change in response units (RU) is monitored over time to measure the association and dissociation of the ligand.
-
Analysis: The steady-state binding responses are plotted against the ligand concentration and fitted to a 1:1 binding model to calculate the Kd.
NanoBRET™ Target Engagement Assay
Objective: To measure the displacement of a tracer ligand from GID4 in living cells, providing a measure of cellular target engagement (EC50).
Methodology:
-
Cell Culture: HEK293T cells are co-transfected with plasmids encoding for GID4 fused to NanoLuc® luciferase and a fluorescently labeled tracer that binds to GID4.
-
Ligand Treatment: Cells are treated with a range of concentrations of the unlabeled GID4 ligand (e.g., PFI-7) for a specified incubation period.
-
BRET Measurement: The NanoBRET™ substrate is added, and the bioluminescence resonance energy transfer (BRET) signal is measured. The BRET signal is generated by the close proximity of the NanoLuc®-tagged GID4 and the fluorescent tracer.
-
Analysis: The BRET ratio is plotted against the ligand concentration, and the data is fitted to a dose-response curve to determine the EC50 value, representing the concentration of the ligand that displaces 50% of the tracer.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct binding of the GID4 ligand to its target in a cellular context by measuring changes in the thermal stability of the target protein.
Methodology:
-
Cell Treatment: Intact cells are treated with the GID4 ligand or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Protein Detection: The amount of soluble GID4 in each sample is quantified by Western blotting or other protein detection methods.
-
Analysis: A melting curve is generated by plotting the amount of soluble GID4 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the ligand indicates target engagement and stabilization.
Proximity-Dependent Biotinylation (BioID) followed by Mass Spectrometry
Objective: To identify proteins that interact with GID4 in a cellular environment and how these interactions are affected by a GID4 ligand.
Methodology:
-
Stable Cell Line Generation: A cell line stably expressing GID4 fused to a promiscuous biotin (B1667282) ligase (e.g., BirA*) is generated.
-
Biotin Labeling and Ligand Treatment: The cells are cultured in the presence of biotin and treated with the GID4 ligand or a vehicle control. Proteins in close proximity to the GID4-BirA* fusion are biotinylated.
-
Cell Lysis and Streptavidin Pulldown: Cells are lysed, and biotinylated proteins are captured using streptavidin-coated beads.
-
Mass Spectrometry: The captured proteins are eluted, digested, and identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of proteins in the ligand-treated sample is compared to the control sample to identify proteins whose interaction with GID4 is modulated by the ligand.
Conclusion
The GID4 ligand PFI-7 demonstrates high potency and selectivity for its target, GID4. While comprehensive off-target screening data across the entire proteome is not yet publicly available, the use of a closely related negative control, PFI-7N, and proteomics-based approaches like BioID provide strong evidence for its on-target activity. The observed modulation of GID4's interaction with proteins such as RNA helicases highlights the complexity of the CTLH complex's function beyond protein degradation. For any novel GID4 ligand, a multi-faceted approach as outlined in this guide is essential to thoroughly characterize its cross-reactivity profile and ensure its suitability for further development.
References
PFI-7 and Other GID4 Ligands: A Head-to-Head Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals comparing PFI-7 and other notable GID4 ligands. This guide provides a detailed analysis of their performance, supported by experimental data, to aid in the selection of appropriate tools for GID4-related research and therapeutic development.
The Glucose-Induced Degradation Protein 4 (GID4) is a substrate recognition component of the C-terminal to LisH (CTLH) E3 ubiquitin ligase complex, a key player in the Pro/N-end rule pathway of protein degradation. The development of small molecule ligands targeting GID4 has opened new avenues for targeted protein degradation (TPD), a promising therapeutic strategy for various diseases. This guide offers an objective, data-driven comparison of the pioneering GID4 chemical probe, PFI-7, with other reported GID4 ligands.
Performance Comparison of GID4 Ligands
The following tables summarize the key quantitative data for PFI-7 and other significant GID4 ligands, providing a clear comparison of their binding affinities and cellular target engagement.
Table 1: In Vitro Binding Affinities of GID4 Ligands
| Ligand | Type | Binding Assay | Dissociation Constant (Kd) | Reference |
| PFI-7 | Chemical Probe | Surface Plasmon Resonance (SPR) | 80 nM | [1][2] |
| PFI-7N | Negative Control | Surface Plasmon Resonance (SPR) | 5 µM | [1] |
| Compound 14 | Chemical Probe | Not Specified | 23 nM | [3] |
| Compound 16 | Fragment-derived | Isothermal Titration Calorimetry (ITC) | 110 µM | [2] |
| Compound 67 | Fragment-derived | Isothermal Titration Calorimetry (ITC) | 17 µM | [2] |
| Compound 88 | DEL-derived | Not Specified | 5.6 µM | [2] |
Table 2: Cellular Target Engagement and Functional Activity
| Ligand | Assay | Parameter | Value | Reference |
| PFI-7 | NanoBRET | EC50 | 600 nM | [1][2] |
| PFI-7 | Fluorescence Polarization (FP) | IC50 | 4.1 µM | [2] |
| Compound 88 | NanoBRET | EC50 | 558 nM | [2] |
| Compound 16 | Fluorescence Polarization (FP) | IC50 | 148.5 µM | [2] |
| Compound 67 | Fluorescence Polarization (FP) | IC50 | 18.9 µM | [2] |
Signaling Pathway and Mechanism of Action
GID4 is a crucial component of the CTLH E3 ubiquitin ligase complex, which is involved in the Pro/N-end rule pathway. This pathway targets proteins with specific N-terminal residues (N-degrons), particularly proline, for ubiquitination and subsequent proteasomal degradation. GID4 acts as the N-recognin, directly binding to the Pro/N-degron of substrate proteins. The CTLH complex then facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the substrate, marking it for degradation.
PFI-7 and other GID4 ligands function by binding to the substrate recognition pocket of GID4, thereby antagonizing the binding of Pro/N-degron-containing proteins.[4] This inhibition of substrate recognition can be utilized to study the biological functions of the CTLH complex and to develop novel therapeutics based on targeted protein degradation.
References
- 1. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical probe to modulate human GID4 Pro/N-degron interactions | bioRxiv [biorxiv.org]
- 3. GID/CTLH E3 Ligase Complexes | Encyclopedia MDPI [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
GID4-Targeting PROTACs vs. Inhibitors: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a head-to-head comparison of GID4-targeting Proteolysis Targeting Chimeras (PROTACs) and traditional inhibitors, using the BRD4-degrading PROTAC NEP162 and the GID4 antagonist PFI-7 as key examples. This document outlines their mechanisms of action, presents key performance data, and provides detailed experimental protocols for their evaluation.
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the elimination of the target protein. This guide benchmarks the performance of a GID4-based PROTAC, NEP162, which targets the epigenetic reader protein BRD4 for degradation, against a known GID4 inhibitor, PFI-7. By leveraging the E3 ligase GID4, NEP162 offers a distinct mechanism of action with the potential for improved therapeutic outcomes compared to occupancy-driven inhibitors.
Data Presentation: NEP162 vs. PFI-7
The following tables summarize the key quantitative data for the GID4 PROTAC NEP162 and the GID4 inhibitor PFI-7, providing a direct comparison of their biochemical and cellular activities.
Table 1: In Vitro and Cellular Performance Metrics
| Parameter | NEP162 (GID4 PROTAC) | PFI-7 (GID4 Inhibitor) | Reference |
| Target Protein | BRD4 | GID4 | [1][2] |
| Mechanism of Action | Induces BRD4 degradation via GID4 recruitment | Antagonizes Pro/N-degron binding to GID4 | [1][2] |
| Binding Affinity (Kd to GID4) | Not explicitly reported | 80 nM (by SPR) | [2][3][4][5] |
| Cellular Target Engagement (EC50) | Not explicitly reported for GID4 engagement | 0.6 µM (NanoBRET assay) | [2][3][4][5] |
| BRD4 Degradation (DC50) | 1.2 µM (SW480 cells), 1.6 µM (U2OS cells) | Does not induce degradation | [6] |
| Antiproliferative Activity | Exhibits antiproliferative activity | Minimal cytotoxic effects up to 10 µM | [6][7] |
Signaling Pathways and Mechanisms of Action
To visually represent the distinct mechanisms of GID4-targeting PROTACs and inhibitors, the following diagrams illustrate the key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
Protocol 1: Western Blot for BRD4 Degradation
This protocol details the steps to quantify the degradation of BRD4 protein in cells treated with a GID4 PROTAC.
Materials:
-
Cell line expressing BRD4 (e.g., SW480 or U2OS)
-
GID4 PROTAC (e.g., NEP162)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against BRD4
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the GID4 PROTAC or vehicle control for the desired time points (e.g., 18 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with primary antibodies against BRD4 and the loading control.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect protein bands using a chemiluminescent substrate.
-
Quantify band intensities using densitometry software.
-
Normalize BRD4 protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the antiproliferative effects of GID4 PROTACs and inhibitors.
Materials:
-
Cancer cell lines (e.g., U2OS, HCT116, HEK293T)
-
Test compounds (GID4 PROTAC and inhibitor)
-
Vehicle control (e.g., DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compounds or vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (the concentration that inhibits cell growth by 50%).
Conclusion
This guide provides a foundational comparison between a GID4-recruiting PROTAC (NEP162) and a GID4 inhibitor (PFI-7). The data indicates that while PFI-7 potently engages GID4, it does not lead to significant cytotoxicity at the concentrations tested. In contrast, NEP162 effectively induces the degradation of BRD4 and exhibits antiproliferative activity. This highlights the distinct therapeutic potential of targeted protein degradation over simple inhibition. The provided experimental protocols offer a starting point for researchers to further investigate and benchmark novel GID4-targeting compounds. Future studies should aim to directly compare the antiproliferative effects of these and other GID4-targeted molecules in a broader range of cancer cell lines to fully elucidate their therapeutic potential.
References
- 1. A chemical probe to modulate human GID4 Pro/N-degron interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PFI-7 | Structural Genomics Consortium [thesgc.org]
- 3. PFI 7 Supplier | PFI7 | Tocris Bioscience [tocris.com]
- 4. Probe PFI-7 | Chemical Probes Portal [chemicalprobes.org]
- 5. eubopen.org [eubopen.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
GID4-Recruiting PROTACs: A Comparative Guide for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of PROTACs utilizing the novel E3 ligase GID4 against established alternatives that recruit VHL and Cereblon. This document summarizes key performance data, outlines detailed experimental protocols for comparative analysis, and offers insights into the impact of GID4 expression on PROTAC activity.
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ubiquitin ligase recruited by a PROTAC is a critical determinant of its efficacy, selectivity, and overall performance. While VHL and Cereblon (CRBN) have been the workhorses of PROTAC development, the exploration of novel E3 ligases like GID4 (Glucose-Induced Degradation protein 4) is expanding the therapeutic toolbox. This guide provides an objective comparison of GID4-recruiting PROTACs with their VHL and CRBN-based counterparts, supported by available experimental data and detailed methodologies to empower researchers in their drug discovery efforts.
GID4-Based PROTACs: Performance and Comparison
Recent studies have demonstrated the successful development of GID4-based PROTACs, notably targeting the epigenetic reader protein BRD4. The GID4-recruiting PROTAC, NEP162, has been shown to effectively degrade BRD4 in a GID4-dependent manner[1][2].
Quantitative Comparison of BRD4 Degradation
While direct head-to-head comparisons of GID4-based PROTACs with VHL or CRBN-based counterparts for the same target in the same cell line are still emerging in the literature, we can compile available data to provide an initial assessment.
| PROTAC | E3 Ligase Recruited | Target | Cell Line | DC50 | Dmax | Reference |
| NEP108 | GID4 | BRD4 | U2OS | Not specified | >90% at 2 µM | [2] |
| NEP162 | GID4 | BRD4 | U2OS | Not specified | >90% at 2 µM | [1][2] |
| ARV-825 | CRBN | BRD4 | KMS11 | <1 nM | >90% | [3] |
| MZ1 | VHL | BRD4 | HeLa | ~10 nM | >90% | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture, cell line, and experimental conditions. The data presented here is for illustrative purposes.
A key consideration for the efficacy of a GID4-recruiting PROTAC is the expression level of the GID4 protein itself. Evidence suggests that the degradation of a target protein by a GID4-PROTAC is indeed dependent on the presence of GID4. For instance, siRNA-mediated knockdown of GID4 has been shown to rescue BRD4 from degradation by the GID4-PROTAC NEP162[5]. This highlights the importance of characterizing GID4 expression levels in target cell lines when evaluating GID4-based PROTACs.
The Human Protein Atlas provides valuable data on GID4 expression across a wide range of cancer cell lines, which can aid in the selection of appropriate models for studying GID4-PROTAC activity[1][2].
Signaling Pathways and Experimental Workflows
The mechanism of action for a GID4-recruiting PROTAC involves the formation of a ternary complex between the GID4 E3 ligase, the PROTAC molecule, and the protein of interest (POI). This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for GID4 Ligand 2
Disclaimer: No specific Safety Data Sheet (SDS) for a compound explicitly named "GID4 Ligand 2" is publicly available. The following guidelines are based on standard laboratory procedures for the safe handling and disposal of novel, research-grade small molecule inhibitors and should be supplemented by a risk assessment conducted by qualified personnel and in consultation with your institution's Environmental Health and Safety (EHS) department.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with GID4 ligands. Adherence to these protocols is vital for ensuring personal safety and environmental compliance.
Immediate Safety and Handling Protocols
Before beginning any work with a GID4 ligand, it is imperative to handle the compound with care in a controlled laboratory setting.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Spill Response: In the event of a spill, contain the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials such as paper towels to clean up spills of oxidizing agents.
Characterization of Representative GID4 Ligands
While specific data for "this compound" is unavailable, the following table summarizes quantitative binding affinity data for other known GID4 ligands. This information helps characterize the type of potent, small molecule compounds for which these disposal procedures are intended.
| Compound/Ligand | Assay Type | Target | Affinity/Potency |
| PFI-E3H1 (7) | NanoBRET | GID4/MPGLWKS Interaction | IC₅₀ = 2.5 ± 0.4 μM |
| PFI-E3H1 (7) | SPR | Recombinant GID4 | KD = 0.5 μM |
| Compound 14 | SPR | GID4 | KD = 0.03 µM |
| Compound 88 | ITC | GID4 | Kd = 5.6 μM |
| PFI-7 | Cellular Engagement | GID4 | EC₅₀ = 558 nM |
| Degron Peptide (PGLWKS) | SPR | GID4 | KD = 2.13 μM |
Step-by-Step Disposal Protocol for this compound
The proper disposal of research compounds like this compound is critical for laboratory safety and environmental protection. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Identification and Segregation:
-
Waste Collection and Containment:
-
Collect all waste in a designated, leak-proof hazardous waste container that is chemically compatible with the compound.[1][2] The original container is often a suitable choice.
-
Ensure the container is in good condition with a secure, tight-fitting screw cap.[2]
-
Do not fill the container beyond 90% capacity to allow for expansion.[2]
-
Keep the waste container closed at all times except when adding waste.[2][3][4]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label provided by your institution's EHS department.[1][4]
-
The label must include the full chemical name ("this compound"), the approximate quantity or concentration, and the date the waste was first added to the container.[1][4] Do not use abbreviations or chemical formulas.[4]
-
-
Storage:
-
Disposal of Empty Containers:
-
A container that held a GID4 ligand must be triple-rinsed with a suitable solvent that can dissolve the compound.[3][4]
-
The first rinseate is considered acutely hazardous and must be collected and disposed of as hazardous waste.[3][4] Subsequent rinses should also be collected as hazardous waste.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label before disposing of it as regular solid waste (e.g., broken glass box or regular trash, per institutional policy).[3][4]
-
-
Request for Pickup:
-
Once the waste container is full or has been stored for the maximum allowable time per institutional guidelines (typically 6-12 months), submit a chemical waste pickup request to your EHS office.[3]
-
GID4 Signaling Pathway and Ligand Inhibition
GID4 is a substrate receptor subunit of the human C-terminal to LisH (CTLH) complex, which is an E3 ubiquitin ligase.[5][6] This complex plays a role in the ubiquitin-proteasome system, a major pathway for protein degradation in eukaryotic cells.[7][8] The CTLH complex recognizes specific proteins (substrates) and tags them with ubiquitin, marking them for degradation by the proteasome.[5] A GID4 ligand functions by binding to the GID4 subunit, thereby blocking its ability to recognize and bind its target substrate. This inhibition prevents the ubiquitination and subsequent degradation of the substrate protein.
Caption: GID4 ligand inhibits protein degradation by blocking substrate recognition.
References
- 1. benchchem.com [benchchem.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 6. mdpi.com [mdpi.com]
- 7. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Personal protective equipment for handling GID4 Ligand 2
This guide provides crucial safety and logistical information for the handling and disposal of GID4 Ligand 2, a novel chemical entity for research purposes. Given that the full toxicological properties of novel compounds are often unknown, a cautious approach is paramount. The following procedures are based on established best practices for handling potentially potent research chemicals.
Hazard Identification and Risk Assessment
As a novel small molecule targeting the GID4 subunit of the CTLH E3 ligase complex, the specific hazards of "this compound" are yet to be fully characterized.[1][2][3][4][5] Therefore, it should be handled as a potentially hazardous substance. A thorough risk assessment should be conducted before any new experimental protocol is initiated.[6]
Primary Hazards:
-
Dermal Contact: Risk of absorption through the skin.
-
Inhalation: Potential for respiratory tract irritation or systemic effects if aerosolized.
-
Ingestion: Toxicity if swallowed.
-
Eye Contact: Potential for serious eye irritation.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure.[7][8] The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | To prevent skin contact and absorption.[6] |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. A face shield should be worn over safety glasses when there is a splash hazard.[6] | To protect eyes from splashes and aerosols. |
| Body Protection | A fully buttoned laboratory coat. | To protect skin and clothing from contamination.[8][9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required depending on the procedure and the potential for aerosol generation.[9] | To prevent inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills and falling objects.[9] |
Operational Plan for Safe Handling
Adherence to a strict operational workflow is essential for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
2. Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Use a dedicated set of spatulas, weigh boats, and glassware.
-
Ensure all equipment is decontaminated after use.
3. Experimental Use:
-
Wear the appropriate PPE at all times.[7]
-
Work in a well-ventilated area. For procedures with a higher risk of aerosolization, use a chemical fume hood.
-
Avoid direct contact with the compound.
-
After handling, wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container. |
| Liquid Waste (e.g., solutions containing the ligand) | Collect in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
Note: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
In the event of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE and clean the spill according to your institution's established procedures for hazardous materials.
References
- 1. GID4: From Zero to Hero in Revealing Interactions | Structural Genomics Consortium [thesgc.org]
- 2. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical tools for the Gid4 subunit of the human E3 ligase C-terminal to LisH (CTLH) degradation complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Structural Characterization of Small Molecule Binders of the Human CTLH E3 Ligase Subunit GID4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
